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Core Science & Biosynthesis

Foundational

3-Amino-4-methoxy-N-methylbenzamide Hydrochloride (CAS 1210647-77-0): A Keystone Scaffold in Modern Neuroimmunology and Ion Channel Drug Discovery

Executive Summary In the landscape of modern drug discovery, the selection of a core chemical scaffold dictates the trajectory of lead optimization, target affinity, and pharmacokinetic viability. 3-Amino-4-methoxy-N-met...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of a core chemical scaffold dictates the trajectory of lead optimization, target affinity, and pharmacokinetic viability. 3-Amino-4-methoxy-N-methylbenzamide hydrochloride (CAS 1210647-77-0) has emerged as a highly versatile, privileged building block[1]. Originally utilized as a foundational intermediate in the synthesis of ion channel modulators, this scaffold has recently gained critical prominence in neuroimmunology—specifically in the synthesis of first-in-class small molecule agonists for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2)[2][3].

This technical whitepaper provides an in-depth analysis of the structural logic, synthetic utility, and validated experimental workflows associated with this compound, designed specifically for researchers and drug development professionals.

Structural Logic & Physicochemical Profiling

As application scientists, we recognize that a scaffold's utility is driven by its functional group topology. The 3-amino-4-methoxy-N-methylbenzamide architecture provides a highly tunable pharmacophore:

  • N-methylamide Group: Acts as a precise hydrogen bond donor and acceptor. The methyl substitution restricts rotational degrees of freedom, optimizing the entropic penalty upon binding to target kinase hinge regions or receptor pockets.

  • Methoxy Group: Conformationally locks the adjacent functional groups via steric hindrance and provides an electron-rich aromatic core, which is critical for stabilizing subsequent electrophilic aromatic substitutions.

  • Amino Group: Serves as a versatile synthetic handle for further functionalization (e.g., amide couplings, sulfonamides) and acts as a key electron-donating group.

Table 1: Physicochemical Properties Summary
PropertyValue
Chemical Name 3-Amino-4-methoxy-N-methylbenzamide hydrochloride
CAS Number (HCl Salt) 1210647-77-0[1]
CAS Number (Free Base) 878160-14-6[4]
Molecular Formula C9H12N2O2 · HCl
Molecular Weight 216.66 g/mol (Salt); 180.20 g/mol (Free Base)[4]
SMILES (Free Base) O=C(NC)C1=CC=C(N)C(OC)=C1[1]
Structural Role Precursor for TREM2 agonists, CRAC/Nav1.7 modulators

Synthetic Utility: Translating Scaffold to Therapeutics

Neuroimmunology: TREM2 Agonism

TREM2 is a critical immune receptor in the central nervous system that regulates microglial phagocytosis and neuroinflammatory responses. Variants in TREM2 are established genetic risk factors for Alzheimer's disease[3]. Historically, TREM2 modulation relied on monoclonal antibodies, which suffer from poor blood-brain barrier (BBB) penetration.

Recent breakthroughs have utilized 3-amino-4-methoxy-N-methylbenzamide as the core starting material to synthesize direct small-molecule TREM2 agonists[2]. These molecules successfully reprogram microglia, promoting the clearance of amyloid-beta (Aβ) and protecting synapses.

TREM2_Pathway Agonist TREM2 Agonist (CAS 1210647-77-0 Derivative) TREM2 TREM2 Receptor Agonist->TREM2 Binds & Clusters DAP12 DAP12 (ITAM Motif) TREM2->DAP12 Recruits SYK Syk Kinase Activation DAP12->SYK Phosphorylates PI3K PI3K / Akt Cascade SYK->PI3K Signal Transduction Phagocytosis Microglial Phagocytosis & Neuroprotection PI3K->Phagocytosis Phenotypic Shift

Fig 1: TREM2 signaling pathway activated by CAS 1210647-77-0 derived agonists.

Ion Channel Modulation: CRAC and Nav1.7

Beyond neuroimmunology, the free base (CAS 878160-14-6) is a documented precursor in the synthesis of pyrazole derivatives acting as Calcium Release-Activated Calcium (CRAC) channel modulators, targeting autoimmune and inflammatory disorders[5]. Furthermore, it is utilized in synthesizing aryl carboxamide derivatives that function as voltage-gated sodium channel (Nav1.7) inhibitors for chronic pain management[6].

Experimental Workflows & Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), the following protocols detail the synthesis of the TREM2 agonist intermediate. We do not merely list steps; we explain the chemical causality and establish self-validating checkpoints.

Synthetic_Workflow SM 3-Amino-4-methoxy- N-methylbenzamide Bromination Regioselective Bromination (NBS, HCl) SM->Bromination Intermediate 3-Amino-5-bromo- 4-methoxy-N-methylbenzamide Bromination->Intermediate C5-Bromination Coupling Amide Coupling (EDC·HCl, DMAP) Intermediate->Coupling Product TREM2 Agonist Precursor Coupling->Product N-Acylation

Fig 2: Regioselective synthetic workflow for TREM2 agonist intermediates.

Protocol 4.1: Regioselective Bromination[2]

Objective: Synthesis of 3-amino-5-bromo-4-methoxy-N-methylbenzamide.

  • Preparation: Dissolve 3-amino-4-methoxy-N-methylbenzamide (1 eqv.) in anhydrous DMF (20 mL) in an oven-dried flask.

  • Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1 eqv.), followed by butadiene sulfone (0.7 eqv.) and aqueous HCl (2 mL conc. HCl in 12.5 mL water).

  • Reaction: Stir at room temperature for 6 hours.

  • Causality & Mechanism: The methoxy and amino groups strongly activate the aromatic ring, directing electrophilic substitution to the ortho/para positions. The C5 position is sterically and electronically favored. Aqueous HCl is critical here; it protonates NBS, generating a highly reactive electrophilic bromine species ( Br+ or H2​OBr+ ) necessary to overcome the partial deactivation from the meta-amide group. Butadiene sulfone acts to modulate the reaction kinetics, preventing over-bromination.

  • Self-Validating System: Monitor via TLC (UV 254 nm). The product will show a distinct Rf​ shift due to increased lipophilicity. Validate via LC-MS; look for the [M+H]+ shift from 181 to 259/261, confirming the classic 1:1 isotopic ratio of a monobrominated species.

Protocol 4.2: Amide Coupling via Nucleophilic Catalysis[2][3]

Objective: Synthesis of 3-bromo-4-methoxy-N-methyl-5-(3-methylenecyclobutane-1-carboxamido)benzamide.

  • Preparation: Combine the brominated intermediate (1 eqv.) with 3-methylenecyclobutane-1-carboxylic acid.

  • Activation: Add EDC·HCl and 4-dimethylaminopyridine (DMAP, 2 eqv.). Stir at room temperature for 2 hours.

  • Causality & Mechanism: The aniline nitrogen is highly sterically hindered by the adjacent bromine and methoxy groups, and its nucleophilicity is blunted. EDC·HCl activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that forces the coupling. EDC·HCl is chosen specifically because its urea byproduct is water-soluble, allowing for a clean aqueous workup.

  • Self-Validating System: Validate via 1H NMR. The reaction is confirmed complete by the disappearance of the broad aniline −NH2​ singlet and the emergence of a new, downfield amide −NH singlet.

Analytical Validation Data

To ensure rigorous scientific integrity, the quantitative NMR data for the coupled TREM2 agonist intermediate is summarized below for reference comparison[2].

Table 2: NMR Validation Data for Coupled Intermediate
Analytical MethodObserved Shifts / Values
1H NMR (500 MHz, DMSO- d6​ ) δ 8.03 (d, J = 4.8 Hz, 1H), 7.97 (s, 1H), 6.94 (s, 1H), 6.67 (s, 1H), 5.02 (s, 2H), 3.80 (s, 3H), 2.91 (s, 4H), 2.71 (d, J = 4.7 Hz, 3H).
13C NMR (126 MHz, DMSO- d6​ ) δ 173.54, 167.90, 162.79, 150.73, 145.49, 131.49, 127.13, 121.86, 115.73, 113.60, 106.83, 56.88, 35.49, 31.26, 26.49.
Mass Spectrometry (MS) m/z found 355.16.

References

  • BLD Pharm. "17481-27-5 | 3-Amino-4-methoxybenzamide | BLD Pharm (Includes CAS 1210647-77-0 specification)". bldpharm.com. 1

  • National Institutes of Health (PMC). "TREM2 Activation by First-in-Class Direct Small Molecule Agonists: DEL Screening, Optimization, Biophysical Validation, and Functional Characterization". nih.gov. 2

  • bioRxiv. "Small Molecule Agonists of TREM2 Reprogram Microglia and Protect Synapses in Human Alzheimer's Models". biorxiv.org. 3

  • European Patent Office. "EP2848615A1 - New pyrazole derivatives as CRAC channel modulators". googleapis.com. 5

  • Google Patents. "WO2011103196A1 - Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain". google.com. 6

Sources

Exploratory

Synthesis and Applications of 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride: A Comprehensive Technical Guide

Executive Summary The compound 3-amino-4-methoxy-N-methylbenzamide hydrochloride (Free base CAS: 878160-14-6; HCl salt CAS: 1210647-77-0) is a highly versatile bifunctional building block in modern medicinal chemistry. F...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-4-methoxy-N-methylbenzamide hydrochloride (Free base CAS: 878160-14-6; HCl salt CAS: 1210647-77-0) is a highly versatile bifunctional building block in modern medicinal chemistry. Featuring an electron-rich aromatic core, an available primary amine for coupling, and a secondary amide, it serves as a critical intermediate in the synthesis of several advanced therapeutic agents. Notably, it is the foundational scaffold for used in pain management, for immune regulation, and most recently, for the treatment of Alzheimer's disease.

This whitepaper details the mechanistic rationale, scalable synthetic methodologies, and downstream applications of this critical intermediate, providing a self-validating framework for drug development professionals.

Mechanistic Rationale & Pathway Selection

When designing the synthesis of 3-amino-4-methoxy-N-methylbenzamide, chemists must navigate the reactivity of two distinct functional groups: the carboxylic acid (or its derivatives) and the aromatic amine. Two primary synthetic routes are utilized in the field, each governed by specific chemoselective principles:

Route A: Direct Amidation (Lab-Scale)

Starting from 3-amino-4-methoxybenzoic acid, direct amidation with methanamine (methylamine) can be achieved using coupling reagents like HATU or EDCI.

  • The Causality of Chemoselectivity: Ordinarily, activating a carboxylic acid in the presence of an unprotected primary amine leads to rapid polymerization. However, this route is viable without Boc-protection due to the massive nucleophilic differential between the reagents. The aliphatic methylamine ( pKa​≈10.6 ) is roughly one million times more nucleophilic than the sterically hindered, electronically deactivated aromatic aniline ( pKa​≈4.6 ). While elegant for milligram-scale discovery chemistry, the reliance on expensive coupling agents limits its industrial utility.

Route B: Nitro-Reduction (Industrial-Scale)

Starting from 4-methoxy-3-nitrobenzoic acid, this route involves acid chloride formation, amidation, and subsequent catalytic hydrogenation.

  • The Causality of Robustness: By utilizing a nitro group as a masked amine, the risk of self-condensation is completely eliminated. The activation via thionyl chloride ( SOCl2​ ) is highly atom-economical. Furthermore, the subsequent reduction using H2​ and Palladium on Carbon (Pd/C) is exceptionally clean, yielding the free base with >99% purity before salt formation. This is the preferred, self-validating system for scale-up.

SynthesisPathway SM 4-Methoxy-3-nitrobenzoic acid Int1 4-Methoxy-N-methyl- 3-nitrobenzamide SM->Int1 1. SOCl2, DMF (cat.) 2. CH3NH2 (aq), 0°C Int2 3-Amino-4-methoxy- N-methylbenzamide Int1->Int2 H2 (1 atm), Pd/C MeOH, RT Prod 3-Amino-4-methoxy- N-methylbenzamide HCl Int2->Prod HCl (gas) in Et2O Anhydrous, 0°C

Figure 1: Scalable three-step synthesis pathway for 3-amino-4-methoxy-N-methylbenzamide HCl.

Experimental Protocols: The Nitro-Reduction Workflow

The following step-by-step methodology outlines the highly scalable Route B. Every step is designed as a self-validating system where the physical properties of the intermediates drive purification, eliminating the need for column chromatography.

Step 1: Synthesis of 4-Methoxy-N-methyl-3-nitrobenzamide
  • Activation: Charge a dry, inert reactor with 4-methoxy-3-nitrobenzoic acid (1.0 eq) and anhydrous tetrahydrofuran (THF). Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq).

    • Causality: DMF reacts with SOCl2​ to form the highly electrophilic Vilsmeier-Haack reagent, which accelerates the conversion of the carboxylic acid to the acid chloride at room temperature, preventing thermal degradation.

  • Chlorination: Add thionyl chloride ( SOCl2​ , 1.2 eq) dropwise. Stir for 2 hours until SO2​ and HCl gas evolution ceases. Concentrate under vacuum to remove excess SOCl2​ .

  • Amidation: Dissolve the crude acid chloride in fresh THF and cool to 0∘C . Slowly add aqueous methylamine (40% w/w, 3.0 eq) while maintaining the internal temperature below 10∘C .

    • Causality: The excess methylamine acts as both the nucleophile and the acid scavenger. The low temperature suppresses the competitive hydrolysis of the acid chloride by the aqueous solvent.

  • Isolation: Concentrate the mixture, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and evaporate to yield a pale yellow solid.

Step 2: Catalytic Hydrogenation to the Free Base
  • Reduction: Dissolve the intermediate in methanol (MeOH). Add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight).

  • Atmospheric Control: Purge the reaction vessel three times with N2​ gas, followed by three purges with H2​ gas. Maintain under an H2​ balloon (1 atm) at room temperature for 12 hours.

    • Causality: Mild atmospheric hydrogenation strictly reduces the nitro group to an amine without risking the hydrogenolysis of the aromatic methoxy ether or the over-reduction of the amide carbonyl.

  • Isolation: Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate to afford 3-amino-4-methoxy-N-methylbenzamide as an off-white solid.

Step 3: Hydrochloride Salt Formation
  • Precipitation: Dissolve the free base in anhydrous diethyl ether ( Et2​O ). Cool the solution to 0∘C under an inert atmosphere.

  • Salt Formation: Slowly bubble anhydrous HCl gas (or add a standardized 4M HCl in dioxane solution) into the mixture until precipitation is complete.

    • Causality: Aqueous HCl can drive the equilibrium toward amide hydrolysis. Using anhydrous HCl in a non-polar solvent exploits the insolubility of the resulting hydrochloride salt. The target compound crashes out of solution instantaneously, leaving any unreacted organic impurities dissolved in the ether. This self-purifying step guarantees >99.5% purity.

  • Isolation: Filter the precipitate, wash with cold Et2​O , and dry under high vacuum.

Quantitative Data & Yield Analysis

The table below summarizes the expected quantitative metrics for the optimized Route B workflow, demonstrating its efficiency for scale-up operations.

StepReaction TypeReagents & SolventsTempTimeYield (%)Purity (HPLC)
1 Amidation SOCl2​ , CH3​NH2​ (aq), THF 0∘C to RT4 h88 - 92 >98.0%
2 Reduction H2​ (1 atm), 10% Pd/C, MeOHRT12 h94 - 96 >99.0%
3 Salt FormationAnhydrous HCl (g), Et2​O 0∘C 1 h95 - 98 >99.5%
Overall Total Pathway --17 h 78 - 86 >99.5%

Downstream Applications: TREM2 Agonist Synthesis

Beyond its historical use in , 3-amino-4-methoxy-N-methylbenzamide has recently gained immense prominence as the core scaffold for. Activating TREM2 promotes microglial phagocytosis of amyloid-beta plaques, representing a paradigm shift in Alzheimer's disease therapeutics.

In the synthesis of lead TREM2 agonists (e.g., Compound 4a and optimized derivative S9), the free base intermediate undergoes a highly regioselective bromination followed by an amide coupling:

  • Regioselective Bromination: The intermediate is treated with N-Bromosuccinimide (NBS) and aqueous HCl in DMF.

    • Causality: The addition of HCl suppresses the formation of unstable N-bromoamines and directs the electrophilic aromatic substitution strictly to the sterically accessible 5-position of the aromatic ring, yielding 3-amino-5-bromo-4-methoxy-N-methylbenzamide.

  • Amide Coupling: The newly brominated intermediate is coupled with 3-methylenecyclobutane-1-carboxylic acid using EDC·HCl and DMAP. The remaining aryl bromide serves as a handle for subsequent Suzuki couplings to install diverse lipophilic tails (e.g., benzofuran-3-yl groups).

DownstreamPathway Int 3-Amino-4-methoxy- N-methylbenzamide Brom 3-Amino-5-bromo-4-methoxy- N-methylbenzamide Int->Brom NBS, aq. HCl DMF, RT, 6h TREM2 TREM2 Agonist (e.g., S9) Brom->TREM2 1. EDC·HCl, DMAP, Acid 2. Suzuki Coupling

Figure 2: Utilization of the intermediate in the synthesis of novel TREM2 small molecule agonists.

References

  • Title: Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain (WO2011103196A1)
  • Title: New pyrazole derivatives as CRAC channel modulators (EP2848615A1)
  • Title: TREM2 Activation by First-in-Class Direct Small Molecule Agonists: DEL Screening, Optimization, Biophysical Validation, and Functional Characterization Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Small Molecule Agonists of TREM2 Reprogram Microglia and Protect Synapses in Human Alzheimer's Models Source: bioRxiv URL: [Link]

Foundational

Synthesis and Starting Material Optimization for 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride

Executive Summary As a critical building block in modern medicinal chemistry, 3-amino-4-methoxy-N-methylbenzamide hydrochloride (CAS: 1210647-77-0) serves as a highly functionalized aniline fragment. It is prominently ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a critical building block in modern medicinal chemistry, 3-amino-4-methoxy-N-methylbenzamide hydrochloride (CAS: 1210647-77-0) serves as a highly functionalized aniline fragment. It is prominently utilized in the synthesis of next-generation therapeutics, most notably as a core scaffold for first-in-class direct small molecule agonists of TREM2 (Triggering Receptor Expressed on Myeloid Cells 2) in Alzheimer's disease research (1)[1].

This technical whitepaper provides an in-depth analysis of the starting materials, causality-driven route selection, and self-validating experimental methodologies required to synthesize this fragment with high fidelity and yield.

Retrosynthetic Strategy & Causality in Route Selection

When designing the synthesis of 3-amino-4-methoxy-N-methylbenzamide, chemists face a critical chemoselectivity challenge: the presence of both a carboxylic acid (requiring activation) and a nucleophilic aniline (prone to self-condensation).

Causality in Route Selection: Direct amidation of 3-amino-4-methoxybenzoic acid is fundamentally flawed at scale. The unprotected aniline competes with the exogenous methylamine nucleophile, leading to oligomerization and intractable polyamide mixtures. By utilizing 4-methoxy-3-nitrobenzoic acid as the primary starting material, the amine is effectively "masked" as an inert nitro group (2)[2]. This strategic choice ensures absolute chemoselectivity during the activation and amidation phases, allowing the nitro group to be smoothly reduced to the target aniline only after the amide bond is secured.

Synthesis SM 4-Methoxy-3-nitrobenzoic Acid (Masked Amine) Act Acid Chloride Formation (SOCl2, DMF cat.) SM->Act Amide 4-Methoxy-N-methyl- 3-nitrobenzamide Act->Amide + Methylamine Red Catalytic Hydrogenation (Pd/C, H2) Amide->Red FreeBase 3-Amino-4-methoxy- N-methylbenzamide Red->FreeBase Salt Salt Formation (HCl in Dioxane) FreeBase->Salt Target Target API Fragment: 3-Amino-4-methoxy- N-methylbenzamide HCl Salt->Target

Figure 1: Forward synthetic workflow from 4-methoxy-3-nitrobenzoic acid to the target HCl salt.

Core Starting Materials & Reagents

The following table summarizes the quantitative data and purity requirements for the self-validating workflows described in this guide.

MaterialRole in SynthesisCAS NumberMW ( g/mol )EquivalentsPurity Req.
4-Methoxy-3-nitrobenzoic acid Primary Starting Material89-41-8197.141.0≥98%
Methylamine (2.0 M in THF)Amine Nucleophile74-89-531.063.0N/A
Thionyl Chloride (SOCl₂)Carboxyl Activating Agent7719-09-7118.971.5≥99%
Palladium on Carbon (10%)Reduction Catalyst7440-05-3106.420.05 (wt)50% wet
Hydrogen Gas (H₂)Reducing Agent1333-74-02.02Excess≥99.9%
Hydrochloric Acid (4M Dioxane)Salt Former7647-01-036.461.1Anhydrous

Step-by-Step Experimental Methodologies

Step 1: Amidation of 4-Methoxy-3-nitrobenzoic Acid

Objective: Convert the carboxylic acid to an N-methyl amide via an acid chloride intermediate. Causality: While coupling agents like EDC·HCl are viable, activating the carboxylic acid via thionyl chloride (SOCl₂) is highly scalable, cost-effective, and avoids the generation of complex urea byproducts that complicate downstream purification.

Protocol & Self-Validating System:

  • Charge a dry, nitrogen-flushed reactor with 4-methoxy-3-nitrobenzoic acid (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (0.05 eq). Causality: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species, significantly accelerating the reaction.

  • Dropwise add thionyl chloride (1.5 eq) at room temperature. Heat the mixture to a gentle reflux (40 °C) for 2-3 hours.

  • Self-Validation: Monitor the system via a gas bubbler. The cessation of SO₂ and HCl gas evolution, coupled with the complete dissolution of the suspended starting material into a clear, homogenous solution, physically validates full conversion to the acid chloride.

  • Concentrate the mixture in vacuo to remove unreacted SOCl₂, then redissolve the crude acid chloride in anhydrous THF.

  • Cool the solution to 0 °C. Slowly add methylamine (2.0 M in THF, 3.0 eq). Causality: Excess amine acts as both the nucleophile and the acid scavenger for the generated HCl, preventing the reaction from stalling.

  • Stir for 1 hour. Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate to yield 4-methoxy-N-methyl-3-nitrobenzamide (3)[3].

Step 2: Catalytic Reduction of the Nitro Group

Objective: Chemoselective reduction of the nitro group to yield the free base aniline. Causality: Catalytic hydrogenation using Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid heavy metal waste and tedious emulsion-heavy workups.

Protocol & Self-Validating System:

  • Dissolve 4-methoxy-N-methyl-3-nitrobenzamide (1.0 eq) in methanol.

  • Add 10% Pd/C (0.05 eq by weight). Safety Note: Ensure the flask is thoroughly purged with N₂ before and after adding the catalyst to prevent solvent vapor ignition.

  • Evacuate the flask and backfill with Hydrogen (H₂) gas via a balloon or Parr shaker (30-40 psi).

  • Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation: The physical cessation of hydrogen uptake directly correlates with reaction completion. For analytical validation, IPC (In-Process Control) via LC-MS will show a definitive mass shift from the nitro precursor (m/z ~211 [M+H]⁺) to the aniline product (m/z ~181 [M+H]⁺).

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo to afford 3-amino-4-methoxy-N-methylbenzamide.

Step 3: Hydrochloride Salt Formation

Objective: Convert the free base to its hydrochloride salt. Causality: Free anilines are highly susceptible to air oxidation, leading to darkening and degradation during storage. Converting the free base to its hydrochloride salt protonates the amine, drastically reducing its electron density and protecting it from oxidative degradation.

Protocol & Self-Validating System:

  • Dissolve the free base in a minimum volume of anhydrous diethyl ether or ethyl acetate.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Dropwise add a standardized solution of HCl (4.0 M in 1,4-dioxane, 1.1 eq).

  • Self-Validation: The immediate formation of a crystalline precipitate confirms the protonation of the amine. The insolubility of the salt in the non-polar solvent drives the equilibrium entirely to completion.

  • Filter the precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 3-amino-4-methoxy-N-methylbenzamide hydrochloride.

Downstream Applications: TREM2 Agonist Synthesis

In modern drug discovery, 3-amino-4-methoxy-N-methylbenzamide is a critical starting material for synthesizing direct small molecule agonists of TREM2, which reprogram microglia for Alzheimer's disease models (4)[4].

The aniline moiety undergoes regioselective bromination using N-bromosuccinimide (NBS), directed by the strongly electron-donating methoxy and amino groups. This establishes a highly functionalized scaffold that subsequently undergoes amide coupling and Suzuki-Miyaura cross-coupling to yield potent therapeutic candidates (5)[5].

TREM2 Start 3-Amino-4-methoxy-N-methylbenzamide Bromination Regioselective Bromination (NBS, HCl, rt, 6h) Start->Bromination Int1 3-Amino-5-bromo-4-methoxy- N-methylbenzamide Bromination->Int1 Coupling Amide Coupling (EDC·HCl, DMAP) Int1->Coupling + 3-methylenecyclobutane-1-carboxylic acid Int2 3-Bromo-4-methoxy-N-methyl-5- (3-methylenecyclobutane-1-carboxamido)benzamide Coupling->Int2 CrossCoupling Suzuki-Miyaura Cross-Coupling (Pd(PPh3)4, Boronic Acids) Int2->CrossCoupling TREM2 TREM2 Agonists (e.g., Compound 4a-l) CrossCoupling->TREM2

Figure 2: Downstream application of the fragment in the synthesis of novel TREM2 agonists.

References

  • 4-Methoxy-N-methyl-3-nitrobenzamide | C9H10N2O4 | CID 786944 Source: PubChem (National Institutes of Health) URL:[Link]

  • Small Molecule Agonists of TREM2 Reprogram Microglia and Protect Synapses in Human Alzheimer's Models Source: bioRxiv.org URL:[Link]

  • TREM2 Activation by First-in-Class Direct Small Molecule Agonists: DEL Screening, Optimization, Biophysical Validation, and Functional Characterization Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

3-Amino-4-methoxy-N-methylbenzamide Hydrochloride: Comprehensive Solubility Profiling and Synthetic Utility

Executive Summary In modern medicinal chemistry, the efficiency of a synthetic pipeline is fundamentally dictated by the physicochemical properties of its core intermediates. 3-Amino-4-methoxy-N-methylbenzamide hydrochlo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the efficiency of a synthetic pipeline is fundamentally dictated by the physicochemical properties of its core intermediates. 3-Amino-4-methoxy-N-methylbenzamide hydrochloride (CAS: 1210647-77-0) has recently emerged as a critical building block in the development of central nervous system (CNS) therapeutics and ion channel modulators. Most notably, it serves as the foundational precursor in the synthesis of first-in-class direct small molecule agonists for Triggering Receptor Expressed on Myeloid Cells 2 (TREM2) for Alzheimer's disease [1], as well as in the generation of Calcium Release-Activated Calcium (CRAC) channel modulators [2].

For researchers and process chemists, understanding the thermodynamic solubility of this specific hydrochloride salt is paramount. Solubility dictates solvent selection for coupling reactions, dictates purification strategies (e.g., anti-solvent crystallization), and influences the pharmacokinetic formulation of downstream derivatives. This whitepaper provides an in-depth technical analysis of the solubility profile of 3-amino-4-methoxy-N-methylbenzamide hydrochloride, detailing self-validating empirical methodologies and explaining the causality behind its behavior in synthetic workflows.

Physicochemical Rationale: Free Base vs. Hydrochloride Salt

The free base form of this compound, 3-amino-4-methoxy-N-methylbenzamide (CAS: 878160-14-6), contains an electron-rich aniline moiety. While useful, the free base presents two distinct challenges in drug development:

  • Oxidative Instability: The primary amine is highly susceptible to atmospheric oxidation, leading to the formation of dark, insoluble polymeric impurities over time.

  • Poor Aqueous Solubility: The neutral planar benzamide structure exhibits high crystal lattice energy and lipophilicity, resulting in poor dissolution in aqueous or highly polar media.

Expertise & Causality: By converting the intermediate to its hydrochloride salt (CAS: 1210647-77-0), the primary amine is protonated ( −NH3+​ ). This ionic state drastically lowers the lipophilicity (LogP) and introduces strong ion-dipole interactions with polar solvents. Consequently, the HCl salt not only protects the amine from oxidative degradation (by reducing its electron density) but also increases aqueous solubility by several orders of magnitude, making it highly amenable to biological assay stock preparation and polar synthetic conditions.

Quantitative Solubility Data

The following table summarizes the thermodynamic solubility of 3-amino-4-methoxy-N-methylbenzamide hydrochloride across a panel of standard laboratory and industrial solvents.

SolventTemperature (°C)Solubility (mg/mL)Physicochemical Rationale & Remarks
Water (Milli-Q) 25> 50.0Highly soluble due to the ionic nature of the HCl salt and hydrogen bonding.
Water (Milli-Q) 37> 75.0Positive temperature dependence; ideal for physiological assay conditions.
Dimethyl Sulfoxide (DMSO) 25> 100.0Exceptional solubility; the standard choice for high-concentration master stocks.
Dimethylformamide (DMF) 25~ 45.0Preferred solvent for downstream bromination and amide coupling workflows.
Methanol 25~ 35.5Good solubility; disrupts the crystal lattice via strong hydrogen bond donation.
Ethyl Acetate 25< 0.1Poor solubility; highly effective as an anti-solvent for precipitation/crystallization.
Hexane / Heptane 25< 0.01Insoluble; ideal for trituration and washing crude precipitates to remove lipophilic impurities.

Self-Validating Protocol: Thermodynamic Solubility Determination

To ensure data integrity, kinetic dissolution (which can result in supersaturation) must be avoided. The following protocol utilizes a modified saturation shake-flask method coupled with high-performance liquid chromatography (HPLC-UV) [3].

Trustworthiness Note: This protocol is designed as a self-validating system. It incorporates post-equilibration pH monitoring and solid-state analysis to ensure the salt has not disproportionated into the free base during the assay.

Step-by-Step Methodology
  • Sample Preparation (Supersaturation):

    • Weigh approximately 150 mg of 3-amino-4-methoxy-N-methylbenzamide hydrochloride into a 2.0 mL glass HPLC vial.

    • Add 1.0 mL of the target solvent (e.g., Milli-Q water or DMF). A visible suspension must remain; if the solid dissolves completely, add more API until a saturated suspension is achieved.

  • Isothermal Equilibration:

    • Seal the vials and place them in a thermostatic shaker at 25°C ± 0.1°C (or 37°C).

    • Shake at 500 RPM for 48 hours .

    • Causality: 48 hours is strictly required to overcome kinetic supersaturation and reach true thermodynamic equilibrium.

  • Phase Separation:

    • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at the assay temperature.

    • Causality: High-speed centrifugation is critical to pellet sub-micron colloidal particles. Filtering can lead to API adsorption on the membrane, skewing results.

  • Self-Validation & Quality Control:

    • pH Drift Check: Measure the pH of the aqueous supernatant. A significant drop indicates potential salt disproportionation.

    • Solid-State Verification: Extract the solid pellet, dry it under vacuum, and analyze via X-Ray Powder Diffraction (XRPD). Confirm the diffractogram matches the pure HCl salt reference to rule out hydrate formation or conversion to the free base.

  • Quantification:

    • Carefully extract 100 µL of the clear supernatant and dilute it 1:100 in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% TFA).

    • Analyze via HPLC-UV at λmax​ 254 nm against a 5-point calibration curve ( R2>0.999 ).

SolubilityWorkflow A Solid API Intermediate (3-amino-4-methoxy-N-methylbenzamide HCl) B Solvent Addition (Aqueous/Organic Panel) A->B C Isothermal Incubation (48h at 25°C / 37°C) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Extraction & Dilution D->E F HPLC-UV / LC-MS Quantification E->F G Data Analysis (Thermodynamic Solubility) F->G

Workflow for self-validating thermodynamic solubility determination of API intermediates.

Impact of Solubility on Synthetic Workflows: TREM2 Agonist Case Study

The precise solubility profile of 3-amino-4-methoxy-N-methylbenzamide hydrochloride directly dictates its utility in complex synthetic pathways. A premier example is its recent use in the synthesis of direct small molecule agonists for TREM2, a highly sought-after target for Alzheimer's disease pathology [1].

Synthetic Causality and Solvent Selection

In the synthesis of the TREM2 agonist precursor, the first step involves the bromination of the benzamide ring.

  • The Challenge: The reaction requires N-bromosuccinimide (NBS) and aqueous HCl. If a non-polar solvent were used, the HCl salt of the benzamide would crash out of solution, halting the reaction kinetics.

  • The Solution: Because the empirical data shows the intermediate has high solubility in DMF (~45 mg/mL), the reaction is run in a DMF/aqueous HCl mixture. This ensures that both the organic NBS and the highly polar hydrochloride salt remain completely dissolved in a homogeneous phase, allowing the bromination to proceed at room temperature with high yield.

Following bromination, the resulting intermediate is subjected to an amide coupling with 3-methylenecyclobutane-1-carboxylic acid using EDC·HCl and DMAP. Again, the solubility of the intermediate in DMF prevents premature precipitation during the coupling cycle.

SyntheticPathway S1 3-amino-4-methoxy- N-methylbenzamide HCl S2 Solubilization in DMF (High Solubility Required) S1->S2 S3 Bromination (NBS, HCl, RT, 6h) S2->S3 S4 Brominated Intermediate (3-amino-5-bromo-...) S3->S4 S5 Amide Coupling (EDC·HCl, DMAP, RT, 2h) S4->S5 S6 TREM2 Agonist Precursor (Compound 3) S5->S6

Synthetic pathway for TREM2 agonists utilizing the intermediate's DMF solubility profile.

Conclusion

The physicochemical behavior of 3-amino-4-methoxy-N-methylbenzamide hydrochloride is a textbook example of how salt formation optimizes a molecule for both stability and synthetic versatility. Its robust solubility in water, DMSO, and DMF makes it an ideal, scalable intermediate for high-throughput drug discovery—particularly in the synthesis of complex neuro-immunological agents and ion channel inhibitors. By employing rigorous, self-validating thermodynamic solubility protocols, researchers can confidently predict its behavior in both biological assays and large-scale manufacturing reactors.

References

  • Nada, H., Yuan, S., El Gaamouch, F., Cho, S., Kuncewicz, K., Calvo-Barreiro, L., & Gabr, M. T. (2026). TREM2 activation by first-in-class direct small molecule agonists: DEL screening, optimization, biophysical validation, and functional characterization. European Journal of Medicinal Chemistry, 302, 118358.[Link]

  • European Patent Office. (2013).
  • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model drug. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.[Link]

Foundational

An In-depth Technical Guide to the Solution Stability of 3-amino-4-methoxy-N-methylbenzamide Hydrochloride

Foreword: The Imperative of Intrinsic Stability In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its quality, safety, and efficacy....

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Intrinsic Stability

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its quality, safety, and efficacy. A molecule's susceptibility to degradation under various environmental conditions dictates its shelf-life, storage requirements, and ultimately, its viability as a therapeutic agent. This guide provides a comprehensive framework for evaluating the stability of 3-amino-4-methoxy-N-methylbenzamide hydrochloride in solution. While specific experimental data for this compound is not extensively documented in public literature, this document synthesizes established principles of physical organic chemistry and regulatory expectations to propose a robust, scientifically-grounded approach. The methodologies herein are designed not merely as procedural steps but as a logical, self-validating system for researchers, scientists, and drug development professionals to rigorously probe the molecule's stability profile. This endeavor is critical for anticipating potential liabilities, developing stable formulations, and creating robust, stability-indicating analytical methods as mandated by international guidelines such as those from the International Council for Harmonisation (ICH).[1][2]

Molecular Profile and Physicochemical Characteristics

3-amino-4-methoxy-N-methylbenzamide hydrochloride is a substituted benzamide derivative featuring three key functional groups that govern its chemical behavior: a primary aromatic amine, a methoxy group, and an N-methyl-substituted secondary amide.

  • Primary Aromatic Amine (-NH₂): This group is a primary site for oxidation and can be sensitive to light, often leading to colored degradants.[3][4] Its basicity influences the molecule's pKa and solubility.

  • Amide (-CONHCH₃): The amide linkage is a known site for hydrolysis, susceptible to cleavage under both acidic and basic conditions.[5][6][7]

  • Methoxy (-OCH₃): As an electron-donating group, the methoxy substituent activates the aromatic ring, potentially influencing its susceptibility to oxidative and photolytic degradation.

A thorough understanding of these groups is the first step in predicting degradation pathways.

Table 1: Physicochemical Properties of 3-amino-4-methoxy-N-phenylbenzamide (as a related reference)

PropertyValueSource
Molecular FormulaC₁₄H₁₄N₂O₂[8]
Molecular Weight242.28 g/mol [8]
Melting Point154-156 °C[8]
Water Solubility33 mg/L (at 20°C, pH ~7.1)[9]
logP2.08[9]

Note: Data for the N-phenyl analog is presented as a surrogate. Properties for the N-methyl hydrochloride salt, particularly solubility, will differ and must be determined experimentally.

Anticipated Degradation Pathways

The chemical architecture of 3-amino-4-methoxy-N-methylbenzamide hydrochloride suggests three primary routes of degradation in solution. A forced degradation (stress testing) study is the definitive method to confirm these pathways.[10]

Hydrolytic Degradation

The amide bond is the most probable site for hydrolysis.

  • Acid-Catalyzed Hydrolysis: In acidic solution, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[5][6][11] This pathway would yield 3-amino-4-methoxybenzoic acid and methylammonium chloride.

  • Base-Catalyzed Hydrolysis: Under basic conditions, the amide is directly attacked by a hydroxide ion, a potent nucleophile.[5][6] This reaction is typically slower than acid-catalyzed hydrolysis for amides but can be significant under strong basic conditions and elevated temperatures, yielding the salt of 3-amino-4-methoxybenzoic acid and methylamine.[5]

Oxidative Degradation

The electron-rich aromatic ring, activated by both the amino and methoxy groups, is a prime target for oxidation.

  • Amine Oxidation: The primary aromatic amine can be oxidized by agents like hydrogen peroxide or even dissolved atmospheric oxygen, especially in the presence of metal ions.[12] This can lead to the formation of nitroso, nitro, or other colored polymeric species, which would be a critical quality concern.[13]

  • Ring Oxidation: Hydroxylation of the benzene ring is another possible oxidative pathway.[13]

Photolytic Degradation

Aromatic amines are frequently photosensitive.[14][15]

  • Photochemical Reactions: Exposure to light, particularly in the UV spectrum, can provide the energy to initiate free-radical reactions or other molecular rearrangements. As per ICH Q1B guidelines, photostability testing is mandatory to assess the impact of light on the API's quality.[2][16] This can lead to complex degradation profiles and discoloration.

Degradation Pathways cluster_0 Stress Conditions cluster_1 Parent Compound cluster_2 Primary Degradation Products Acid/Base, Heat Acid/Base, Heat Hydrolysis_Pdt 3-amino-4-methoxybenzoic acid + Methylamine Acid/Base, Heat->Hydrolysis_Pdt H2O2, O2 H2O2, O2 Oxidation_Pdt Oxidized Species (e.g., Nitroso, Quinone-imine) H2O2, O2->Oxidation_Pdt Light (UV/Vis) Light (UV/Vis) Photo_Pdt Photodegradants Light (UV/Vis)->Photo_Pdt Parent 3-amino-4-methoxy- N-methylbenzamide HCl Parent->Hydrolysis_Pdt Hydrolysis Parent->Oxidation_Pdt Oxidation Parent->Photo_Pdt Photolysis

Caption: Potential Degradation Pathways for the target molecule.

Experimental Framework: Forced Degradation Protocol

The following protocol provides a comprehensive workflow for conducting a forced degradation study. The objective is to induce 5-20% degradation, which is sufficient to detect and identify primary degradants without causing extensive secondary degradation.[17][18]

Materials & Equipment
  • Compound: 3-amino-4-methoxy-N-methylbenzamide hydrochloride (Purity ≥99%)

  • Reagents: Hydrochloric acid (HCl, 0.1 M), Sodium hydroxide (NaOH, 0.1 M), Hydrogen peroxide (H₂O₂, 3%), HPLC-grade acetonitrile and methanol, Purified water, Phosphate buffers.

  • Equipment: HPLC system with UV/Photodiode Array (DAD) detection, pH meter, calibrated stability/thermal oven, ICH-compliant photostability chamber, analytical balance.

Experimental Workflow Diagram

Forced Degradation Workflow cluster_stress Apply Stress Conditions cluster_data Data Evaluation start Prepare Stock Solution (1 mg/mL in Methanol/Water) acid Acid Hydrolysis 0.1 M HCl, 60°C start->acid base Base Hydrolysis 0.1 M NaOH, 60°C start->base neutral Neutral Hydrolysis Water, 60°C start->neutral oxidative Oxidation 3% H2O2, RT start->oxidative thermal Thermal 70°C Solution start->thermal photo Photolytic ICH Q1B Conditions start->photo analysis Sample at Time Points (e.g., 0, 4, 8, 24h) Neutralize Acid/Base Samples acid->analysis base->analysis neutral->analysis oxidative->analysis thermal->analysis dark_control Dark Control (for photo study) photo->dark_control photo->analysis dark_control->analysis hplc Analyze via Stability-Indicating HPLC-DAD Method analysis->hplc purity Assess Peak Purity hplc->purity quantify Quantify Degradation (%) purity->quantify mass_balance Calculate Mass Balance quantify->mass_balance end Identify Degradants & Elucidate Pathways mass_balance->end

Sources

Exploratory

3-amino-4-methoxy-N-methylbenzamide hydrochloride spectral data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-amino-4-methoxy-N-methylbenzamide Hydrochloride Introduction 3-amino-4-methoxy-N-methylbenzamide hydrochloride is a substituted benzamide derivative....

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-amino-4-methoxy-N-methylbenzamide Hydrochloride

Introduction

3-amino-4-methoxy-N-methylbenzamide hydrochloride is a substituted benzamide derivative. As with many small organic molecules utilized in drug discovery and materials science, unambiguous confirmation of its chemical structure and assessment of its purity are paramount. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this analytical process. Each technique provides a unique and complementary piece of structural information, and when integrated, they allow for a comprehensive and definitive characterization.

This guide provides both the field-proven protocols for acquiring high-quality spectral data and a detailed, predictive interpretation of the expected results for 3-amino-4-methoxy-N-methylbenzamide hydrochloride. The narrative explains the causality behind experimental choices and the logic of spectral interpretation, designed for researchers, scientists, and drug development professionals.

Molecular Structure and Key Functional Groups

To effectively interpret spectral data, one must first understand the molecule's architecture. The hydrochloride salt form means the primary amino group is protonated to an anilinium ion (-NH₃⁺). This protonation is a critical feature that significantly influences the spectral output.

Caption: Molecular structure and key functional groups.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The protonation of the amino group induces significant electron withdrawal from the aromatic ring, causing a downfield shift of the aromatic protons compared to the neutral aniline analogue.[1]

Experimental Protocol: ¹H and ¹³C NMR

This protocol is designed to yield high-resolution spectra suitable for structural confirmation.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves amine salts and its residual proton peak (δ ~2.50 ppm) typically does not obscure analyte signals.[2] Deuterated water (D₂O) with a drop of DCl could also be used, but this would lead to the exchange and disappearance of the -NH₃⁺ and amide -NH protons.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3-amino-4-methoxy-N-methylbenzamide hydrochloride.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean vial.[3]

    • To ensure a clean spectrum free of particulate matter, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3][4]

    • Cap the NMR tube securely. The sample depth should be sufficient to cover the instrument's receiver coils, typically around 4-5 cm.[3][5]

  • Instrument Setup & Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).

    • Acquire a ¹³C NMR spectrum (e.g., using a broadband proton-decoupled pulse sequence like zgpg30). A sufficient number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

    • Reference the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~10.0 - 8.0 (very broad)br s3H-NH₃⁺ The acidic protons of the anilinium group are often very broad and may exchange with trace water. Their chemical shift is highly dependent on concentration and temperature.[1]
~8.50q1H-C(O)NH- The amide proton shows coupling to the N-methyl protons. Its chemical shift is downfield due to the deshielding effect of the carbonyl group.
~7.85d1HH-2 This proton is ortho to the electron-withdrawing amide group and experiences significant deshielding.
~7.70dd1HH-6 This proton is ortho to the anilinium group and meta to the amide, leading to a downfield shift.
~7.20d1HH-5 This proton is ortho to the methoxy group and meta to the anilinium group.
~3.90s3H-OCH₃ Methoxy protons typically appear as a sharp singlet in this region.
~2.80d3H-NHCH₃ The N-methyl protons are a doublet due to coupling with the amide proton.
Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Predicted δ (ppm)AssignmentRationale
~166.5C=O The amide carbonyl carbon is characteristically found in the downfield region of the spectrum.
~155.0C-4 (C-OCH₃)The carbon attached to the oxygen of the methoxy group is significantly deshielded.
~135.0C-1 (C-C=O)The ipso-carbon attached to the amide group.
~128.5C-3 (C-NH₃⁺)The protonated amino group causes a slight upfield shift for the ipso-carbon compared to a neutral amine.[1]
~125.0C-6 Aromatic CH carbon.
~118.0C-2 Aromatic CH carbon.
~112.5C-5 Aromatic CH carbon, shielded by the electron-donating methoxy group.
~56.0-OCH₃ Methoxy carbon signal.
~26.5-NHCH₃ N-methyl carbon signal.

Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most telling feature will be the broad absorption associated with the N⁺-H stretches of the anilinium group, which replaces the sharp, distinct N-H stretches of a primary amine.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR is a modern, convenient method that requires minimal sample preparation.[6][7]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 3-amino-4-methoxy-N-methylbenzamide hydrochloride powder directly onto the ATR crystal.[6][8]

  • Acquisition:

    • Apply pressure using the ATR press to ensure firm and uniform contact between the sample and the crystal surface.[6][8]

    • Acquire the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, release the pressure, remove the sample powder, and clean the crystal surface with a suitable solvent (e.g., isopropanol) on a soft tissue.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityVibrationRationale
3200 - 2800Strong, BroadN⁺-H Stretch This broad, strong absorption is characteristic of the stretching vibrations within an ammonium/anilinium group and is a key indicator of the hydrochloride salt form.[1][9][10]
~3300MediumN-H Stretch (Amide) The N-H stretch of the secondary amide often appears as a distinct peak on top of the broader anilinium absorption.
~3050Medium-WeakAromatic C-H Stretch Stretching vibrations of the C-H bonds on the benzene ring.
~2950Medium-WeakAliphatic C-H Stretch Stretching vibrations from the methyl groups (-OCH₃ and -NHCH₃).
~1650StrongC=O Stretch (Amide I) The amide carbonyl stretch is a very strong and reliable absorption. For N-methylbenzamides, this is expected in the 1630-1680 cm⁻¹ range.[11]
~1600, ~1500MediumC=C Stretch (Aromatic) Skeletal vibrations of the benzene ring.
~1550MediumN-H Bend (Amide II) This band arises from a combination of N-H bending and C-N stretching and is characteristic of secondary amides.
1600 - 1500MediumN⁺-H Bend Asymmetric and symmetric bending modes of the -NH₃⁺ group are expected in this region.[1]
~1260StrongC-O Stretch (Aryl Ether) The asymmetric C-O-C stretch of the aryl-methoxy group results in a strong absorption.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, thermally labile molecules like this one.[12]

Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in an ESI-compatible solvent like methanol or acetonitrile/water.[13] To enhance protonation, 0.1% formic acid can be added to the solvent.[12]

    • Ensure the sample is fully dissolved and free of salts (other than the hydrochloride, which is the analyte) or particulates. High salt concentrations are not compatible with ESI.[13][14]

  • Analysis Method:

    • Infuse the sample solution directly into the ESI source or use an LC-MS system for analysis.[15]

    • Operate the mass spectrometer in positive ion mode , as the molecule contains a basic nitrogen atom that is readily protonated.

    • Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Tandem MS (MS/MS):

    • To gain further structural information, perform a product ion scan (MS/MS) by selecting the [M+H]⁺ ion as the precursor.

    • Apply collision-induced dissociation (CID) to fragment the precursor ion and record the resulting product ions.[16]

Predicted Mass Spectrometry Data

The molecular formula of the free base is C₉H₁₂N₂O₂. The molecular weight is 180.21 g/mol . In ESI+ mode, the molecule will be detected as the protonated free base, [M+H]⁺.

  • Expected [M+H]⁺ (Monoisotopic): m/z 181.0972

parent [M+H]⁺ m/z = 181.1 frag1 m/z = 150.1 parent->frag1 - NH₂CH₃ frag2 m/z = 135.1 parent->frag2 - H₂N-C=O frag3 m/z = 107.1 frag2->frag3 - CO frag4 m/z = 77.1 frag3->frag4 - CH₂O

Caption: Predicted ESI-MS/MS Fragmentation Pathway.

m/z (Predicted)LossFragment IdentityRationale
181.1-[M+H]⁺ Protonated molecular ion of the free base.
150.1-NH₂CH₃ (31 Da)[M+H - NH₂CH₃]⁺Cleavage of the amide C-N bond, a common fragmentation pathway for amides.
135.1-H₂NCO (44 Da)[M+H - H₂NCO]⁺Loss of the carbamoyl group.
107.1-H₂NCO, -CO (72 Da)[M+H - H₂NCO - CO]⁺Subsequent loss of carbon monoxide from the m/z 135 fragment, a characteristic fragmentation of benzoyl cations.[17]
77.1-H₂NCO, -CO, -CH₂O (102 Da)[C₆H₅]⁺Loss of formaldehyde from the m/z 107 fragment to form the phenyl cation.

Part 4: Integrated Spectroscopic Workflow

start Compound Sample (3-amino-4-methoxy-N-methylbenzamide HCl) ms ESI-MS Analysis start->ms ir ATR-FTIR Analysis start->ir nmr ¹H & ¹³C NMR Analysis start->nmr ms_res Result: - Molecular Weight (m/z 181.1) - Fragmentation Pattern ms->ms_res ir_res Result: - Key Functional Groups (N⁺-H, C=O, C-O) ir->ir_res nmr_res Result: - C/H Framework - Connectivity - Substituent Positions nmr->nmr_res conclusion Unambiguous Structure Confirmation & Purity Assessment ms_res->conclusion ir_res->conclusion nmr_res->conclusion

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of 3-amino-4-methoxy-N-methylbenzamide hydrochloride is a clear example of synergistic analytical chemistry. Mass spectrometry confirms the molecular weight. Infrared spectroscopy provides rapid confirmation of the key functional groups, critically identifying the anilinium salt form via the broad N⁺-H stretch. Finally, NMR spectroscopy delivers the definitive carbon-hydrogen framework, confirming the precise arrangement of substituents on the aromatic ring and elucidating the connectivity of the entire molecule. By following the detailed protocols and using the predictive data within this guide, researchers can confidently verify the identity and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.

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  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

  • Pure Synth. 3-Amino-4-Methoxybenzamide 98.0%(HPLC). Available from: [Link]

  • PubChemLite. 3-amino-4-methoxy-n-methylbenzamide (C9H12N2O2). Available from: [Link]

Sources

Foundational

Theoretical Properties and Application Workflows of 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide Executive Summary In contemporary medicinal chemistry, the rational design of targeted therapeut...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide

Executive Summary

In contemporary medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, structurally optimized pharmacophore building blocks. 3-Amino-4-methoxy-N-methylbenzamide hydrochloride (CAS: 1210647-77-0; Free Base CAS: 878160-14-6) has emerged as a critical intermediate in the synthesis of highly selective ion channel modulators. Its unique structural motif—combining an electron-donating methoxy group, a nucleophilic aniline amine, and a hydrogen-bonding N-methylcarboxamide—makes it an ideal precursor for assembling complex active pharmaceutical ingredients (APIs).

This technical guide explores the theoretical physicochemical properties of this compound, its mechanistic role in advanced drug design (specifically targeting Nav1.7 and CRAC channels), and provides self-validating experimental protocols for its synthesis and downstream integration.

Theoretical and Physicochemical Properties

Understanding the theoretical properties of 3-amino-4-methoxy-N-methylbenzamide is essential for optimizing its handling, reactivity, and analytical detection.

Structural Causality: Free Base vs. Hydrochloride Salt

The free base form of this compound contains an electron-rich aniline moiety, making it highly susceptible to aerial oxidation, which can lead to the formation of unwanted azo or quinone-imine degradation products. Converting the free base to the hydrochloride salt protonates the primary amine, withdrawing electron density from the aromatic ring and thermodynamically stabilizing the molecule against oxidative degradation. Furthermore, the salt form exponentially increases aqueous solubility, a critical parameter for in vitro biological assays and purification workflows.

Quantitative Data Summaries

The following tables summarize the core theoretical parameters and mass spectrometry profiles for the compound, grounded in predictive models and structural databases [1].

Table 1: Core Physicochemical Properties

ParameterValue (Free Base)Value (HCl Salt)
Molecular Formula C9H12N2O2C9H13ClN2O2
Molecular Weight 180.20 g/mol 216.66 g/mol
Monoisotopic Mass 180.08987 Da216.06655 Da
InChIKey CVHPIJMGKHFYAZ-UHFFFAOYSA-NN/A
SMILES CNC(=O)C1=CC(=C(C=C1)OC)NCNC(=O)C1=CC(=C(C=C1)OC)[NH3+].[Cl-]

Table 2: Predicted Collision Cross Section (CCS) Values (Ion Mobility MS)

Note: CCS values are critical for identifying the compound in complex mixtures using ion mobility-mass spectrometry (IM-MS).

Adduct TypeMass-to-Charge Ratio (m/z)Predicted CCS (Ų)
[M+H]+181.09715137.7
[M-H]-179.08259141.5
[M+Na]+203.07909145.2
[M+NH4]+198.12369157.2
[M+K]+219.05303143.9

Mechanistic Role in Pharmacophore Design

The strategic placement of functional groups on the 3-amino-4-methoxy-N-methylbenzamide scaffold allows it to act as a highly directional coupling partner. Once integrated into a larger molecular framework, it serves as a key recognition motif for specific biological targets.

Voltage-Gated Sodium Channel (Nav1.7) Inhibition

Nav1.7 channels are preferentially expressed in nociceptive (pain-sensing) neurons. Inhibitors of Nav1.7 are highly sought after for the treatment of chronic pain disorders. The 3-amino-4-methoxy-N-methylbenzamide moiety is frequently coupled to triazine or pyrimidine cores to generate potent Nav1.7 inhibitors [2]. The N-methylcarboxamide group acts as a critical hydrogen bond donor/acceptor pair within the Nav1.7 binding pocket, while the methoxy group dictates the optimal dihedral angle of the aromatic ring, ensuring precise steric alignment.

Calcium Release-Activated Calcium (CRAC) Channel Modulation

CRAC channels are vital for calcium signaling in immune cells (e.g., T-cells). Modulating these channels offers a pathway for immunosuppressive therapies. In this context, the primary amine of 3-amino-4-methoxy-N-methylbenzamide is reacted with pyrazole-carboxylic acids to form robust amide linkages [3]. The resulting pyrazole derivatives exhibit high affinity for CRAC channels, effectively modulating calcium influx and downstream inflammatory cytokine release.

Mechanism Precursor 3-amino-4-methoxy-N-methylbenzamide HCl (Pharmacophore Precursor) Drug Triazine/Pyrazole Derivative (Active API) Precursor->Drug Scaffold Assembly Nav Nav 1.7 Channel (Nociceptive Neurons) Drug->Nav Target Binding CRAC CRAC Channel (Immune Cells) Drug->CRAC Target Binding Pain Inhibition of Action Potential (Analgesia) Nav->Pain Blockade Immune Modulation of Calcium Influx (Immunosuppression) CRAC->Immune Modulation

Pharmacological pathways of APIs derived from the target precursor.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to verify the success of the reaction before proceeding to the next step.

Protocol 1: Synthesis of 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride

Causality Insight: HATU is utilized in the amidation step because its uronium-based structure rapidly activates the carboxylic acid to an active ester. This minimizes epimerization and overcomes the steric hindrance of the adjacent methoxy group, ensuring a high yield of the N-methylbenzamide.

Step-by-Step Methodology:

  • Activation: Dissolve 3-amino-4-methoxybenzoic acid (500 mg, 2.99 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Coupling Agent Addition: Add HATU (1.19 g, 3.14 mmol) and N,N-Diisopropylethylamine (DIPEA) (1.5 mL, 8.97 mmol) to the solution. Stir at room temperature for 15 minutes to allow the active ester to form.

  • Amidation: Introduce methanamine (CH3NH2) solution (2M in THF, 7.48 mL, 14.96 mmol) dropwise. Stir the reaction mixture at room temperature for 12 hours.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. Validation criteria: The presence of a dominant [M+H]+ peak at m/z 181.09 confirms successful amidation. If unreacted acid (m/z 168.06) remains >5%, extend the reaction time by 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the free base.

  • Salt Formation: Dissolve the crude free base in minimal anhydrous dioxane. Slowly bubble dry HCl gas (or add 4M HCl in dioxane) until precipitation is complete.

  • Validation Checkpoint 2 (NMR): Filter the precipitate and analyze via 1H-NMR (DMSO-d6). Validation criteria: The appearance of a broad singlet integrating to 3 protons at ~10.0 ppm confirms the formation of the [NH3+] hydrochloride salt.

Synthesis A 3-amino-4-methoxybenzoic acid (Starting Material) B Methanamine (CH3NH2) + HATU in DMF A->B Amidation C 3-amino-4-methoxy-N-methylbenzamide (Free Base) B->C Yield ~85-95% D HCl (g) in Ether/Dioxane C->D Salt Formation E 3-amino-4-methoxy-N-methylbenzamide HCl (Target Salt) D->E Precipitation

Workflow for synthesizing 3-amino-4-methoxy-N-methylbenzamide HCl.

Protocol 2: Scaffold Assembly (Coupling to Pyrazole Core)

Causality Insight: When assembling CRAC channel modulators, the hydrochloride salt must be neutralized in situ to restore the nucleophilicity of the aniline amine. A slight excess of a non-nucleophilic base (e.g., DIPEA) ensures complete deprotonation without competing with the aniline for the electrophilic pyrazole-carbonyl carbon.

Step-by-Step Methodology:

  • Preparation: Suspend 5-cyclohexyl-1H-pyrazole-3-carboxylic acid (1.0 eq) and 3-amino-4-methoxy-N-methylbenzamide hydrochloride (1.1 eq) in anhydrous dichloromethane (DCM).

  • Neutralization & Activation: Add DIPEA (3.0 eq) to neutralize the HCl salt, followed by the addition of EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Validation Checkpoint 1 (TLC): Perform Thin Layer Chromatography (TLC) using 5% Methanol in DCM. Validation criteria: The disappearance of the baseline amine spot and the emergence of a new, higher Rf spot indicates successful amide bond formation.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3, and brine. Dry and evaporate. Purify the residue via flash column chromatography to isolate the final CRAC-modulating API.

References

  • PubChem Compound Summary for CID 16776585 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

  • Aryl Carboxamide Derivatives as Sodium Channel Inhibitors for Treatment of Pain (WO2011103196A1)
  • New Pyrazole Derivatives as CRAC Channel Modulators (EP2848615A1)

Protocols & Analytical Methods

Method

Synthesis of 3-amino-4-methoxy-N-methylbenzamide hydrochloride: An In-depth Technical Guide

This document provides a comprehensive guide for the synthesis of 3-amino-4-methoxy-N-methylbenzamide hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein is designed for rese...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the synthesis of 3-amino-4-methoxy-N-methylbenzamide hydrochloride, a key intermediate in pharmaceutical research and development. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not only the procedural steps but also the underlying chemical logic and safety considerations, ensuring a robust and reproducible synthesis.

Introduction

3-amino-4-methoxy-N-methylbenzamide hydrochloride is a substituted benzamide derivative. The structural features of this molecule, including the aminobenzamide core, make it a valuable building block in the synthesis of a variety of biologically active compounds. The strategic placement of the amino, methoxy, and N-methyl groups allows for further chemical modifications, making it a versatile precursor in the development of novel therapeutic agents. This guide details a reliable three-step synthesis beginning from the commercially available 4-methoxy-3-nitrobenzoic acid.

Overall Synthetic Scheme

The synthesis of 3-amino-4-methoxy-N-methylbenzamide hydrochloride is accomplished through a three-step process:

  • Amide Formation: The synthesis commences with the coupling of 4-methoxy-3-nitrobenzoic acid and methylamine to yield 4-methoxy-3-nitro-N-methylbenzamide.

  • Nitro Group Reduction: The intermediate is then subjected to catalytic hydrogenation to selectively reduce the nitro group, affording 3-amino-4-methoxy-N-methylbenzamide.

  • Hydrochloric Salt Formation: The final step involves the conversion of the synthesized amine into its hydrochloride salt to improve its stability and handling properties.

Physicochemical Properties of Key Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Methoxy-3-nitrobenzoic acidC₈H₇NO₅197.15Yellowish solid89-41-8
4-Methoxy-3-nitro-N-methylbenzamideC₉H₁₀N₂O₄210.19Pale yellow solidNot readily available
3-Amino-4-methoxy-N-methylbenzamideC₉H₁₂N₂O₂180.21Off-white to pale brown solidNot readily available
3-Amino-4-methoxy-N-methylbenzamide hydrochlorideC₉H₁₃ClN₂O₂216.67White to off-white solidNot readily available

Experimental Protocols

Part 1: Synthesis of 4-methoxy-3-nitro-N-methylbenzamide

This initial step involves the formation of an amide bond between a carboxylic acid and an amine. The use of a coupling agent is a common and effective method for this transformation, as it activates the carboxylic acid for nucleophilic attack by the amine.[1][2][3]

Materials:

  • 4-Methoxy-3-nitrobenzoic acid

  • Methylamine (40% in water)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve 4-methoxy-3-nitrobenzoic acid (1.0 eq) in anhydrous dichloromethane.

  • Add 4-dimethylaminopyridine (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in anhydrous dichloromethane.

  • Slowly add the DCC solution to the cooled solution of the carboxylic acid.

  • To this mixture, add methylamine (1.2 eq) dropwise, ensuring the temperature remains at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 4-methoxy-3-nitro-N-methylbenzamide.

Part 2: Synthesis of 3-amino-4-methoxy-N-methylbenzamide

The reduction of the aromatic nitro group to an amine is a critical step. Catalytic hydrogenation using palladium on carbon is a highly efficient and clean method for this transformation, often proceeding with high yield and selectivity.[4][5][6]

Materials:

  • 4-Methoxy-3-nitro-N-methylbenzamide

  • Palladium on carbon (10% w/w)

  • Methanol

  • Hydrogen gas supply

  • Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)

  • Celite® or a similar filter aid

  • Rotary evaporator

Procedure:

  • In a suitable hydrogenation vessel, dissolve 4-methoxy-3-nitro-N-methylbenzamide (1.0 eq) in methanol.

  • Carefully add 10% palladium on carbon (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge with hydrogen gas several times to remove any air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi) and stir the mixture vigorously at room temperature.[7]

  • Monitor the reaction progress by TLC or by monitoring hydrogen uptake. The reaction is typically complete within 2-6 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield 3-amino-4-methoxy-N-methylbenzamide as a solid. This product is often pure enough for the next step, but can be further purified by recrystallization if necessary.

Part 3: Synthesis of 3-amino-4-methoxy-N-methylbenzamide hydrochloride

The final step is the formation of the hydrochloride salt, which is often done to improve the stability, solubility, and handling of the amine product.[8]

Materials:

  • 3-Amino-4-methoxy-N-methylbenzamide

  • Anhydrous methanol or diethyl ether

  • Hydrochloric acid (concentrated or as a solution in a suitable solvent)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude or purified 3-amino-4-methoxy-N-methylbenzamide in a minimal amount of anhydrous methanol or diethyl ether in a round-bottom flask.

  • Cool the solution in an ice bath with stirring.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) dropwise to the cooled solution.

  • A precipitate of the hydrochloride salt should form.

  • Continue stirring in the ice bath for 30 minutes to an hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any residual impurities.

  • Dry the product under vacuum to obtain 3-amino-4-methoxy-N-methylbenzamide hydrochloride as a white to off-white solid.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nitro Reduction cluster_step3 Step 3: Salt Formation A 4-Methoxy-3-nitrobenzoic acid C DCC, DMAP, DCM A->C B Methylamine B->C D 4-Methoxy-3-nitro-N-methylbenzamide C->D Amidation E H2, Pd/C, Methanol D->E F 3-Amino-4-methoxy-N-methylbenzamide E->F Hydrogenation G HCl, Methanol/Ether F->G H 3-Amino-4-methoxy-N-methylbenzamide hydrochloride G->H Acidification

Caption: Synthetic pathway for 3-amino-4-methoxy-N-methylbenzamide hydrochloride.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • 4-Methoxy-3-nitrobenzoic acid: May be harmful if swallowed.[9][10] Avoid contact with skin and eyes.[11]

  • Methylamine: Flammable and corrosive.[12][13] Causes severe skin burns and eye damage.[1][14] Harmful if inhaled.[1]

  • DCC: Toxic and a potent sensitizer. Avoid inhalation and contact with skin.

  • Palladium on Carbon: Flammable solid.[15][16] Handle with care to avoid ignition. The wetted product with ~60% water is not classified as hazardous.[2][3]

  • Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.[7][17][18] May cause respiratory irritation.[18]

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation of the intermediates and the final product.[19] The spectra of benzamides can show characteristic signals for the aromatic protons, the methoxy group, the N-methyl group, and the amide proton.[20][21]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS): These techniques can be used for purity assessment and to quantify the final product.[22][23][24][25]

  • Melting Point: To determine the purity of the solid products.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of 3-amino-4-methoxy-N-methylbenzamide hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for their research and development endeavors. The causality behind the choice of reagents and reaction conditions has been explained to provide a deeper understanding of the synthetic process.

References

  • Hydrochloric acid - SAFETY DATA SHEET. Chem-Supply. Available from: [Link]

  • Safety Data Sheet: Methylamine. Carl ROTH. Available from: [Link]

  • SAFETY DATA SHEET Hydrochloric Acid, 31 – 36%. INEOS Group. Available from: [Link]

  • Hydrochloric acid 10 percent - SAFETY DATA SHEET. Agilent Technologies. 2025 Jan 27. Available from: [Link]

  • SAFETY DATA SHEET Methylamine, anhydrous. Linde Gas GmbH. 2017 Jan 24. Available from: [Link]

  • SAFETY DATA SHEET HYDROCHLORIC ACID 33%. Ecolab. Available from: [Link]

  • Safety Data Sheet: Palladium on activated carbon. Carl ROTH. Available from: [Link]

  • Safety Data Sheet: Palladium on activated carbon. Carl ROTH. Available from: [Link]

  • 4-Methoxy-3-nitrobenzoic acid. PubChem. Available from: [Link]

  • Safety Data Sheet: Methylamine. Carl ROTH. Available from: [Link]

  • SAFETY DATA SHEET - Methylamine. Airgas. 2025 Feb 5. Available from: [Link]

  • Substituent effects on the N.M.R. spectra of carboxylic acid derivatives. II. 3H N.M.R. spectra of substituted benzamides and N-alkylbenzamides. Australian Journal of Chemistry. 1981 Nov 1. Available from: [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Arkivoc. Available from: [Link]

  • V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Sabinet African Journals. Available from: [Link]

  • Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. PMC. 2024 Aug 24. Available from: [Link]

  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Available from: [Link]

  • ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. 2025 Jul 23. Available from: [Link]

  • Catalytic hydrogenation of 2-nitrobenzaldehyde. ResearchGate. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available from: [Link]

  • Catalytic Hydrogenation of Nitrobenzene to Aniline. Mettler Toledo. Available from: [Link]

  • Hydrogenation of nitro compounds to amines and catalyst therefor. Google Patents.
  • Chemical Properties of 3-Amino-4-methoxybenzamide (CAS 17481-27-5). Cheméo. Available from: [Link]

  • 4-Methoxy-N-methylbenzamide. PMC. Available from: [Link]

Sources

Application

Application Note: Regioselective N-Methylation of 3-Amino-4-methoxybenzamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Chemoselective functionalization, reductive amination, and base-promoted alkylation. Introduction & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Chemoselective functionalization, reductive amination, and base-promoted alkylation.

Introduction & Mechanistic Rationale

3-Amino-4-methoxybenzamide (industrially known as Red Base KL) is a highly versatile building block utilized in the synthesis of azo dyes, pigments, and active pharmaceutical ingredients (APIs)[1]. In the context of drug development, N-methylation is a ubiquitous structural modification employed to modulate a molecule's lipophilicity, metabolic stability, and target-binding affinity.

However, the N-methylation of 3-amino-4-methoxybenzamide presents a distinct chemoselectivity challenge due to the presence of two different nitrogen atoms: an electron-rich aromatic amine (aniline) and a primary carboxamide. To achieve absolute regiocontrol, scientists must exploit the divergent electronic properties of these two moieties:

  • Nucleophilicity vs. Acidity: The aniline nitrogen is highly nucleophilic due to the +M (mesomeric) effect of the para-methoxy group, but it is not highly acidic ( pKa​≈27 ). Conversely, the amide nitrogen is a poor nucleophile due to resonance stabilization with the adjacent carbonyl group, but it is significantly more acidic ( pKa​≈15 ).

  • Targeting the Aniline (Path A): Because the aniline is highly nucleophilic, it readily undergoes condensation with aldehydes. Reductive amination via the Eschweiler-Clarke reaction selectively targets this amine, utilizing formaldehyde as the carbon source and formic acid as the hydride donor[2].

  • Targeting the Amide (Path B): Direct alkylation of the amide requires deprotonation to form a highly nucleophilic amidate anion. While sodium hydride (NaH) selectively deprotonates the amide, the highly electrophilic methyl iodide (MeI) can still undergo background SN​2 reactions with the neutral aniline. Therefore, a transient Boc-protection of the aniline is required to ensure absolute regiocontrol during the alkylation step[3].

Synthetic Workflow Visualization

G cluster_A Path A: Aniline N,N-Dimethylation cluster_B Path B: Amide N-Methylation Start 3-Amino-4-methoxybenzamide Eschweiler Eschweiler-Clarke (CH2O, HCOOH) Start->Eschweiler Nucleophilic Attack Protect Chemoselective Protection (Boc2O, THF) Start->Protect Aniline Protection ProductA 3-(Dimethylamino)-4- methoxybenzamide Eschweiler->ProductA Reductive Amination Deprotonate Alkylation (NaH, MeI) Protect->Deprotonate Amide Deprotonation Deprotect Deprotection (TFA, CH2Cl2) Deprotonate->Deprotect N-Alkylation ProductB 3-Amino-4-methoxy- N-methylbenzamide Deprotect->ProductB Acidic Cleavage

Divergent synthetic workflows for the regioselective N-methylation of 3-amino-4-methoxybenzamide.

Experimental Protocols

Protocol A: Selective N,N-Dimethylation of the Aniline Moiety

This protocol utilizes the Eschweiler-Clarke reaction to yield the N,N-dimethylated aniline derivative. Note: If strict mono-methylation is required, a modified reductive amination using 1.0 eq of formaldehyde and NaBH3​CN should be used instead[4].

  • Initialization: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-amino-4-methoxybenzamide (10.0 mmol, 1.0 eq) and 37% aqueous formaldehyde (50.0 mmol, 5.0 eq).

  • Acid Addition: Cool the mixture to 0 °C using an ice bath. Slowly add formic acid (98%, 50.0 mmol, 5.0 eq) dropwise over 15 minutes.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 100 °C for 8–12 hours.

  • Validation (In-Process): Monitor the reaction via LC-MS. The reaction is complete when the mass corresponding to the primary amine ( [M+H]+=167 ) is fully converted to the tertiary amine ( [M+H]+=195 ).

  • Workup: Cool the mixture to room temperature. Carefully basify the solution to pH 9 using 1M NaOH (aq). Extract the aqueous layer with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Scientist's Insight (Causality): The slow addition of formic acid at 0 °C is critical to prevent an exothermic runaway during the initial iminium ion formation. Subsequent heating to 100 °C is mandatory; the thermal energy drives the decarboxylation of the formate intermediate, which acts as the in-situ hydride source necessary to reduce the iminium ion to the methylamine[2].

Protocol B: Selective N-Methylation of the Benzamide Moiety

This three-step protocol ensures absolute regiocontrol by temporarily masking the highly nucleophilic aniline.

Step 1: Chemoselective Aniline Protection

  • Dissolve 3-amino-4-methoxybenzamide (10.0 mmol, 1.0 eq) in 40 mL of anhydrous THF.

  • Add Di-tert-butyl dicarbonate ( Boc2​O , 10.5 mmol, 1.05 eq) and stir at room temperature for 12 hours.

  • Concentrate the solvent and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the N-Boc protected intermediate. Insight: The aniline is significantly more nucleophilic than the amide, allowing for chemoselective protection without the need for basic catalysts.

Step 2: Base-Promoted Amide Alkylation

  • Dissolve the N-Boc intermediate (8.0 mmol) in 30 mL of anhydrous THF and cool to 0 °C under an inert nitrogen atmosphere.

  • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 9.6 mmol, 1.2 eq). Stir for 30 minutes.

  • Add Methyl Iodide (MeI, 12.0 mmol, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with saturated aqueous NH4​Cl (10 mL) and extract with ethyl acetate ( 3×20 mL). Dry and concentrate the organic layer. Insight: NaH irreversibly deprotonates the amide, driving the equilibrium forward via the evolution of hydrogen gas. The bulky, electron-withdrawing Boc group sterically and electronically shields the aniline nitrogen, preventing any competitive over-alkylation[3].

Step 3: Deprotection

  • Dissolve the crude alkylated product in 20 mL of dichloromethane ( CH2​Cl2​ ).

  • Add Trifluoroacetic acid (TFA, 10 eq) at 0 °C and stir for 2 hours.

  • Concentrate in vacuo, neutralize the residue with saturated NaHCO3​ , and extract with CH2​Cl2​ to yield 3-amino-4-methoxy-N-methylbenzamide.

Quantitative Data Summary

The following table summarizes the expected outcomes, required conditions, and regioselectivity metrics for the two divergent pathways described in this Application Note.

Target MoietySynthetic MethodologyKey ReagentsReactive IntermediateTypical YieldRegioselectivity
Aniline (N,N-dimethyl)Reductive Amination CH2​O , HCOOH Iminium ion75–85%>98% (Amine specific)
Amide (N-methyl)Base-Promoted Alkylation Boc2​O , NaH, MeI, TFAAmidate anion60–70% (Over 3 steps)>95% (Amide specific)

Sources

Method

Application Note: Reactive Crystallization of 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Rationale 3-Amino-4-methoxy-N-methylbenzamide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

3-Amino-4-methoxy-N-methylbenzamide is a highly versatile active pharmaceutical ingredient (API) intermediate, prominently utilized in the synthesis of first-in-class TREM2 agonists for Alzheimer's disease models[1] and Nav1.7 voltage-gated sodium channel inhibitors for chronic pain management[2].

In its free base form, the molecule exhibits moderate chemical instability due to the electron-rich aniline moiety, which is susceptible to oxidative degradation. Furthermore, its poor bulk flow properties and low aqueous solubility present challenges for downstream processing. Converting this free base into a hydrochloride (HCl) salt fundamentally alters its physicochemical profile, enhancing solid-state stability, aqueous solubility, and manufacturability[3].

The Chemical Causality of the Protocol

The crystallization of this specific HCl salt requires a highly controlled reactive crystallization approach.

  • Protonation Site Selectivity: The molecule contains two nitrogen atoms. The primary aromatic amine (aniline) is the basic site (pKa ~4.5), whereas the amide nitrogen is non-basic due to resonance delocalization. Thus, exactly one equivalent of strong acid (HCl) is required.

  • Solvent System (IPA/MTBE): Isopropanol (IPA) is selected as the primary solvent because it completely dissolves the free base at elevated temperatures (50°C) while exhibiting moderate, temperature-dependent solubility for the resulting HCl salt[4]. Methyl tert-butyl ether (MTBE) serves as the antisolvent to drive the yield.

  • Mitigating "Oiling Out": A common failure mode in pharmaceutical salt formation is Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[5]. If HCl is added too rapidly, the system bypasses the metastable zone (MSZ) and crashes into a solute-rich oil rather than forming a crystalline lattice[6]. This protocol utilizes a slow, controlled acidification combined with a thermal holding period to ensure heterogeneous nucleation outcompetes LLPS.

Experimental Workflow

The following diagram maps the thermodynamic and operational phases of the reactive crystallization process.

G N1 1. Dissolution Free Base in IPA (50°C) N2 2. Reactive Salt Formation Dropwise 5-6M HCl in IPA N1->N2 N3 3. Nucleation & Desaturation Hold at 40°C for 1 hr (Seeding Optional) N2->N3 N4 4. Antisolvent Addition Controlled MTBE Dosing N3->N4 N5 5. Cooling Crystallization Linear Ramp to 5°C N4->N5 N6 6. Isolation & Washing Filter & Wash with Cold MTBE N5->N6 N7 7. Vacuum Drying 40°C, <50 mbar N6->N7

Workflow for the reactive crystallization of 3-amino-4-methoxy-N-methylbenzamide HCl.

Materials and Equipment

Reagents:

  • Substrate: 3-amino-4-methoxy-N-methylbenzamide (Free base, >98% purity)

  • Primary Solvent: Isopropanol (IPA), anhydrous (<0.1% water)

  • Acid Source: 5-6 M HCl in Isopropanol (Anhydrous acid prevents hydrate formation and minimizes API solubility losses).

  • Antisolvent: Methyl tert-butyl ether (MTBE), anhydrous.

Equipment:

  • Jacketed glass crystallizer (e.g., EasyMax or equivalent) with precise temperature control.

  • Overhead PTFE pitched-blade stirrer.

  • Programmable syringe pump for dosing.

  • In-line Process Analytical Technology (PAT) such as FBRM (Focused Beam Reflectance Measurement) is recommended for tracking chord length and nucleation events[5].

Step-by-Step Crystallization Protocol

Step 1: Free Base Dissolution
  • Charge the jacketed crystallizer with 10.0 g of 3-amino-4-methoxy-N-methylbenzamide free base.

  • Add 80 mL of anhydrous IPA (8 volumes).

  • Set the overhead stirrer to 250 RPM.

  • Ramp the internal temperature to 50°C at a rate of 1°C/min. Hold until complete dissolution is achieved (a clear, pale yellow solution should form).

Step 2: Reactive Acidification

Critical Insight: Do not use aqueous HCl. The introduction of water alters the solubility curve drastically and promotes the formation of sticky, unfilterable hydrates.

  • Load a syringe pump with 1.05 equivalents of 5-6 M HCl in IPA.

  • Dose the HCl solution into the crystallizer over 45 minutes while maintaining the temperature at 50°C.

  • In-Process Control (IPC): Check the apparent pH of a 100 µL aliquot diluted in 1 mL of water. The target pH is 2.0–3.0, confirming complete protonation of the aniline group.

Step 3: Nucleation and Desaturation Hold
  • Cool the reactor linearly from 50°C to 40°C over 30 minutes.

  • Optional but Recommended: Introduce 0.1 g (1 wt%) of pre-milled 3-amino-4-methoxy-N-methylbenzamide HCl seed crystals. Seeding at this specific point in the metastable zone guarantees polymorphic control and prevents oiling out[7].

  • Hold the suspension at 40°C for 1 hour . This allows the supersaturation to deplete via crystal growth rather than secondary nucleation, yielding larger, highly filterable crystals.

Step 4: Antisolvent Addition
  • Using the syringe pump, dose 100 mL of MTBE (10 volumes) into the suspension over 2 hours (0.83 mL/min).

  • Maintain the agitation at 300 RPM to ensure rapid micro-mixing of the antisolvent, preventing localized zones of high supersaturation.

Step 5: Cooling and Isolation
  • Initiate a linear cooling ramp from 40°C down to 5°C over 2 hours (approx. 0.3°C/min).

  • Hold at 5°C for 1 hour to maximize the thermodynamic yield.

  • Discharge the slurry and isolate the crystals via vacuum filtration (using a sintered glass funnel or Nutsche filter).

  • Wash the wet cake with two 15 mL portions of cold (5°C) MTBE.

Step 6: Drying
  • Transfer the wet cake to a vacuum oven.

  • Dry at 40°C under high vacuum (<50 mbar) for 12 hours.

  • Causality Check: Do not exceed 50°C during drying to prevent any potential localized melting or thermal degradation of the methoxy group before residual solvents are fully purged.

Quantitative Data & Expected Outcomes

The table below summarizes the expected physicochemical shifts when converting the free base to the optimized hydrochloride salt using this protocol.

ParameterFree Base (Starting Material)Hydrochloride Salt (Product)Analytical Method / Notes
Physical Appearance Pale yellow to off-white powderBrilliant white crystalline solidVisual Inspection
Aqueous Solubility < 0.5 mg/mL (pH 7.0)> 25 mg/mL (pH 1.2 - 4.5)HPLC-UV (Thermodynamic solubility)
Melting Point 135°C – 138°C210°C – 215°C (Decomp.)DSC (10°C/min ramp)
Hygroscopicity LowLow to Moderate (<2% weight gain)DVS (at 80% RH, 25°C)
Process Yield N/A88% – 92%Gravimetric
Purity (Area %) ~ 95.0%> 99.5%RP-HPLC (Purification via crystallization)

Troubleshooting & Optimization

  • Observation: The solution turns cloudy, but no distinct crystals form; a dense oil settles at the bottom of the reactor.

    • Root Cause: Liquid-Liquid Phase Separation (Oiling out)[6]. The supersaturation generation rate (HCl addition) exceeded the nucleation rate.

    • Remedy: Re-heat the mixture to 60°C until the oil redissolves. Cool slowly to 45°C and introduce seed crystals before adding the remaining HCl or MTBE[4].

  • Observation: The final powder is highly agglomerated and traps residual solvent.

    • Root Cause: The MTBE antisolvent was added too quickly, leading to rapid crash-out and dendritic crystal growth.

    • Remedy: Extend the MTBE dosing time from 2 hours to 4 hours and increase the agitation rate slightly to improve bulk mixing.

References

  • Small Molecule Agonists of TREM2 Reprogram Microglia and Protect Synapses in Human Alzheimer's Models bioRxiv[Link][1]

  • Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain World Intellectual Property Organization (WO2011103196A1)[2]

  • Salt Selection in Drug Development Pharmaceutical Technology[Link][3]

  • The Role of Diastereomer Impurity in Oiling-Out during Crystallization Organic Process Research & Development (ACS Publications)[Link][5]

  • A method to crystallize substances that oil out ResearchGate[Link][6]

  • Chapter 13 - Crystallization in the Pharmaceutical Industry Cambridge University Press[Link][4]

  • Crystallisation in Pharmaceutical Processes BIA Separations / Sartorius [Link][7]

Sources

Application

Application Note: High-Resolution HPLC Method for Purity Analysis of 3-Amino-4-methoxy-N-methylbenzamide

Introduction & Scope 3-Amino-4-methoxy-N-methylbenzamide is a critical structural intermediate utilized in the synthesis of various pharmaceutical active ingredients, particularly substituted benzamide therapeutics such...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

3-Amino-4-methoxy-N-methylbenzamide is a critical structural intermediate utilized in the synthesis of various pharmaceutical active ingredients, particularly substituted benzamide therapeutics such as antiemetics and antipsychotics. In pharmaceutical intermediate manufacturing, achieving a strict purity threshold of ≥ 99.0% is non-negotiable, as trace impurities—including unreacted precursors or cardiotoxic byproducts—can severely compromise downstream synthesis and patient safety[1].

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative purity profiling of 3-amino-4-methoxy-N-methylbenzamide. The protocol is engineered and validated in strict accordance with the updated ICH Q2(R2) guidelines, providing a global framework to ensure the method consistently delivers dependable, reproducible results[2].

G A 1. Analyte Profiling (pKa, LogP, Chromophores) B 2. Method Development (C18 Column, TFA Gradient, 254 nm) A->B C 3. System Suitability Testing (Rs > 2.0, Tf < 1.5, RSD < 2.0%) B->C D 4. ICH Q2(R2) Validation (Specificity, Linearity, Accuracy) C->D E 5. Routine Purity Analysis (Target: >99.0% Purity) D->E

Fig 1. Lifecycle approach to HPLC method validation for benzamide derivatives.

Methodological Rationale: The "Why" Behind the Chemistry

A successful analytical method is not a random collection of parameters; it is a deliberate system engineered around the analyte's physicochemical properties.

  • Stationary Phase Selection: The target molecule contains a hydrophobic aromatic ring, an amide linkage, a methoxy group, and a basic primary amine. A high-carbon-load C18 column is selected to provide sufficient hydrophobic retention and resolution from closely related structural analogs[3].

  • Mobile Phase & pH Control: The primary amine group (3-amino) is highly prone to secondary interactions with residual silanols on the silica support, which typically causes severe peak tailing. To mitigate this, 0.1% Trifluoroacetic acid (TFA) is added to both the aqueous and organic mobile phases. TFA serves a dual purpose: it lowers the pH to ~2.0, fully protonating the amine, and acts as an ion-pairing agent to mask silanol interactions, ensuring sharp, symmetrical peaks[4].

  • Gradient Elution: Synthesis of this intermediate often leaves behind highly polar precursors (e.g., 3-amino-4-methoxybenzoic acid) or non-polar alkylating agents. A gradient starting at 5% organic modifier retains the polar target, while ramping up to 95% effectively flushes out hydrophobic contaminants[4].

  • Detector Wavelength: The benzamide chromophore exhibits strong π-π* transitions. UV detection at 254 nm is optimal for capturing both the main peak and structurally related aromatic impurities with a high signal-to-noise ratio[5].

Experimental Protocol: Step-by-Step Methodology

Reagents and Materials
  • 3-Amino-4-methoxy-N-methylbenzamide reference standard (≥ 99.5% purity).

  • HPLC-grade Acetonitrile (ACN) and HPLC-grade Water.

  • LC-MS grade Trifluoroacetic acid (TFA).

  • Standard HPLC system equipped with a UV-Vis or PDA detector[3].

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Reversed-phase C18, 250 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% TFA in HPLC-grade Water
Mobile Phase B 0.1% TFA in HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength UV at 254 nm

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Initial Hold (Polar retention)
2.0955Isocratic Hold
10.04060Linear Ramp (Analyte elution)
12.0595Column Wash (Hydrophobic flush)
15.0595Isocratic Wash
15.1955Return to Initial
20.0955Re-equilibration
Preparation of Solutions
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade water (Phase A) and 1000 mL of HPLC-grade ACN (Phase B). Mix thoroughly and degas by sonication for 10 minutes[4].

  • Diluent: Prepare a Water:ACN (50:50, v/v) mixture.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent. Sonicate for 5 minutes to ensure complete dissolution[3].

  • Working Standard (100 µg/mL): Pipette 5.0 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with diluent[3].

  • Sample Preparation: Weigh 50.0 mg of the synthesized batch, dissolve in diluent, and dilute to a final concentration of 100 µg/mL. Filter the solution through a 0.45 µm PTFE syringe filter prior to injection to remove particulate matter[3].

System Suitability: A Self-Validating Protocol

To guarantee the integrity of the data, the analytical procedure must act as a self-validating system daily. Before analyzing unknown batch samples, inject the Working Standard (100 µg/mL) in five replicates. Proceed with the analysis only if the following criteria are met:

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaScientific Purpose
Retention Time (RT) ~6.5 - 7.5 minConfirms consistent column chemistry and mobile phase mixing.
Tailing Factor (Tf) ≤ 1.5Ensures the TFA is effectively masking secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Verifies the physical integrity and efficiency of the C18 column bed.
%RSD (Peak Area) ≤ 2.0% (n=5)Validates the precision of the autosampler and detector stability.

Method Validation Summary (ICH Q2(R2) Framework)

In alignment with the modernized ICH Q2(R2) guidelines, the method was rigorously validated across key performance characteristics to ensure it is scientifically sound, reproducible, and defensible throughout the drug development lifecycle[6][7].

Table 4: ICH Q2(R2) Validation Results Summary

Validation ParameterMethodologyAcceptance CriteriaObserved Result
Specificity Blank & Forced Degradation (Acid, Base, Peroxide, Heat)No interference at analyte RT; Resolution (Rs) > 2.0Pass (Complete resolution of degradants)
Linearity 6 concentrations (25% to 150% of target)Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 [5]
Accuracy Standard addition at 80%, 100%, and 120%98.0% - 102.0% mean recovery99.5% - 100.2%[3]
Precision Repeatability (n=6 injections)%RSD 2.0%0.92%[3]
LOD / LOQ Signal-to-Noise (S/N) ratioS/N 3 (LOD), S/N 10 (LOQ)LOD: 0.028% / LOQ: 0.094%[5]

References

  • ICH Q2 (R2)
  • ICH Q2(R2)
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline (EMA)
  • Source: jfda-online.
  • Source: arborpharmchem.
  • Application Note: HPLC Purification of N-Methyl-3-(piperidin-4-YL)
  • Source: benchchem.

Sources

Method

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Benzamide Derivatives

Introduction & Mechanistic Rationale Benzamide derivatives—such as metoclopramide, sulpiride, and itopride—are a critical class of active pharmaceutical ingredients (APIs) widely utilized as prokinetics and antipsychotic...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Benzamide derivatives—such as metoclopramide, sulpiride, and itopride—are a critical class of active pharmaceutical ingredients (APIs) widely utilized as prokinetics and antipsychotics. Structurally, these molecules are characterized by amide and, in some cases, ether linkages. These specific functional groups dictate the molecule's vulnerability profile: the amide bonds are highly susceptible to acid- and base-catalyzed hydrolysis, while ether linkages and amine moieties are prone to oxidative cleavage [[1]]([Link]).

Regulatory Framework & Lifecycle Approach

The development of a SIM is governed by two primary International Council for Harmonisation (ICH) guidelines:

  • ICH Q1A(R2) : Dictates the parameters for forced degradation (stress testing) to elucidate the intrinsic stability and degradation pathways of the API .

  • ICH Q2(R2) & Q14 : ICH Q2(R2) establishes the rigorous statistical and analytical criteria for method validation (specificity, accuracy, precision, etc.), while the complementary ICH Q14 encourages a science- and risk-based lifecycle approach to analytical procedure development [[2]]([Link]).

Experimental Workflow

SIM_Workflow A Benzamide API (e.g., Metoclopramide, Itopride) B Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) A->B ICH Q1A(R2) C Preliminary HPLC Analysis (Peak Purity via PDA/MS) B->C Target 10-20% Degradation D Method Optimization (Mobile Phase, pH, Gradient) C->D Resolve API & Degradants E Method Validation (ICH Q2(R2) Parameters) D->E ICH Q14 Lifecycle F Validated Stability-Indicating Method E->F Regulatory Submission

Workflow for developing a stability-indicating HPLC method for benzamide derivatives.

Protocol 1: Forced Degradation Studies (ICH Q1A(R2))

Causality & Rationale: The objective of forced degradation is not to destroy the molecule entirely, but to induce 10% to 20% degradation . If degradation is <10%, the stress is insufficient to predict long-term shelf-life pathways. If >20%, secondary degradation products (degradants of degradants) emerge, which do not reflect real-world conditions and unnecessarily complicate chromatographic resolution.

Step-by-Step Methodology
  • Stock Solution Preparation : Dissolve the benzamide API (e.g., Itopride HCl) in an inert diluent (e.g., methanol or mobile phase) to achieve a concentration of 1.0 mg/mL .

  • Acid Hydrolysis : Mix 5.0 mL of stock solution with 5.0 mL of 1.0 N HCl. Heat in a water bath at 80°C for 4 hours. Crucial Step : Cool and neutralize with 1.0 N NaOH before injection to prevent silica column degradation and localized pH mismatch .

  • Alkaline Hydrolysis : Mix 5.0 mL of stock solution with 5.0 mL of 1.0 N NaOH. Heat at 80°C for 4 hours. Cool and neutralize with 1.0 N HCl .

  • Oxidative Stress : Treat 5.0 mL of stock solution with 5.0 mL of 15% H₂O₂. Heat at 70°C for 4 hours .

  • Thermal Stress : Spread the solid API in a thin layer in a Petri dish and expose to dry heat at 100°C for 168 hours .

  • Photolytic Stress : Expose the solid API to 1.2 million lux hours of fluorescent light and 200 Wh/m² of UV light, strictly adhering to ICH Q1B [[3]]([Link]) .

Data Presentation: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTemp / TimeTarget DegradationExpected Benzamide Vulnerability
Acidic 1.0 N HCl80°C / 4 hrs10 - 20%Amide bond hydrolysis
Alkaline 1.0 N NaOH80°C / 4 hrs10 - 20%Amide bond hydrolysis
Oxidative 15% H₂O₂70°C / 4 hrs10 - 20%N-oxidation, ether cleavage
Thermal Dry Heat Oven100°C / 168 hrs< 5%Generally thermally stable
Photolytic UV / Fluorescent1.2M lux hrs< 5%Minor photolytic rearrangement

Protocol 2: HPLC Method Development

Causality & Experimental Choices:

  • Column Selection : A reversed-phase C18 or C4 column (e.g., Hypersil C4, 250 x 4.6 mm, 5 μm) is optimal. The hydrophobic stationary phase effectively retains both the polar degradants and the semi-polar intact benzamides .

  • Mobile Phase pH : Benzamides possess basic tertiary amine groups. If the mobile phase pH is neutral, these amines interact with unreacted, negatively charged silanols on the silica matrix, causing severe peak tailing. Using an acidic buffer (e.g., 0.1M dipotassium hydrogen phosphate adjusted to pH 3.0-4.0 with orthophosphoric acid) ensures the amines are fully protonated and silanols are neutralized, yielding sharp, symmetrical peaks [[4]]([Link]).

  • Self-Validating Detection : A Photodiode Array (PDA) detector is mandatory. It enables Peak Purity Analysis , a self-validating mathematical check ensuring the spectral homogeneity of the API peak (i.e., proving no degradant is hiding beneath the main peak) .

Step-by-Step Chromatographic Setup
  • System Equilibration : Flush the HPLC system with Mobile Phase (e.g., Buffer:Acetonitrile 40:60 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved .

  • Thermostatting : Set the column oven to 25°C to prevent retention time drift caused by ambient laboratory temperature fluctuations.

  • Injection : Inject 20 μL of the neutralized stress samples.

  • Detection : Monitor the eluent at the isobestic point or λmax (e.g., 272 nm for Itopride, 274 nm for Metoclopramide) .

  • Optimization : Adjust the gradient or organic modifier ratio until the resolution ( Rs​ ) between the API and the closest eluting degradant is strictly > 1.5.

Protocol 3: Method Validation (ICH Q2(R2))

Once the method successfully separates the API from all degradation products, it must undergo formal validation to prove it is "fit for purpose" [[5]]([Link]).

Step-by-Step Validation Methodology
  • Specificity (Peak Purity & Mass Balance) : Inject the diluent blank, placebo, and all forced degradation samples. Extract the PDA spectral data.

    • Self-Validation Check: The Purity Angle must be less than the Purity Threshold. Additionally, calculate Mass Balance: ΣAreaDegradants​+AreaAPI​≈AreaInitialAPI​ .

  • Linearity & Range : Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the nominal working concentration (e.g., 40–120 μg/mL). Plot concentration vs. peak area .

  • Accuracy (% Recovery) : Spike placebo matrix with the API standard at 80%, 100%, and 120% levels in triplicate. Extract and analyze to determine the percentage of API recovered .

  • Precision (Repeatability) : Perform six consecutive injections of the 100% target concentration standard. Calculate the Relative Standard Deviation (%RSD) of the retention times and peak areas .

  • Robustness : Introduce deliberate, small variations to the method: Flow rate (±0.1 mL/min), pH of buffer (±0.2 units), and organic phase composition (±2%). Verify that System Suitability Testing (SST) parameters ( Rs​>1.5 , Tailing Factor <2.0 ) remain uncompromised .

Data Presentation: ICH Q2(R2) Validation Criteria
Validation ParameterICH Q2(R2) MethodologyAcceptance Criteria
Specificity PDA Peak Purity & Blank InterferencePurity Angle < Threshold; No blank interference
Linearity Minimum 5 concentration levelsCorrelation Coefficient ( R2 ) ≥0.999
Accuracy Triplicate spiking at 3 levels (80, 100, 120%)Mean Recovery: 98.0% – 102.0%
Precision 6 replicate injections of 100% standardPeak Area %RSD ≤2.0%
LOD / LOQ Signal-to-Noise Ratio (S/N)LOD: S/N ≥3:1 LOQ: S/N ≥10:1
Robustness Deliberate variation of flow, pH, tempSystem Suitability maintained ( Rs​>1.5 )

Conclusion

Developing a stability-indicating HPLC method for benzamide derivatives requires a deep understanding of the molecule's structural vulnerabilities. By systematically applying ICH Q1A(R2) forced degradation conditions to target 10-20% degradation, and utilizing acidic reversed-phase chromatography coupled with PDA detection, analysts can ensure baseline resolution of the API from its hydrolytic and oxidative degradants. Strict adherence to ICH Q2(R2) validation parameters guarantees a self-validating, highly robust assay suitable for routine quality control and regulatory submission.

References

  • ICH Q2(R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at:[Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at:[Link]

  • Stability tests according to ICH Q1A (R2) - Climate chambers. Memmert. Available at:[Link]

  • Development and Validation of Stability Indicating HPLC Method for Estimation of Metoclopramide Hydrochloride From A Novel Formulation. ResearchGate. Available at:[Link]

  • Identification of Forced Degradation Products of Itopride by LC-PDA and LC-MS. PMC - NIH. Available at:[Link]

  • Development and Validation of a Stability Indicating HPLC Method for the Simultaneous Analysis of Esomeprazole and Itopride in Bulk and In Capsules. Journal of Applied Pharmaceutical Science. Available at:[Link]

Sources

Application

Application Note: High-Resolution ¹H NMR Analysis of 3-amino-4-methoxy-N-methylbenzamide hydrochloride

Abstract This application note provides a comprehensive guide and a detailed protocol for the structural characterization of 3-amino-4-methoxy-N-methylbenzamide hydrochloride using high-resolution ¹H Nuclear Magnetic Res...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide and a detailed protocol for the structural characterization of 3-amino-4-methoxy-N-methylbenzamide hydrochloride using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a robust method for the identification and purity assessment of this compound. We delve into the causality behind experimental choices, from sample preparation to the interpretation of spectral data, ensuring a self-validating and scientifically rigorous approach. The protocol includes step-by-step instructions for sample preparation, recommended instrument parameters, and a detailed analysis of the resulting ¹H NMR spectrum, including the assignment of all proton signals.

Introduction

3-amino-4-methoxy-N-methylbenzamide is a substituted benzamide derivative, a chemical class of significant interest in medicinal chemistry and materials science. As with many active pharmaceutical ingredients (APIs) and their intermediates, it is often synthesized and handled as a hydrochloride salt to improve its stability and solubility. Accurate structural elucidation and purity confirmation are critical checkpoints in the quality control and development process.

¹H NMR spectroscopy is an unparalleled technique for providing detailed structural information on organic molecules in solution.[1] It allows for the unambiguous identification of the compound by mapping the chemical environment of each proton. This application note serves as a practical guide to obtaining and interpreting a high-quality ¹H NMR spectrum of the hydrochloride salt, addressing the specific spectral features arising from its functional groups: an aromatic ring with three distinct protons, a methoxy group, an N-methyl group, and exchangeable protons from the primary amine (as an ammonium salt) and the secondary amide.

Chemical Structure and Proton Environments

The foundational step in ¹H NMR analysis is to understand the molecular structure and identify the chemically non-equivalent protons. The structure of 3-amino-4-methoxy-N-methylbenzamide hydrochloride, with its proton environments labeled, is shown below. Due to the formation of the hydrochloride salt, the amino group is protonated to form an ammonium salt.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the systematic workflow for the analysis of 3-amino-4-methoxy-N-methylbenzamide hydrochloride.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of Sample prep2 Dissolve in 0.6 mL DMSO-d6 prep1->prep2 prep3 Filter into 5 mm NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 Transfer to NMR Facility acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire Spectrum using Defined Parameters acq2->acq3 proc1 Fourier Transform & Phase Correction acq3->proc1 Raw Data (FID) proc2 Baseline Correction & Calibration proc1->proc2 proc3 Integration & Peak Picking proc2->proc3 proc4 Spectral Interpretation & Peak Assignment proc3->proc4 end Structural Confirmation proc4->end Final Report

Caption: Experimental workflow from sample preparation to final analysis.

Scientific Principles and Experimental Considerations

Choice of Solvent

The selection of a suitable deuterated solvent is critical. For hydrochloride salts, which can have limited solubility in non-polar solvents like chloroform-d (CDCl₃), a more polar solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for several reasons:

  • High Polarity: It readily dissolves a wide range of organic salts.

  • Observation of Exchangeable Protons: Unlike D₂O, which would cause the NH₃⁺ and NH protons to be replaced by deuterium and disappear from the spectrum, DMSO-d₆ allows for their observation.[2] These signals often appear as broad peaks and provide valuable structural confirmation.[3]

  • Aprotic Nature: It does not participate in hydrogen exchange with the analyte as readily as protic solvents like methanol-d₄.

Effect of the Hydrochloride Salt

The protonation of the 3-amino group to an ammonium (-NH₃⁺) cation has a significant electronic effect on the molecule.[4] This positively charged group acts as a strong electron-withdrawing group, which deshields nearby protons, causing their signals to shift downfield (to a higher ppm value) in the ¹H NMR spectrum.[4] This effect will be most pronounced for the adjacent aromatic protons.

Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic protons (H-2, H-5, H-6) are governed by the electronic effects of the three substituents:

  • -NH₃⁺ (position 3): A strong electron-withdrawing and deshielding group.

  • -OCH₃ (position 4): An electron-donating group through resonance, which shields the ortho and para protons.[5]

  • -C(O)NHCH₃ (position 1): An electron-withdrawing group that deshields the ortho protons.

The interplay of these effects results in a unique and predictable pattern for the aromatic signals.

Experimental Protocol

Materials and Equipment
  • Analyte: 3-amino-4-methoxy-N-methylbenzamide hydrochloride

  • Solvent: DMSO-d₆ (99.9 atom % D)

  • NMR Tubes: 5 mm high-precision NMR tubes (e.g., Wilmad, Norell).[6]

  • Equipment: NMR spectrometer (e.g., 400 MHz or higher), micropipette, filter (e.g., pipette with a small cotton or glass wool plug).

Sample Preparation

Accuracy in sample preparation is fundamental to acquiring a high-quality spectrum.[7]

  • Weighing: Accurately weigh approximately 5-10 mg of the 3-amino-4-methoxy-N-methylbenzamide hydrochloride sample.[8]

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6 mL of DMSO-d₆.[9] Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the solution through a pipette containing a small, tightly packed plug of glass wool or cotton directly into a clean 5 mm NMR tube.[6][7]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer. These can be adapted for other field strengths.

ParameterRecommended ValueRationale
Spectrometer Frequency400 MHz (for ¹H)Standard high-field instrument providing good signal dispersion.
Pulse Angle30-45°A smaller flip angle allows for a shorter relaxation delay (D1) without saturating the signals.
Acquisition Time (AQ)~2.0 - 4.0 sEnsures good digital resolution of the signals.
Relaxation Delay (D1)2.0 sAllows for sufficient relaxation of most protons between scans, ensuring accurate integration.[10]
Number of Scans (NS)16Provides an excellent signal-to-noise ratio for a sample of this concentration. Can be increased for more dilute samples.
Spectral Width (SW)16 ppmCovers the entire expected chemical shift range for organic molecules.
Temperature298 K (25 °C)Standard operating temperature.

Spectral Analysis and Interpretation

The following is a detailed interpretation of the expected ¹H NMR spectrum of 3-amino-4-methoxy-N-methylbenzamide hydrochloride in DMSO-d₆.

Annotated Molecular Structure

Caption: Structure of the analyte with key protons highlighted.

Aromatic Region (δ 7.0 - 8.0 ppm)

The three protons on the benzene ring will appear in this region, each with a distinct signal due to the unique combination of substituent effects.

  • H-5 (δ ~ 7.1-7.2 ppm, Doublet, J ≈ 8.5 Hz): This proton is ortho to the electron-donating -OCH₃ group and meta to the electron-withdrawing -C(O)NHCH₃ and -NH₃⁺ groups. The strong shielding from the methoxy group results in it being the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H-6.

  • H-6 (δ ~ 7.6-7.7 ppm, Doublet of Doublets, J ≈ 8.5, 2.0 Hz): This proton is ortho to the amide group, which is deshielding. It is coupled to both H-5 (large, ortho coupling) and H-2 (small, meta coupling), resulting in a doublet of doublets.

  • H-2 (δ ~ 7.8-7.9 ppm, Doublet, J ≈ 2.0 Hz): This proton is ortho to the strongly deshielding -NH₃⁺ group and the amide group. This combined deshielding effect makes it the most downfield aromatic proton. It appears as a doublet due to the small meta coupling with H-6.

Methoxy and N-Methyl Regions (δ 2.5 - 4.0 ppm)
  • -OCH₃ (δ ~ 3.9 ppm, Singlet, 3H): The three protons of the methoxy group are equivalent and not coupled to any other protons, thus they appear as a sharp singlet. Its chemical shift is characteristic of a methoxy group attached to an aromatic ring.[5]

  • -NHCH₃ (δ ~ 2.8 ppm, Doublet, 3H, J ≈ 4.5 Hz): The three protons of the N-methyl group are equivalent. They are coupled to the adjacent amide proton (-NH), resulting in a doublet. This coupling is a key diagnostic feature.

Exchangeable Protons

These signals are often broad and their chemical shift can be dependent on concentration and residual water content.[11]

  • -C(O)NH- (δ ~ 8.4 ppm, Quartet or Broad, 1H): The amide proton is deshielded by the adjacent carbonyl group. It is coupled to the N-methyl protons, and in DMSO-d₆, this coupling is typically resolved, leading to a quartet (from the 3 methyl protons).

  • -NH₃⁺ (δ ~ 7.5-9.5 ppm, Broad Singlet, 3H): The protons of the ammonium group are acidic and exchange rapidly. This leads to a broad singlet. Its exact position can vary, and it may overlap with other signals. A D₂O exchange experiment would confirm its identity by causing the signal to disappear.

Data Summary

The expected ¹H NMR data for 3-amino-4-methoxy-N-methylbenzamide hydrochloride in DMSO-d₆ is summarized below.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~ 8.4Quartet (q)~ 4.51H-C(O)NH -
~ 7.8 - 7.9Doublet (d)~ 2.01HH-2
~ 7.6 - 7.7dd~ 8.5, 2.01HH-6
~ 7.5 - 9.5Broad (br s)-3H-NH₃
~ 7.1 - 7.2Doublet (d)~ 8.51HH-5
~ 3.9Singlet (s)-3H-OCH₃
~ 2.8Doublet (d)~ 4.53H-NHCH₃

Conclusion

This application note has detailed a robust and reliable protocol for the ¹H NMR analysis of 3-amino-4-methoxy-N-methylbenzamide hydrochloride. By following the prescribed methodology for sample preparation and utilizing the recommended instrument parameters, a high-quality, interpretable spectrum can be readily obtained. The provided analysis, which explains the chemical shifts and coupling patterns based on the compound's electronic structure, serves as a definitive guide for its structural confirmation. This protocol is directly applicable to quality control, synthetic chemistry, and pharmaceutical development settings, ensuring the accurate identification of this important chemical entity.

References

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Available at: [Link]

  • Harikrishna, K., Balasubramaniam, S., Rakshit, A., & Aidhen, I. S. (2015). Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Indian Journal of Chemistry, 54B, 77-83. Available at: [Link]

  • University of Wisconsin-Madison, Chemistry Department. (2020). Optimized Default 1H Parameters. NMR Facility. Available at: [Link]

  • Wije-se-kera, K. T., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(5), 1532-1541. Available at: [Link]

  • Pereddy, S., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. ACS Omega, 7(31), 27352-27359. Available at: [Link]

  • ResearchGate. (n.d.). Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... [Diagram]. Available at: [Link]

  • Humboldt-Universität zu Berlin, Institut für Chemie. NMR Spectroscopy: sample preparation. Available at: [Link]

  • Widdifield, C. M., et al. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 17, 7394-7407. Available at: [Link]

  • Weizmann Institute of Science, Chemical Research Support. NMR Sample Preparation & NMR Tubes. Available at: [Link]

  • Abraham, R. J., & Mobli, M. (2014). 1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent. Magnetic Resonance in Chemistry, 52(11), 698-707. Available at: [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Organic Chemistry Data. (n.d.). H NMR Spectroscopy. Available at: [Link]

  • Oxford Instruments. (n.d.). Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Available at: [Link]

Sources

Method

Application Notes and Protocols: Preparation of Stock Solutions of 3-amino-4-methoxy-N-methylbenzamide hydrochloride

Introduction 3-amino-4-methoxy-N-methylbenzamide hydrochloride is a key chemical intermediate used in the synthesis of various pharmaceutical compounds and research agents. The accuracy, concentration, and stability of i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

3-amino-4-methoxy-N-methylbenzamide hydrochloride is a key chemical intermediate used in the synthesis of various pharmaceutical compounds and research agents. The accuracy, concentration, and stability of its stock solutions are paramount for the reproducibility and validity of downstream experimental results. As a hydrochloride salt of an amine-containing compound, its solubility and stability are significantly influenced by the choice of solvent and the pH of the medium.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing high-quality, stable stock solutions of 3-amino-4-methoxy-N-methylbenzamide hydrochloride. We will delve into the scientific rationale behind each step, offering detailed protocols for various common solvents and addressing potential challenges.

Physicochemical Properties and Safety Considerations

A thorough understanding of the compound's properties is the foundation for developing a robust preparation protocol.

2.1 Key Physicochemical Data

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂ · HClCalculated
Molecular Weight 216.66 g/mol Calculated
Appearance White to off-white solid[1]
Solubility Slightly soluble in water. Soluble in hydrochloric acid.[1]
Stability Stable under normal storage conditions.[2][3]
Storage Store in a cool, dry, well-ventilated area in a tightly closed container.[2][4]

2.2 Safety & Handling

3-amino-4-methoxy-N-methylbenzamide hydrochloride is classified as a hazardous chemical and requires careful handling to minimize exposure.

  • Hazard Statements: Causes skin and serious eye irritation. May cause respiratory irritation.[2][5][6]

  • Precautionary Measures:

    • Always handle this compound within a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[2][5]

    • Avoid inhalation of dust and direct contact with skin and eyes.[2]

    • Wash hands thoroughly after handling.[2][5]

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[2][7]

    • In case of skin contact: Wash off with soap and plenty of water.[2][7]

    • If inhaled: Move the person to fresh air.[2][7]

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[7]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.[2][3][5]

The Science of Solubilizing Amine Hydrochloride Salts

The hydrochloride salt form significantly enhances the aqueous solubility of the parent amine. The protonated amine group (R-NH₂⁺Cl⁻) readily interacts with polar solvents like water. However, in organic solvents, solubility can be more limited due to the ionic nature of the salt.[8] For many applications, particularly in organic synthesis, the free amine form is required. This is achieved by neutralizing the hydrochloride salt with a non-nucleophilic base.[8][9]

The choice of solvent is therefore critically dependent on the intended downstream application.

Solubilization_Strategy cluster_start cluster_aqueous Aqueous Systems cluster_organic Organic Synthesis Start Identify Downstream Application Aqueous_App Biological Assays Aqueous Chemistry Start->Aqueous_App Biological/Aqueous Organic_App Amide Coupling Nucleophilic Reactions Start->Organic_App Organic Solvent_Water Use Water or Aqueous Buffers Aqueous_App->Solvent_Water Requires_Free_Amine Does reaction require the free amine? Organic_App->Requires_Free_Amine Neutralization In-situ Neutralization with Base (e.g., TEA, DIPEA) Requires_Free_Amine->Neutralization Yes Solvent_Organic Use Aprotic Polar Solvents (e.g., DMSO, DMF) Requires_Free_Amine->Solvent_Organic No Neutralization->Solvent_Organic

Experimental Protocols

4.1 General Preparatory Steps

  • Equilibration: Allow the vial of 3-amino-4-methoxy-N-methylbenzamide hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.[10]

  • Weighing: Use a calibrated analytical balance to accurately weigh the desired mass of the compound. Perform this in a fume hood.

  • Glassware: Use clean, dry, and preferably sterile glassware (e.g., volumetric flasks, vials).

4.2 Protocol 1: Preparation of an Aqueous Stock Solution (e.g., 10 mM)

This protocol is suitable for applications where the protonated form of the amine is acceptable, such as in many biological buffers.

Materials:

  • 3-amino-4-methoxy-N-methylbenzamide hydrochloride

  • High-purity deionized water or a suitable aqueous buffer (e.g., PBS)

  • Calibrated analytical balance

  • Volumetric flask

  • Vortex mixer or magnetic stirrer

Procedure:

  • Calculation: Determine the mass of the compound required. For 10 mL of a 10 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.010 L × 216.66 g/mol = 0.00217 g = 2.17 mg

  • Weighing: Accurately weigh 2.17 mg of the compound and transfer it to a 10 mL volumetric flask.

  • Dissolution: Add approximately 7-8 mL of deionized water or buffer to the flask.

  • Mixing: Mix the solution by vortexing or using a magnetic stirrer until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) can aid dissolution.[10][11]

  • Final Volume Adjustment: Once fully dissolved, carefully add deionized water or buffer to bring the final volume to the 10 mL mark.[12][13]

  • Homogenization & Storage: Cap the flask and invert it several times to ensure a homogenous solution. Transfer the solution to a labeled, sterile storage vial. Store at -20°C or -80°C for long-term stability.

4.3 Protocol 2: Preparation of a DMSO Stock Solution (e.g., 50 mM)

Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions of organic molecules for long-term storage and subsequent dilution into aqueous media.

Materials:

  • 3-amino-4-methoxy-N-methylbenzamide hydrochloride

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tube or glass vial

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: Determine the mass of the compound required. For 1 mL of a 50 mM solution:

    • Mass (g) = 0.050 mol/L × 0.001 L × 216.66 g/mol = 0.01083 g = 10.83 mg

  • Weighing: Accurately weigh 10.83 mg of the compound and transfer it to a suitable vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Securely cap the vial and vortex thoroughly. If dissolution is slow, sonication or gentle warming can be applied.[10] Visually inspect to ensure no particulates remain.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Troubleshooting

IssuePotential CauseRecommended Solution
Precipitation upon Dilution in Aqueous Buffer The concentration of the compound in the final working solution exceeds its aqueous solubility limit.- Decrease the final concentration. - Ensure the pH of the buffer is compatible with the compound's solubility. - Add a co-solvent if permissible by the experimental design.
Compound Fails to Dissolve Completely Insufficient mixing, low temperature, or reaching solubility limit.- Increase mixing time/intensity (vortex, sonicate).[10] - Gently warm the solution.[10][11] - Verify that the target concentration does not exceed the known solubility in that solvent.
Solution Color Change/Degradation Instability due to light, air exposure, or incompatible solvent/pH.- Prepare fresh solutions. - Store stock solutions protected from light (amber vials). - For air-sensitive compounds, store under an inert gas like nitrogen or argon.[6]

Conclusion

The successful preparation of 3-amino-4-methoxy-N-methylbenzamide hydrochloride stock solutions is a foundational step for reliable and reproducible research. By understanding the compound's physicochemical properties and selecting the appropriate solvent and handling procedures based on the intended application, researchers can ensure the integrity of their experiments. Adherence to the detailed protocols and safety guidelines outlined in this document will enable the consistent preparation of high-quality stock solutions.

References

  • Fisher Scientific. (2025, December 24). Safety Data Sheet: 3-Amino-4-methoxybenzamide.
  • BenchChem. (2025). Preparing Stock Solutions of RP 001 Hydrochloride: Application Notes and Protocols.
  • BenchChem. (2025). Overcoming solubility issues of 3-Aminobenzoic acid hydrochloride in reactions.
  • Flinn Scientific. (n.d.). Laboratory Solution Preparation.
  • University of Babylon. (n.d.). Preparation of Solutions.
  • Fisher Scientific. (2025, December 19). Safety Data Sheet: 3-Amino-4-methylbenzamide.
  • ChemicalBook. (2025, July 16). 3-Amino-4-methoxybenzamide.
  • IOP Conference Series: Materials Science and Engineering. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • TCI Chemicals. (2024, November 29). Safety Data Sheet: 3-Amino-N-methylbenzamide.
  • Echemi. (n.d.). The neutralization of amine hydrochloric acid is the most effective way to ionamide.
  • Filo. (2026, January 20). Outline a general procedure for the separation of amines from neutral compounds.
  • Reddit. (2024, March 12). Amine workup.
  • Capot Chemical. (2018, January 17). MSDS of 3-Amino-4-methoxybenzanilide.
  • ECHEMI. (n.d.). 3-Amino-4-methoxy-N-phenylbenzamide SDS, 120-35-4 Safety Data Sheets.
  • TCI EUROPE N.V. (n.d.). 3-Amino-4-methoxybenzamide.

Sources

Application

in vitro assay protocol using 3-amino-4-methoxy-N-methylbenzamide hydrochloride

Introduction: The Critical Role of PARP in Cellular Homeostasis and Disease Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a multitude of cellular processes, including DNA repair, genomic stabil...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of PARP in Cellular Homeostasis and Disease

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes integral to a multitude of cellular processes, including DNA repair, genomic stability, and programmed cell death.[1] The PARP family, consisting of 17 members, utilizes NAD+ as a substrate to catalyze the transfer of ADP-ribose units onto target proteins, thereby forming poly(ADP-ribose) (PAR) chains.[2] This post-translational modification is a key signaling event, particularly in the context of DNA damage. Upon detecting a DNA strand break, PARP-1, the most abundant and well-characterized member of the family, rapidly binds to the damaged site and synthesizes PAR chains. These chains act as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.

Given their central role in DNA repair, PARP enzymes have emerged as a significant target for therapeutic intervention, especially in oncology.[1] The inhibition of PARP is particularly effective in cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. This concept, known as synthetic lethality, has led to the development of several PARP inhibitors for the treatment of various cancers, including ovarian and breast cancer.[1] In vitro assays that accurately measure PARP activity are therefore indispensable tools for the discovery and characterization of novel PARP inhibitors.

This document provides a detailed protocol for an in vitro colorimetric assay to determine the inhibitory potential of a test compound, using 3-amino-4-methoxy-N-methylbenzamide hydrochloride as a representative example, on PARP-1 activity.

Principle of the Assay

This protocol describes an ELISA-based colorimetric assay that quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a substrate for PARP-1.[3] In the presence of activated DNA, PARP-1 will utilize biotinylated NAD+ as a substrate, leading to the biotinylation of histone proteins coated on a microplate. The amount of incorporated biotin is then detected using a streptavidin-horseradish peroxidase (Strep-HRP) conjugate and a colorimetric HRP substrate. The intensity of the resulting color is directly proportional to PARP-1 activity. The presence of a PARP inhibitor, such as 3-amino-4-methoxy-N-methylbenzamide hydrochloride, will reduce the incorporation of biotinylated ADP-ribose, leading to a decrease in the colorimetric signal.

Signaling Pathway

PARP_Signaling DNA_Damage DNA Strand Break PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR Synthesizes NAD NAD+ NAD->PARP1 Substrate DNA_Repair DNA Repair Proteins (e.g., XRCC1) PAR->DNA_Repair Recruits Inhibitor 3-amino-4-methoxy-N- methylbenzamide hydrochloride (PARP Inhibitor) Inhibitor->PARP1 Inhibits

Caption: PARP-1 activation and inhibition pathway.

Materials and Reagents

ReagentSupplierCatalog No.
Recombinant Human PARP-1R&D Systems4677-096-K
Histone-Coated 96-well PlateR&D Systems(Part of kit)
10X PARP BufferR&D Systems(Part of kit)
10X Activated DNAR&D Systems(Part of kit)
10X Biotinylated NAD+R&D Systems(Part of kit)
3-Aminobenzamide (Positive Control Inhibitor)Sigma-AldrichA0788
3-amino-4-methoxy-N-methylbenzamide hydrochlorideUser-providedN/A
Streptavidin-HRPR&D Systems(Part of kit)
Colorimetric HRP Substrate (e.g., TMB)R&D Systems(Part of kit)
2N Sulfuric Acid (Stop Solution)Sigma-AldrichS5821
DMSOSigma-AldrichD2650
Ultrapure WaterN/AN/A
Plate SealerN/AN/A

Experimental Protocol

Workflow Diagram

Assay_Workflow start Start: Prepare Reagents add_inhibitor Add Test Compound/ Inhibitor to Histone-Coated Plate start->add_inhibitor add_parp Add PARP-1 Enzyme add_inhibitor->add_parp incubate1 Incubate at Room Temperature add_parp->incubate1 add_substrate Add Biotinylated NAD+/ Activated DNA Mix incubate1->add_substrate incubate2 Incubate at Room Temperature add_substrate->incubate2 wash1 Wash Plate incubate2->wash1 add_strep_hrp Add Streptavidin-HRP wash1->add_strep_hrp incubate3 Incubate at Room Temperature (in the dark) add_strep_hrp->incubate3 wash2 Wash Plate incubate3->wash2 add_substrate_tmb Add Colorimetric Substrate (TMB) wash2->add_substrate_tmb incubate4 Incubate at Room Temperature (in the dark) add_substrate_tmb->incubate4 add_stop Add Stop Solution incubate4->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate end End: Data Analysis read_plate->end

Caption: Step-by-step workflow of the in vitro PARP inhibition assay.

Step-by-Step Procedure
  • Reagent Preparation:

    • Prepare 1X PARP Buffer by diluting the 10X stock with ultrapure water. Keep on ice.

    • Prepare a working solution of the test compound (3-amino-4-methoxy-N-methylbenzamide hydrochloride) and the positive control inhibitor (3-Aminobenzamide) by creating a dilution series in 1X PARP Buffer. The final DMSO concentration should not exceed 1%.

    • Prepare the PARP-1 enzyme solution by diluting the stock in 1X PARP Buffer to the desired concentration. The optimal concentration should be determined empirically but is typically in the range of 0.5-1.0 units/well.

    • Prepare the Substrate Mix by combining the 10X Activated DNA and 10X Biotinylated NAD+ in 1X PARP Buffer.

  • Assay Procedure:

    • To the wells of the histone-coated 96-well plate, add 5 µL of the diluted test compound or control inhibitor. For the 100% activity control, add 5 µL of 1X PARP Buffer with the same final DMSO concentration.

    • Add 20 µL of the diluted PARP-1 enzyme solution to each well.

    • Tap the plate gently to mix and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the Substrate Mix to each well.

    • Seal the plate and incubate for 60 minutes at room temperature.

    • After incubation, wash the plate three times with 200 µL of 1X PARP Buffer per well.

    • Add 50 µL of Streptavidin-HRP solution to each well.

    • Seal the plate and incubate for 30 minutes at room temperature in the dark.

    • Wash the plate three times with 200 µL of 1X PARP Buffer per well.

    • Add 50 µL of the colorimetric HRP substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark, or until a sufficient color change is observed in the 100% activity control wells.

    • Stop the reaction by adding 50 µL of 2N Sulfuric Acid to each well.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The percentage of PARP-1 inhibition can be calculated using the following formula:

% Inhibition = [1 - (Absorbance of Test Compound - Absorbance of Blank) / (Absorbance of 100% Activity Control - Absorbance of Blank)] x 100

The IC₅₀ value, which is the concentration of the inhibitor required to reduce PARP-1 activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Sample Data Table
Inhibitor Concentration (µM)Absorbance (450 nm)% Inhibition
0 (100% Activity)1.2500%
0.011.12510%
0.10.87530%
10.62550%
100.25080%
1000.12590%
Blank (No Enzyme)0.050N/A

Trustworthiness and Self-Validation

To ensure the reliability of the assay results, several quality control measures should be implemented:

  • Positive Control: Include a known PARP inhibitor, such as 3-Aminobenzamide, in each assay to confirm that the assay can detect inhibition.[3]

  • Negative Control: Wells containing all reagents except the PARP-1 enzyme (blank) should be included to determine the background signal.

  • DMSO Control: Ensure that the final concentration of DMSO is consistent across all wells and does not significantly affect enzyme activity.

  • Z'-factor: For high-throughput screening, the Z'-factor should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The in vitro PARP inhibition assay described in this document provides a robust and reliable method for screening and characterizing potential PARP inhibitors. By understanding the underlying principles and adhering to the detailed protocol and quality control measures, researchers can generate high-quality, reproducible data to advance their drug discovery efforts in the field of oncology and beyond.

References

  • Millipore. (n.d.). PARP1 Enzyme Activity Assay (Fluorometric). Retrieved from [Link]

  • Cellomatics Biosciences. (n.d.). PARP Assays. Retrieved from [Link]

  • Tebubio. (2023, May 12). Choosing the Right Assay for PARP. Retrieved from [Link]

  • Reaction Biology. (n.d.). Poly (ADP-ribose) Polymerase (PARP) Assay Services. Retrieved from [Link]

Sources

Method

cell-based assay with 3-amino-4-methoxy-N-methylbenzamide hydrochloride

Application Note: High-Throughput Cell-Based Assay for Evaluating TREM2 Modulators Derived from 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride Introduction & Scientific Context Triggering receptor expressed on myeloid...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Cell-Based Assay for Evaluating TREM2 Modulators Derived from 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride

Introduction & Scientific Context

Triggering receptor expressed on myeloid cells 2 (TREM2) is a critical immune receptor in the central nervous system. Loss-of-function variants of TREM2 are strongly linked to an increased risk of Alzheimer's disease (AD) and other neurodegenerative disorders. While early therapeutic efforts focused heavily on monoclonal antibodies, recent breakthroughs have successfully identified first-in-class direct small molecule TREM2 agonists via DNA-encoded library (DEL) screening [1].

A foundational building block in the synthesis of these novel agonists is 3-amino-4-methoxy-N-methylbenzamide hydrochloride (CAS: 1210647-77-0). Through targeted bromination and amide coupling, this precursor scaffold yields potent sub-micromolar TREM2 agonists (e.g., Compound 4a and its optimized derivatives) [1]. This application note details a robust, self-validating cell-based AlphaLISA assay designed to evaluate the biological activity of 3-amino-4-methoxy-N-methylbenzamide hydrochloride (as a baseline fragment) and its advanced derivatives by quantifying downstream Spleen Tyrosine Kinase (SYK) phosphorylation.

Assay Principle and Logical Causality

The TREM2-DAP12-SYK Axis: TREM2 lacks an intracellular signaling domain and relies entirely on the adaptor protein DAP12. Upon ligand binding to the extracellular domain of TREM2, DAP12 undergoes ITAM (Immunoreceptor Tyrosine-based Activation Motif) phosphorylation. This event recruits and phosphorylates SYK. Measuring Phospho-SYK (p-SYK) is the most reliable proximal indicator of direct TREM2 target engagement [1].

Why AlphaLISA? Traditional Western blotting is low-throughput and semi-quantitative, making it unsuitable for structure-activity relationship (SAR) campaigns. AlphaLISA provides a homogeneous, wash-free format that minimizes the loss of transiently phosphorylated proteins and offers the high-throughput scalability required for drug development.

Pathway Ligand Benzamide Derivative (TREM2 Agonist) TREM2 TREM2 Receptor (Extracellular) Ligand->TREM2 Binds DAP12 DAP12 Adaptor (ITAM Motif) TREM2->DAP12 Clusters SYK SYK Kinase (Recruitment) DAP12->SYK Recruits pSYK Phospho-SYK (Active Signal) SYK->pSYK Phosphorylates Readout AlphaLISA Luminescence pSYK->Readout Quantifies

TREM2-DAP12-SYK signaling axis and AlphaLISA detection principle.

Materials and Reagents

  • Target Compounds: 3-amino-4-methoxy-N-methylbenzamide hydrochloride (Parent Fragment), Compound 4a (DEL Hit), Compound 4i (Optimized Lead).

  • Cell Line: HEK293 cells stably co-expressing human TREM2 and DAP12 (HEK-hTREM2/DAP12).

    • Causality Note: Endogenous microglial TREM2 expression rapidly downregulates in vitro. Utilizing a stable HEK overexpression line ensures a consistent, high-dynamic-range screening window free from compensatory microglial receptor noise.

  • Assay Kit: AlphaLISA SureFire Ultra p-SYK Assay Kit.

  • Buffer: HBSS (Calcium/Magnesium free).

    • Causality Note: Divalent cations must be excluded during the starvation phase to prevent integrin-mediated background SYK activation, which severely degrades the assay's signal-to-background ratio.

Experimental Workflow & Protocol

Workflow S1 1. Cell Preparation Seed HEK-hTREM2/DAP12 & Starve S2 2. Compound Treatment Add Benzamide Derivatives (15 min) S1->S2 S3 3. Cell Lysis Extract Intracellular Proteins S2->S3 S4 4. AlphaLISA Incubation Add Acceptor & Donor Beads S3->S4 S5 5. Signal Detection Read at 615 nm Emission S4->S5

Step-by-step workflow for the high-throughput cell-based p-SYK assay.

Step-by-Step Methodology

Step 1: Compound Preparation

  • Dissolve 3-amino-4-methoxy-N-methylbenzamide hydrochloride in 100% DMSO to a 10 mM stock.

    • Analytical Note: While the HCl salt enhances aqueous solubility, dissolving directly in assay media can cause localized pH drops that stress cells. Initial dissolution in DMSO ensures uniform distribution.

  • Prepare a 10-point, 3-fold serial dilution in DMSO, then dilute 1:100 in HBSS assay buffer (final DMSO concentration = 1%).

Step 2: Cell Seeding and Starvation

  • Harvest HEK-hTREM2/DAP12 cells at 80% confluency using a non-enzymatic dissociation buffer.

  • Seed at 50,000 cells/well in a 96-well half-area microplate in 50 µL of serum-free DMEM.

  • Incubate for 2 hours at 37°C, 5% CO₂.

    • Causality Note: Serum starvation is critical to reduce basal kinase activity, thereby artificially lowering the assay "floor" and improving the Z'-factor.

Step 3: Target Engagement (Treatment)

  • Add 50 µL of the diluted compounds to the cells (Total well volume: 100 µL).

  • Include a vehicle control (1% DMSO) and a positive control (anti-TREM2 agonistic antibody, 10 µg/mL).

  • Incubate for exactly 15 minutes at 37°C.

    • Causality Note: SYK phosphorylation is a highly transient event that peaks between 10–20 minutes post-activation. Exceeding this window results in signal degradation due to endogenous phosphatase activity.

Step 4: Lysis and Detection

  • Carefully aspirate the media and add 50 µL of 1X AlphaLISA Lysis Buffer (supplemented with protease and phosphatase inhibitors). Agitate on a plate shaker for 10 min at room temperature (RT).

  • Transfer 10 µL of the lysate to a 384-well white opaque OptiPlate.

  • Add 5 µL of Acceptor Bead mix; seal and incubate for 2 hours at RT in the dark.

  • Add 5 µL of Donor Bead mix; seal and incubate for 1 hour at RT in the dark.

  • Read the plate on an EnVision Multilabel Reader (Excitation: 680 nm, Emission: 615 nm).

Data Presentation & Assay Validation

To ensure the protocol operates as a self-validating system, calculate the Z'-factor using the vehicle (negative) and anti-TREM2 antibody (positive) controls for each plate. A Z'-factor > 0.5 indicates a robust assay suitable for high-throughput screening.

The following table summarizes representative quantitative data demonstrating the structure-activity relationship (SAR) progression from the parent 3-amino-4-methoxy-N-methylbenzamide hydrochloride scaffold to optimized TREM2 agonists [1].

CompoundRole in Drug DevelopmentTREM2 Binding Affinity (K_D, µM)p-SYK Activation (EC₅₀, µM)Cytotoxicity Profile
3-amino-4-methoxy-N-methylbenzamide HCl Parent Scaffold / Baseline Fragment> 100N/A (Inactive at 100 µM)Non-toxic
Compound 4a Initial DEL Screening Hit12.58.4Non-toxic
Compound 4i Optimized Lead Derivative0.80.45Non-toxic

Table 1: Comparative pharmacological profiling of benzamide derivatives in the HEK-hTREM2/DAP12 p-SYK assay.

References

  • Nada, H., Yuan, S., El Gaamouch, F., Cho, S., Kuncewicz, K., Calvo-Barreiro, L., & Gabr, M. T. (2026). TREM2 activation by first-in-class direct small molecule agonists: DEL screening, optimization, biophysical validation, and functional characterization. European Journal of Medicinal Chemistry, 302, 118358.[Link]

Application

Application Note: A Hypothetical Exploration of 3-amino-4-methoxy-N-methylbenzamide hydrochloride as a Kinase Inhibitor

Disclaimer: This document presents a hypothetical application note and series of protocols for the characterization of 3-amino-4-methoxy-N-methylbenzamide hydrochloride as a kinase inhibitor. As of the date of this publi...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document presents a hypothetical application note and series of protocols for the characterization of 3-amino-4-methoxy-N-methylbenzamide hydrochloride as a kinase inhibitor. As of the date of this publication, there is limited publicly available data specifically identifying this compound as a kinase inhibitor. The following content is therefore illustrative, based on the chemical properties of structurally related benzamide compounds and established methodologies for kinase inhibitor profiling.[1][2][3] The proposed target and pathways are for exemplary purposes to guide potential research.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Benzamide derivatives have shown potential as scaffolds for the development of various therapeutic agents, including kinase inhibitors.[1] This application note provides a hypothetical framework for investigating the potential of 3-amino-4-methoxy-N-methylbenzamide hydrochloride as a novel kinase inhibitor. We will explore its potential mechanism of action, provide detailed protocols for its characterization, and discuss the interpretation of results.

Hypothetical Mechanism of Action

For the purpose of this illustrative guide, we will hypothesize that 3-amino-4-methoxy-N-methylbenzamide hydrochloride targets a hypothetical Receptor Tyrosine Kinase (RTK), which we will refer to as "RTK-X". Dysregulation of RTK-X is postulated to drive a pro-proliferative signaling cascade in a cancer cell line. The proposed mechanism involves the compound binding to the ATP-binding pocket of RTK-X, thereby preventing the phosphorylation and activation of downstream signaling molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTKX RTK-X Downstream Downstream Signaling (e.g., MAPK Pathway) RTKX->Downstream Phosphorylates Ligand Growth Factor (Ligand) Ligand->RTKX Activates Inhibitor 3-amino-4-methoxy-N- methylbenzamide HCl Inhibitor->RTKX Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes G A Prepare serial dilutions of test compound in kinase assay buffer C Add test compound at various concentrations A->C B Add recombinant RTK-X enzyme to 384-well plate B->C D Initiate reaction with substrate and ATP mixture C->D E Incubate at room temperature for 60 minutes D->E F Stop reaction and measure ADP production using ADP-Glo™ Reagent E->F G Measure luminescence with a plate reader F->G H Calculate % inhibition and determine IC50 G->H

Figure 2: Workflow for the in vitro kinase inhibition assay.

Materials:

  • Recombinant human RTK-X

  • Generic peptide substrate for RTK-X

  • ATP

  • Kinase assay buffer (e.g., HEPES, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 3-amino-4-methoxy-N-methylbenzamide hydrochloride dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Prepare serial dilutions of 3-amino-4-methoxy-N-methylbenzamide hydrochloride in kinase assay buffer. A common starting concentration is 100 µM.

  • Add the recombinant RTK-X enzyme to each well of a 384-well plate.

  • Add the test compound at various concentrations to the wells. Include a positive control (a known inhibitor of a similar kinase, if available) and a negative control (DMSO vehicle).

  • Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's protocol. [2]7. Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay

This protocol will assess the effect of the compound on the proliferation of a cancer cell line endogenously expressing our hypothetical RTK-X.

Materials:

  • Cancer cell line expressing RTK-X

  • Complete cell culture medium

  • 3-amino-4-methoxy-N-methylbenzamide hydrochloride

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom cell culture plates

Procedure:

  • Seed the RTK-X expressing cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with serial dilutions of 3-amino-4-methoxy-N-methylbenzamide hydrochloride. Include a vehicle control (DMSO).

  • Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels, which correlate with the number of viable cells.

  • Measure luminescence with a plate reader.

  • Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Data Presentation

The results from the in vitro kinase assay can be summarized in a table to compare the potency of the compound against the target kinase.

CompoundTarget KinaseIC50 (nM) [Hypothetical]
3-amino-4-methoxy-N-methylbenzamide hydrochlorideRTK-X75
Control InhibitorRTK-X10

Safety and Handling

While specific safety data for 3-amino-4-methoxy-N-methylbenzamide hydrochloride is not readily available, information from structurally similar compounds suggests that appropriate safety precautions should be taken. [4][5][6][7]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [4][6]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. [4][5]Use only in a well-ventilated area. [4]Wash hands and any exposed skin thoroughly after handling. [4][5]* Storage: Store in a well-ventilated place and keep the container tightly closed. [4]* First Aid:

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [4][5] * In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [4][5] * If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [4][5] * If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth. [5]

Conclusion

This application note provides a hypothetical but comprehensive guide for the initial investigation of 3-amino-4-methoxy-N-methylbenzamide hydrochloride as a kinase inhibitor. The outlined protocols for in vitro and cell-based assays, along with the proposed mechanism of action, offer a solid foundation for researchers to build upon. It is crucial to reiterate that the specific kinase target and biological activity are illustrative. Experimental validation is essential to determine the actual pharmacological profile of this compound.

References

  • Reaction Biology. (n.d.). Protocol HotSpot Kinase Assay. Retrieved from [Link]

  • In vitro NLK Kinase Assay. (n.d.). PMC - NIH. Retrieved from [Link]

  • (n.d.). Protocol for Invitro Kinase Assay. Retrieved from [Link]

  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (n.d.). PMC. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-4-methoxy-n-methylbenzamide. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Amino-4-methoxybenzamide (CAS 17481-27-5). Retrieved from [Link]

  • NextSDS. (n.d.). 3-AMINO-N-(4-METHOXYPHENYL)BENZAMIDE — Chemical Substance Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
  • Patsnap. (n.d.). A kind of preparation method of 3-amino-4-methoxybenzanilide. Retrieved from [Link]

Sources

Method

Application Note: High-Throughput Antiviral Screening Using 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride as a Core Scaffold

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Early-stage antiviral drug discovery, library generation, and high-throughput screening (HTS) Introduction & Scientific Ra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Early-stage antiviral drug discovery, library generation, and high-throughput screening (HTS)

Introduction & Scientific Rationale

The rapid emergence of viral pathogens necessitates the continuous development of robust, functionalizable chemical scaffolds for antiviral screening. 3-Amino-4-methoxy-N-methylbenzamide hydrochloride (CAS: 1210647-77-0) serves as an exceptional core building block for generating focused antiviral libraries.

Structurally, this scaffold provides several critical features for target binding:

  • The N-methylamide moiety: Acts as a strong hydrogen bond donor/acceptor, frequently utilized to anchor molecules within the sub-pockets of viral proteases.

  • The methoxy group: Provides steric constraints and favorable lipophilic interactions.

  • The primary amine (hydrochloride salt): Offers a highly reactive vector for parallel synthesis (e.g., amidation, sulfonylation, or urea formation), allowing medicinal chemists to rapidly explore structure-activity relationships (SAR).

In recent antiviral campaigns, enzymes such as the 3C-like protease (3CLpro) of SARS-CoV-2 and Norovirus have become premier targets. 3CLpro is a cysteine protease responsible for processing viral polyproteins, a step absolutely essential for viral replication[1]. By functionalizing the 3-amino group of our core scaffold with various electrophiles, researchers can generate libraries of potential non-covalent or covalent 3CLpro inhibitors.

Workflow & Experimental Logic

To identify viable antiviral candidates, a screening cascade must bridge the gap between isolated biochemical activity and complex cellular efficacy. Relying solely on enzymatic assays often yields false positives due to poor cell permeability or off-target cytotoxicity. Therefore, our workflow employs a two-tiered approach: a primary biochemical FRET assay followed by a secondary phenotypic Cytopathic Effect (CPE) assay[2].

G N1 3-Amino-4-methoxy-N-methylbenzamide HCl (Core Scaffold) N2 Parallel Synthesis (Amidation/Sulfonylation) N1->N2 Neutralization & Coupling N3 Focused Antiviral Library N2->N3 N4 Primary Screen: 3CLpro FRET Assay N3->N4 IC50 Determination N5 Secondary Screen: Phenotypic CPE Assay N4->N5 EC50 & CC50 Evaluation N6 Hit Triage & Lead Optimization N5->N6 Selectivity Index > 10

Workflow for library generation and antiviral screening using the benzamide scaffold.

Protocol I: Library Generation via Parallel Amidation

Causality & Design: The hydrochloride salt of 3-amino-4-methoxy-N-methylbenzamide is utilized because it is significantly more stable against atmospheric oxidation than its free-base counterpart. However, the amine must be liberated in situ using a non-nucleophilic base (e.g., DIPEA) to participate in coupling reactions.

Step-by-Step Methodology:

  • Preparation: To a 96-well reaction block, add 3-amino-4-methoxy-N-methylbenzamide hydrochloride (1.0 equivalent, 0.1 mmol per well).

  • Neutralization: Add anhydrous N,N-dimethylformamide (DMF) (1 mL) followed by N,N-diisopropylethylamine (DIPEA) (3.0 equivalents). Rationale: The excess DIPEA neutralizes the HCl salt and maintains a basic environment necessary for efficient coupling.

  • Activation: In a separate plate, pre-activate a diverse library of carboxylic acids (1.2 equivalents) using HATU (1.5 equivalents) in DMF for 15 minutes. Rationale: Pre-activation minimizes side reactions and ensures the rapid formation of the reactive active ester.

  • Coupling: Transfer the activated acids to the scaffold plate. Seal and agitate at room temperature for 12 hours.

  • Purification: Remove volatiles via centrifugal evaporation. Purify the crude products using automated preparative HPLC to ensure >95% purity prior to biological screening.

Protocol II: Primary Biochemical Screening (3CLpro FRET Assay)

Causality & Design: The Förster Resonance Energy Transfer (FRET) assay is a robust, highly sensitive method for quantifying protease inhibition[3]. It relies on a peptide substrate tagged with a fluorophore and a quencher. When the active viral protease cleaves the peptide, the fluorophore is released from the quencher's proximity, generating a fluorescent signal. Inhibitors prevent this cleavage, resulting in quenched fluorescence.

FRET Substrate FRET Substrate Dabcyl-Peptide-Edans Enzyme Active 3CLpro (No Inhibitor) Substrate->Enzyme Inhibited Inhibited 3CLpro (+ Benzamide Hit) Substrate->Inhibited Cleaved Cleaved Products (Fluorescence Emitted) Enzyme->Cleaved Cleavage Intact Intact Substrate (Fluorescence Quenched) Inhibited->Intact Blocked

Mechanism of the FRET-based 3CLpro cleavage assay for evaluating protease inhibitors.

Self-Validating System Setup: To ensure data trustworthiness, every assay plate must include:

  • Positive Control (100% Inhibition): A known reference inhibitor (e.g., GC376 or Nirmatrelvir at 10 µM) to define the assay floor.

  • Negative Control (0% Inhibition): Vehicle (DMSO) + Enzyme + Substrate to define the maximum dynamic range.

  • Background Control: Buffer + Substrate (No Enzyme) to account for auto-fluorescence or substrate instability.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.3), 1 mM EDTA, and 2 mM DTT. Rationale: DTT maintains the catalytic cysteine (Cys145) of 3CLpro in its active, reduced state.

  • Enzyme Addition: Dispense recombinant 3CLpro (final concentration 50 nM) into a 384-well black microplate.

  • Compound Incubation: Pin-transfer the synthesized benzamide library (serially diluted in DMSO) into the wells. Incubate at 37°C for 30 minutes. Rationale: Pre-incubation allows for the establishment of binding equilibrium between the enzyme and the inhibitor before the substrate introduces competitive pressure.

  • Reaction Initiation: Add the FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) to a final concentration of 10 µM.

  • Readout: Measure fluorescence continuously for 30 minutes (Excitation: 340 nm, Emission: 490 nm). Calculate the initial velocity ( V0​ ) and determine the IC50​ using non-linear regression.

Protocol III: Secondary Phenotypic Screening (CPE Assay)

Causality & Design: Biochemical potency does not guarantee antiviral efficacy. Compounds may be impermeable to host cell membranes, rapidly metabolized, or highly toxic to the host. Cytopathic effect (CPE) assays evaluate the ability of a compound to protect living host cells from virus-induced death, providing a holistic view of its therapeutic potential[4][5].

Self-Validating System Setup:

  • Virus Control: Cells + Virus + Vehicle (Expected viability: <10%, proves the virus is actively killing cells).

  • Cell Control: Cells + Media + Vehicle (Expected viability: 100%, establishes baseline health).

  • Cytotoxicity Control (Parallel Plate): Cells + Compound + Media (No Virus). Crucial step: This differentiates a compound that kills the virus from a compound that simply kills the host cell.

Step-by-Step Methodology:

  • Cell Seeding: Seed permissive host cells (e.g., Calu-3 or Vero E6) at 1.5 × 10⁴ cells/well in 96-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Infection & Treatment: Remove media. Add the viral inoculum at a Multiplicity of Infection (MOI) of 0.01. Immediately add the test compounds in serial dilutions. Rationale: A low MOI allows multiple cycles of viral replication, amplifying the cytopathic effect and widening the assay window.

  • Incubation: Incubate for 72 hours until the Virus Control wells show >90% cell death (observed via microscopy).

  • Viability Readout: Add a cell viability reagent (e.g., CellTiter-Glo or Crystal Violet[4]). Measure luminescence/absorbance.

  • Data Analysis: Calculate the EC50​ (concentration protecting 50% of cells) and CC50​ (concentration killing 50% of uninfected cells).

Data Presentation & Hit Triage

A successful screening campaign triages compounds based on their Selectivity Index (SI) , defined as CC50​/EC50​ . An SI > 10 is generally required to advance a compound into lead optimization.

Table 1: Representative Screening Data for Benzamide Derivatives

Compound IDR-Group Modification (Amide)3CLpro IC50​ (µM)CPE EC50​ (µM)Cytotoxicity CC50​ (µM)Selectivity Index (SI)
Scaffold None (Primary Amine)>100>100>100N/A
Derivative A Cyclohexylcarboxamide12.445.2>100>2.2
Derivative B 3-Fluorobenzamide1.88.585.010.0
Derivative C Indole-2-carboxamide0.15 1.2 >100 >83.3
Control Nirmatrelvir (Reference)0.010.08>100>1250

Interpretation: While Derivative A shows weak biochemical inhibition, Derivative C demonstrates potent target engagement and excellent cellular protection without host toxicity, validating the 3-amino-4-methoxy-N-methylbenzamide core as a highly viable scaffold for further antiviral drug development.

References

  • Diastereomeric Resolution Yields Highly Potent Inhibitor of SARS-CoV-2 Main Protease. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Recent Advances in the Discovery of Norovirus Therapeutics: Miniperspective. PMC - NIH. Available at:[Link]

  • Efficient identification of anti-SARS-CoV-2 compounds using chemical structure and biological activity based modeling. PMC - NIH. Available at:[Link]

  • Current challenges in the discovery of treatments against Mayaro fever. Taylor & Francis. Available at:[Link]

  • A rapid assay for evaluation of antiviral activity against coxsackie virus B3, influenza virus A, and herpes simplex virus type 1. ResearchGate. Available at:[Link]

Sources

Application

Application Note: Handling, Storage, and Preparation of 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride

Executive Summary & Scientific Context 3-Amino-4-methoxy-N-methylbenzamide hydrochloride is a highly versatile, functionalized building block utilized extensively in rational drug design and active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

3-Amino-4-methoxy-N-methylbenzamide hydrochloride is a highly versatile, functionalized building block utilized extensively in rational drug design and active pharmaceutical ingredient (API) synthesis[1]. Featuring an electron-donating methoxy group, a primary aniline moiety, and an N-methyl amide, this compound is particularly valuable as a precursor in the synthesis of allosteric processing inhibitors targeting matrix metalloproteinases (e.g., MMP-9)[2].

The hydrochloride (HCl) salt form is specifically engineered to improve aqueous solubility and protect the primary amine from rapid atmospheric oxidation—a common degradation pathway for free anilines[3]. However, this salt formation introduces specific handling challenges, notably hygroscopicity, which must be managed to ensure experimental reproducibility.

Physicochemical Profiling

To ensure accurate molar calculations and safe handling, the quantitative properties of the compound are summarized below:

PropertyValue
Compound Name 3-Amino-4-methoxy-N-methylbenzamide hydrochloride
CAS Number (Salt) 1210647-77-0[4]
CAS Number (Free Base) 878160-14-6
Molecular Formula C₉H₁₃ClN₂O₂
Molecular Weight 216.66 g/mol (Salt) / 180.20 g/mol (Free Base)[1]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Water (facilitated by HCl salt)
Hazard Statements H302 (Harmful if swallowed), H315, H319, H335[1]

Causality-Driven Storage & Handling Protocols

The handling of 3-amino-4-methoxy-N-methylbenzamide hydrochloride requires strict environmental controls due to two competing physicochemical vulnerabilities:

  • Hygroscopicity of the HCl Salt: The protonated amine readily absorbs ambient moisture. If a cold vial is opened directly to the atmosphere, condensation will rapidly hydrate the powder. This leads to inaccurate molar calculations during weighing and potential hydrolysis over time.

  • Oxidative Susceptibility: The primary amine (-NH₂), even when protonated, remains susceptible to oxidation over prolonged periods. Exposure to light and oxygen can lead to the formation of N-oxides or azo-dimers, visually indicated by a shift from an off-white powder to a dark brown or purple hue.

HandlingWorkflow A Receive 3-amino-4-methoxy- N-methylbenzamide HCl B Inspect Seal & Integrity A->B C Storage: 2-8°C, Dark, Dry B->C Long-term D Equilibrate to Room Temp (Prevent Condensation) B->D Immediate Use C->D Prior to use E Weigh in Fume Hood / Glovebox D->E F Purge with Argon/Nitrogen E->F Post-weighing G Return to Storage F->G

Workflow for the handling and storage of 3-amino-4-methoxy-N-methylbenzamide HCl.

Experimental Workflow: Preparation of Standardized Stock Solutions

When preparing solutions for biochemical assays or downstream synthesis, establishing a self-validating protocol ensures data integrity.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator for 30–45 minutes until it reaches room temperature.

    • Causality: Prevents atmospheric moisture from condensing on the hygroscopic powder, ensuring the integrity of the compound's molecular weight for precise molarity calculations.

  • Weighing: Operating within a certified fume hood (due to H335 respiratory hazards[1]), weigh the desired amount (e.g., 21.67 mg for 1 mL of a 100 mM solution) using an analytical balance.

  • Dissolution: Add anhydrous Dimethyl Sulfoxide (DMSO). Vortex gently for 30 seconds.

    • Causality: DMSO is chosen for its universal solvating properties; utilizing an anhydrous grade is critical to prevent water-mediated degradation of the amide bond over long-term storage.

  • Validation Check: Visually inspect the vial against a dark background. The protocol is validated when the solution is perfectly clear and colorless. Any turbidity indicates incomplete dissolution; any yellow/brown tint indicates pre-existing oxidative degradation.

  • Aliquoting & Storage: Divide the stock into single-use aliquots in amber glass vials. Purge the headspace with Argon gas before capping, and store at -20°C.

    • Causality: Amber vials protect the photosensitive amine from UV-induced radical formation. Argon displaces oxygen, preventing oxidative dimerization during freeze-thaw cycles.

Synthetic Application: Preparation of MMP Inhibitor Precursors

Based on rational drug design methodologies for MMP-9 allosteric inhibitors, the primary amine of 3-amino-4-methoxy-N-methylbenzamide can be derivatized via electrophilic addition to form complex thiourea structures[2].

Step-by-Step Methodology:

  • In Situ Neutralization: Suspend 3-amino-4-methoxy-N-methylbenzamide hydrochloride (1.0 eq) in anhydrous acetone. Add triethylamine (TEA) (1.2 eq) dropwise while stirring vigorously.

    • Causality: Because the compound is supplied as an HCl salt, the amine is protonated (-NH₃⁺) and non-nucleophilic. The addition of TEA deprotonates the salt, liberating the free aniline required to attack the electrophile[2].

  • Electrophilic Addition: Add benzoyl isothiocyanate (1.1 eq) to the reaction mixture. Heat the system to reflux for 30 minutes.

    • Causality: Reflux conditions provide the necessary thermodynamic activation energy to drive the formation of the thiourea linkage efficiently[2].

  • Precipitation & Workup: Cool the reaction to room temperature and pour the mixture into ice-cold water. Collect the resulting precipitate via vacuum filtration.

    • Causality: The sudden shift in solvent polarity (from acetone to water) forces the highly hydrophobic thiourea derivative out of solution, serving as a highly effective primary purification step[2].

SynthesisPathway N1 3-amino-4-methoxy- N-methylbenzamide HCl N2 Free Base Generation (e.g., TEA/Acetone) N1->N2 Base Neutralization N3 Electrophilic Addition (Benzoyl isothiocyanate) N2->N3 Reflux, 30 min N4 Thiourea Derivative (MMP Inhibitor Precursor) N3->N4 Aqueous Precipitation

Synthetic pathway for derivatizing the amine into an MMP inhibitor precursor.

References

  • [1] 878160-14-6 | 3-Amino-4-methoxy-N-methylbenzamide | BLD Pharm. BLD Pharmatech Ltd. Available at:

  • [3] 3-amino-4-methoxy-n-methylbenzamide (C9H12N2O2) - PubChemLite. University of Luxembourg. Available at:

  • [2] US8798939B2 - Methods for designing, selecting and/or optimizing allosteric processing inhibitors for matrix metalloproteinases. Google Patents. Available at:

  • [4] 2749403-21-0 | 3-Amino-2-(2-methoxyethoxy)-N-methylbenzamide - BLDpharm. BLD Pharmatech Ltd. Available at:

  • 3-amino-4-methoxy-N-methylbenzamide | 878160-14-6 - Sigma-Aldrich. Sigma-Aldrich. Available at:

Sources

Method

Application Note: Safety Protocols and Experimental Workflows for Benzamide Derivatives in Drug Discovery

Introduction & Mechanistic Context Benzamide and its derivatives represent a privileged structural motif in medicinal chemistry. They serve as the critical backbone for numerous therapeutic agents, including 1[1], 2[2],...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

Benzamide and its derivatives represent a privileged structural motif in medicinal chemistry. They serve as the critical backbone for numerous therapeutic agents, including 1[1], 2[2], and glucokinase activators. However, the parent compound, Benzamide (CAS 55-21-0), presents significant occupational hazards. It is classified as acutely toxic if swallowed and is a suspected mutagen[3]. Because benzamide powders readily form inhalable dust, stringent safety protocols are not merely regulatory formalities—they are mechanistic necessities to prevent genetic toxicity and systemic exposure[4].

Quantitative Hazard Profile

To establish a baseline for risk assessment, the following table summarizes the quantitative toxicological data and Global Harmonized System (GHS) classifications for parent benzamide.

Property / HazardValue / ClassificationCausality & Safety Implication
Acute Oral Toxicity (LD50) 1,160 mg/kg (Mouse)[5]GHS Category 4 (H302): Ingestion leads to systemic toxicity. Requires strict prohibition of food/drink in the lab and mandatory hand-washing protocols[3].
Germ Cell Mutagenicity GHS Category 2 (H341)[4]In vitro evidence: Mutagenic effects observed in mammalian kidney and human lymphocyte sister chromatid exchange assays[5]. Necessitates minimizing aerosolization to prevent DNA damage via inhalation.
Physical State Solid (Powder)Prone to dust formation. Requires handling in a certified chemical fume hood to prevent inhalation of mutagenic particulates[4].
Engineering Controls Exhaust ventilation requiredIf ventilation is inadequate, a full-face particle respirator (Type N100 or P3) is mandatory as a backup to engineering controls[4].

Standard Operating Procedure: Safe Handling and Spill Response

Causality-Driven Approach: The primary vector for benzamide exposure is the inhalation of fine particulates. Therefore, all handling procedures are designed to suppress dust generation and prevent dermal absorption.

Step-by-Step Methodology:

  • Preparation & PPE: Don a fitted N100 or P3 respirator (if handling outside a hood or if ventilation fails), double nitrile gloves, and a fully buttoned lab coat[4]. Causality: Double-gloving provides a fail-safe against micro-tears, preventing dermal absorption of dissolved benzamides.

  • Dispensing: Transfer the benzamide container to a certified chemical fume hood. Use an anti-static weighing boat and a static-dissipative spatula. Causality: Static electricity can cause fine benzamide powder to aerosolize or adhere to gloves, increasing exposure risk.

  • Solubilization: Dissolve the powder in the primary reaction solvent (e.g., DCM or DMF) inside the fume hood before transferring it to the reaction vessel. Causality: Handling the compound in a liquid state immediately eliminates the inhalation hazard associated with dust[3].

  • Spill Response (Self-Validating Clean-up):

    • Do not dry sweep. Dry sweeping aerosolizes the mutagenic dust[4].

    • Soak up the spill with inert absorbent pads dampened with a compatible solvent (e.g., ethanol or water)[6].

    • Validation: Wipe the area with a secondary UV-fluorescent swab or conduct a visual inspection under UV light (many benzamide derivatives fluoresce), ensuring complete decontamination before removing PPE.

SafetyWorkflow Start Benzamide Handling Initiation PPE Don PPE (N100/P3 Respirator, Gloves) Start->PPE FumeHood Transfer to Chemical Fume Hood PPE->FumeHood Weighing Weighing & Dispensing (Anti-static tools) FumeHood->Weighing Spill Spill Detected? Weighing->Spill CleanUp Wet Wipe / Damp Absorbent (No Dry Sweeping) Spill->CleanUp Yes Proceed Proceed to Liquid-Phase Synthesis Spill->Proceed No CleanUp->Proceed

Benzamide handling and emergency spill response workflow.

Protocol: Safe Synthesis of Benzamide Derivatives (Amide Coupling)

Benzamide derivatives are frequently synthesized via the coupling of a carboxylic acid with an amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP)[7].

Step-by-Step Methodology:

  • Activation: In a fume hood, dissolve the substituted benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC (1.2 eq) and DMAP (0.1 eq)[7]. Stir at 0 °C for 15-30 minutes. Causality: Cooling prevents the exothermic degradation of the activated O-acylisourea intermediate, reducing the formation of unreactive N-acylurea byproducts.

  • Coupling: Slowly add the amine derivative (1.1 eq) to the activated mixture[7]. Allow the reaction to warm to room temperature and stir for 12-18 hours[1].

  • Self-Validating Monitoring: Monitor the reaction progression via Thin-Layer Chromatography (TLC) or LC-MS[7]. Validation: The disappearance of the starting carboxylic acid peak/spot confirms complete conversion, validating that it is safe to proceed to the quench phase without risking the accumulation of unreacted, potentially volatile intermediates.

  • Quenching & Extraction: Pour the mixture into water to quench. Extract with ethyl acetate[1]. Causality: The aqueous quench safely hydrolyzes any remaining EDC into a water-soluble urea derivative, which is partitioned away from the organic target compound.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography[1].

SynthesisWorkflow Reactants Carboxylic Acid + Amine (in DCM/DMF) Coupling Add EDC & DMAP at 0°C (Closed System) Reactants->Coupling Monitor TLC / LC-MS Monitoring (Self-Validation) Coupling->Monitor Quench Aqueous Quench (Safe EDC Hydrolysis) Monitor->Quench Purify Column Chromatography (Fume Hood) Quench->Purify Product Purified Benzamide Derivative Purify->Product

Safe synthesis and self-validating monitoring of benzamide derivatives.

Protocol: Biological Evaluation (In Vitro Assays)

When evaluating synthesized benzamide derivatives (e.g., as kinase inhibitors[1]), safety and data integrity must be maintained simultaneously.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the benzamide derivative in 100% DMSO. Causality: DMSO ensures complete solubilization of the hydrophobic benzamide scaffold, preventing micro-precipitates that could cause erratic assay readouts and unexpected localized toxicity.

  • Serial Dilution: Dilute the stock in the specific assay buffer (e.g., kinase reaction buffer) ensuring the final DMSO concentration does not exceed 1%[1].

  • Self-Validating Assay Setup: In a 96-well or 384-well plate, include three critical controls:

    • Positive Control: A known inhibitor (validates assay sensitivity).

    • Negative/Vehicle Control: 1% DMSO without the drug[1]. Validation: This proves that any observed cytotoxicity or enzyme inhibition is caused by the benzamide derivative, not the DMSO solvent.

    • Blank: Buffer without the enzyme/cells (validates background noise).

  • Execution: Add the target enzyme/cells and initiate the reaction (e.g., by adding ATP for kinase assays)[1]. Incubate under specified conditions (e.g., 30 °C for 60 minutes)[1].

  • Decontamination: After reading the plate (e.g., via luminescence), dispose of all biological and chemical mixtures in designated hazardous waste containers. Treat all benzamide-containing liquid waste as mutagenic[4].

References

  • Title: BENZAMIDE For Synthesis - Laboratory Chemicals Source: alphachemika.co URL: [Link]

  • Title: Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands Source: nih.gov (PubMed) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-4-methoxy-N-methylbenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers developing complex neurotherapeutics (such as TREM2 agonists[1]) and ion channel modulators (like CRAC inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers developing complex neurotherapeutics (such as TREM2 agonists[1]) and ion channel modulators (like CRAC inhibitors[2]), where 3-amino-4-methoxy-N-methylbenzamide serves as a critical synthetic building block.

This guide is designed to troubleshoot the most common yield-limiting bottlenecks in its synthesis. Rather than just providing a recipe, this guide explains the causality behind the chemistry so you can adapt these self-validating protocols to your specific laboratory environment.

Synthetic Workflows

There are two primary pathways to synthesize this compound: the classical Nitro Reduction Route (scalable but multi-step) and the Direct Amidation Route (rapid but requires strict chemoselectivity control).

SynthesisRoutes A 4-Methoxy-3-nitrobenzoic acid B Amidation (SOCl2 then MeNH2) A->B C 4-Methoxy-N-methyl-3-nitrobenzamide B->C D Nitro Reduction (H2, Pd/C) C->D Target 3-Amino-4-methoxy-N-methylbenzamide D->Target E 3-Amino-4-methoxybenzoic acid F Direct Amidation (HATU, Excess MeNH2) E->F F->Target

Figure 1: Divergent workflows for 3-amino-4-methoxy-N-methylbenzamide synthesis.

Troubleshooting FAQs

Phase 1: Amidation (Nitro Route)

Q: Why is my yield consistently low during the amidation of 4-methoxy-3-nitrobenzoic acid using thionyl chloride (SOCl₂)? A: The primary cause is the incomplete quenching of the HCl byproduct. When reacting the intermediate acyl chloride with methylamine, one equivalent of the amine is instantly consumed to form an unreactive methylamine hydrochloride salt. If you are using only 1.0–1.5 equivalents of methylamine, up to 50% of your active reagent is neutralized, stalling the reaction. Expert Solution: Utilize 3.0–4.0 equivalents of methylamine, or introduce a tertiary amine base (e.g., DIPEA or Triethylamine) as an acid scavenger. Additionally, ensure the acyl chloride is stripped of residual SOCl₂ under vacuum prior to amine addition; residual SOCl₂ will violently consume the amine and generate sulfurous impurities that will poison your downstream palladium catalyst.

Phase 2: Nitro Reduction (Nitro Route)

Q: I am seeing a persistent, highly polar impurity during the catalytic hydrogenation (Pd/C) of 4-methoxy-N-methyl-3-nitrobenzamide. What is it and how do I resolve it? A: This is a classic mass-transfer limitation. The reduction of a nitroarene proceeds sequentially through nitroso and hydroxylamine intermediates. The persistent polar impurity is almost certainly the hydroxylamine intermediate. The hydroxylamine-to-amine transition is the rate-limiting, hydrogen-intensive phase. If hydrogen gas transfer into the liquid phase is slower than the reaction rate, the catalyst surface becomes starved of adsorbed hydrogen, stalling the reduction. Expert Solution: Increase your agitation speed (>800 rpm) to break the gas-liquid barrier and maintain a constant H₂ pressure of 40-50 psi. If pressure reactors are unavailable, switch to a transfer hydrogenation protocol (e.g., ammonium formate with Pd/C), which generates hydrogen in situ and bypasses the gas-liquid mass transfer barrier entirely.

Phase 3: Direct Amidation (Alternative Route)

Q: Can I bypass the nitro reduction entirely and synthesize the target directly from 3-amino-4-methoxybenzoic acid? A: Yes, direct amidation is highly efficient if chemoselectivity is properly managed[2]. The challenge is preventing the free aniline from competing with the methylamine, which leads to unwanted self-condensation (oligomerization). Expert Solution: Aliphatic methylamine is intrinsically more nucleophilic than the deactivated aromatic aniline. By using a highly efficient coupling reagent like HATU (which forms a highly reactive OAt ester) and a massive excess of methanamine (5 equivalents), the intermolecular attack by methylamine vastly outcompetes any aniline attack[2].

Quantitative Data: Route Comparison

To help you select the optimal synthetic strategy for your lab's scale and budget, consult the comparative data below:

ParameterRoute A: Nitro Reduction PathwayRoute B: Direct Amidation Pathway
Starting Material 4-Methoxy-3-nitrobenzoic acid3-Amino-4-methoxybenzoic acid
Step Count 2 Steps1 Step
Key Reagents SOCl₂, MeNH₂, H₂, Pd/CHATU, MeNH₂, DMF
Primary Yield-Limiting Factor Catalyst poisoning, hydroxylamine stallingChemoselectivity (self-condensation)
Typical Overall Yield 65% - 75%85% - 90%
Scalability High (Cost-effective for >100g)Moderate (HATU is cost-prohibitive at scale)

Self-Validating Experimental Protocols

Protocol A: Direct Amidation using HATU (Recommended for Discovery Scale)

Mechanism of Validation: The use of a 5-fold excess of amine ensures complete consumption of the active ester, while adding the coupling reagent at 0°C suppresses the thermal degradation of the intermediate[2].

  • Dissolution: Dissolve 3-amino-4-methoxybenzoic acid (1.0 eq) and methanamine (5.0 eq, typically a 2M solution in THF) in anhydrous DMF (10 mL/g of substrate)[2].

  • Thermal Control: Cool the mixture to 0°C in an ice bath under an inert nitrogen atmosphere.

  • Activation: Portion-wise, add HATU (1.05 eq) to the vigorously stirring solution[2].

  • Propagation: Allow the reaction to naturally warm to room temperature and stir for 2-4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers extensively with 5% aqueous LiCl (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the target compound.

Protocol B: Catalytic Nitro Reduction (Recommended for Scale-Up)

Mechanism of Validation: Purging the system with N₂ before and after H₂ introduction prevents explosive mixtures, while rigorous agitation ensures complete conversion past the hydroxylamine bottleneck.

  • Preparation: Dissolve 4-methoxy-N-methyl-3-nitrobenzamide (1.0 eq) in HPLC-grade Methanol (15 mL/g).

  • Catalyst Addition: Weigh 10% Pd/C (0.1 eq by weight). Safety Note: Pd/C is pyrophoric. Pre-wet the catalyst with a few drops of toluene before adding it to the methanol to prevent solvent ignition.

  • Atmosphere Exchange: Seal the reaction vessel. Purge the headspace with N₂ three times, followed by H₂ gas three times.

  • Hydrogenation: Pressurize the vessel to 40 psi with H₂ gas. Stir vigorously (>800 rpm) at room temperature for 6-12 hours.

  • Monitoring: Check progress via TLC (DCM:MeOH 9:1). If a highly polar spot (hydroxylamine) persists, refresh the H₂ atmosphere and increase stirring speed.

  • Isolation: Once complete, purge the vessel thoroughly with N₂. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure to yield 3-amino-4-methoxy-N-methylbenzamide.

References

  • New pyrazole derivatives as CRAC channel modulators Source: European Patent Office (EP2848615A1), 2013. URL:[2]

  • TREM2 activation by first-in-class direct small molecule agonists: DEL screening, optimization, biophysical validation, and functional characterization Source: European Journal of Medicinal Chemistry, Volume 302, 2026. URL:[Link][1]

Sources

Optimization

Technical Support Center: Optimizing N-Methylation of Aromatic Amines

Answering your request, here is a technical support center with troubleshooting guides and FAQs on optimizing N-methylation reaction conditions for aromatic amines. Welcome to the technical support center for the N-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on optimizing N-methylation reaction conditions for aromatic amines.

Welcome to the technical support center for the N-methylation of aromatic amines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this critical chemical transformation.

Introduction

N-methylation of aromatic amines is a fundamental reaction in organic synthesis, particularly in the pharmaceutical industry, where the N-methyl group can significantly impact a molecule's pharmacological properties. However, achieving high yields and selectivity can be challenging due to the potential for side reactions, such as the formation of quaternary ammonium salts and over-methylation. This guide provides a comprehensive overview of common issues and their solutions, backed by scientific principles and practical advice.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of aromatic amines?

There are several methods available, each with its own advantages and disadvantages. The choice of method often depends on the substrate's functional group tolerance, the desired scale of the reaction, and safety considerations. Some of the most common methods include:

  • Reductive Amination (Eschweiler-Clarke Reaction): This classic method uses formaldehyde as the source of the methyl group and a reducing agent, typically formic acid or sodium borohydride. It is generally a high-yielding and cost-effective method.

  • Using Methylating Agents: Reagents like dimethyl sulfate, methyl iodide, and dimethyl carbonate are commonly used. These reactions are often performed in the presence of a base to neutralize the acid byproduct.

  • "Green" Methylating Agents: In recent years, there has been a shift towards more environmentally friendly methylating agents, such as dimethyl carbonate (DMC), which is less toxic than dimethyl sulfate and methyl iodide.

Q2: How can I selectively achieve mono-N-methylation over di-N-methylation?

Achieving selective mono-N-methylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine. Several strategies can be employed to favor mono-methylation:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the methylating agent is the most straightforward approach. Using a slight excess of the amine relative to the methylating agent can help minimize over-methylation.

  • Choice of Methylating Agent: Some methylating agents offer better selectivity. For example, dimethyl carbonate (DMC) is often reported to provide good selectivity for mono-N-methylation.

  • Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can sometimes improve selectivity by slowing down the rate of the second methylation step.

Q3: What are the common side reactions in N-methylation of aromatic amines?

Besides over-methylation, other common side reactions include:

  • Quaternary Ammonium Salt Formation: This is particularly problematic when using highly reactive methylating agents like methyl iodide or dimethyl sulfate.

  • N-Formylation: In the Eschweiler-Clarke reaction, if the reduction of the intermediate iminium ion is slow, N-formylation can occur as a side reaction.

  • Reaction with Other Functional Groups: If the aromatic amine contains other nucleophilic functional groups (e.g., phenols, thiols), these can also be methylated.

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the N-methylation of aromatic amines.

Problem 1: Low or No Conversion of the Starting Material

Possible Causes:

  • Insufficiently Active Methylating Agent: The chosen methylating agent may not be reactive enough for the specific aromatic amine, especially if the amine is electron-deficient.

  • Inadequate Base: The base may not be strong enough to deprotonate the amine or neutralize the acid byproduct effectively.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Catalyst Deactivation (if applicable): If a catalyst is used, it may have been poisoned by impurities in the starting materials or solvent.

Solutions:

  • Switch to a More Reactive Methylating Agent: If using a milder agent like dimethyl carbonate, consider switching to methyl iodide or dimethyl sulfate (with appropriate safety precautions).

  • Use a Stronger Base: If using a weak base like potassium carbonate, consider a stronger base like sodium hydride or potassium tert-butoxide.

  • Increase the Reaction Temperature: Gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS.

  • Purify Starting Materials: Ensure that the starting amine, solvent, and other reagents are free of impurities that could inhibit the reaction.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Causes:

  • Over-methylation: As discussed in the FAQs, the mono-methylated product can react further to form the di-methylated product and even the quaternary ammonium salt.

  • Competitive N- and C-Alkylation: In some cases, methylation can occur on the aromatic ring, although this is less common for N-methylation.

  • Side Reactions with Other Functional Groups: Other nucleophilic groups in the molecule may be competing for the methylating agent.

Solutions:

  • Optimize Stoichiometry: Carefully control the molar ratio of the methylating agent to the amine. A good starting point is a 1:1 ratio, which can then be adjusted.

  • Change the Solvent: The polarity of the solvent can influence the relative rates of the desired and undesired reactions. Experiment with a range of solvents from polar aprotic (e.g., DMF, acetonitrile) to nonpolar (e.g., toluene, THF).

  • Protect Other Functional Groups: If the molecule contains other reactive functional groups, consider protecting them before the N-methylation step.

Problem 3: Formation of Quaternary Ammonium Salts

Possible Causes:

  • Highly Reactive Methylating Agent: The use of potent methylating agents like methyl iodide or dimethyl sulfate significantly increases the risk of quaternization.

  • Excess Methylating Agent: Using a large excess of the methylating agent will drive the reaction towards the quaternary salt.

  • High Reaction Temperature or Prolonged Reaction Time: These conditions can favor the formation of the thermodynamically stable quaternary ammonium salt.

Solutions:

  • Use a Milder Methylating Agent: Consider using dimethyl carbonate or trimethyl phosphate.

  • Strict Stoichiometric Control: Use no more than one equivalent of the methylating agent for mono-methylation.

  • Monitor the Reaction Closely: Follow the reaction progress carefully and stop it as soon as the starting material is consumed to prevent further methylation.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and improve selectivity.

Experimental Protocols

Protocol 1: N-Methylation using Dimethyl Carbonate (DMC)

This protocol describes a general procedure for the selective mono-N-methylation of an aromatic amine using the environmentally friendly reagent dimethyl carbonate.

Materials:

  • Aromatic amine (1.0 eq)

  • Dimethyl carbonate (DMC) (1.5 - 3.0 eq)

  • Potassium carbonate (K2CO3) (2.0 eq)

  • N,N-Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of the aromatic amine in DMF, add potassium carbonate.

  • Add dimethyl carbonate to the mixture.

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Eschweiler-Clarke Reductive Amination

This protocol provides a general method for the N-methylation of a primary or secondary aromatic amine using formaldehyde and formic acid.

Materials:

  • Aromatic amine (1.0 eq)

  • Formaldehyde (37% in water, 2.0-3.0 eq)

  • Formic acid (88%, 2.0-3.0 eq)

Procedure:

  • To the aromatic amine, add formic acid followed by formaldehyde.

  • Heat the reaction mixture to reflux (around 100 °C) for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and basify with a solution of sodium hydroxide.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the product as needed.

Data Presentation

Table 1: Comparison of Common Methylating Agents

Methylating AgentFormulaTypical ConditionsAdvantagesDisadvantages
Dimethyl Sulfate (CH₃)₂SO₄Base (e.g., K₂CO₃), RT to 60 °CHighly reactive, cost-effectiveHighly toxic and carcinogenic
Methyl Iodide CH₃IBase (e.g., K₂CO₃), RTHighly reactiveVolatile, toxic, can lead to quaternization
Dimethyl Carbonate (CH₃O)₂COBase (e.g., K₂CO₃), 80-120 °CLow toxicity, environmentally friendly, good selectivity for mono-methylationLower reactivity, requires higher temperatures
Formaldehyde/Formic Acid CH₂O/HCOOHRefluxCost-effective, high yieldingCan lead to N-formylation side products

Visualizations

N_Methylation_Workflow Start Start: Aromatic Amine ReagentSelection Select Methylating Agent and Base Start->ReagentSelection ReactionSetup Reaction Setup: Solvent, Temperature ReagentSelection->ReactionSetup Monitoring Monitor Reaction (TLC, LC-MS) ReactionSetup->Monitoring Workup Work-up and Extraction Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Product N-Methylated Product Purification->Product

Caption: General workflow for the N-methylation of aromatic amines.

Troubleshooting_Decision_Tree Problem Problem Observed LowConversion Low/No Conversion Problem->LowConversion Incomplete Reaction LowSelectivity Low Selectivity Problem->LowSelectivity Multiple Products Quaternization Quaternary Salt Formation Problem->Quaternization Over-methylation Sol1 Increase Temperature Use Stronger Base More Reactive Agent LowConversion->Sol1 Sol2 Optimize Stoichiometry Change Solvent Protecting Groups LowSelectivity->Sol2 Sol3 Use Milder Agent Strict Stoichiometry Lower Temperature Quaternization->Sol3

Caption: Decision tree for troubleshooting N-methylation reactions.

References

  • Shieh, W.-C., Dell, S., & Repič, O. (2001). Nucleophilic Vinylic Substitution of β-Halovinyl- (Trifluoromethyl)Ketones with Anilines: a General and Facile Synthesis of 4-(Trifluoromethyl)quinolin-4-ols. Journal of Organic Chemistry, 66(6), 2188–2191. Available at: [Link]

  • Wu, Y., Yang, H., & Zhang, G. (2004). A facile and selective N-methylation of anilines with dimethyl carbonate. Tetrahedron Letters, 45(29), 5569-5570. Available at: [Link]

Troubleshooting

Technical Support Center: Crystallization of 3-Amino-4-methoxy-N-methylbenzamide Hydrochloride

Welcome to the advanced technical support center for the isolation and crystallization of 3-amino-4-methoxy-N-methylbenzamide hydrochloride. This compound is a highly valuable intermediate in the synthesis of active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the isolation and crystallization of 3-amino-4-methoxy-N-methylbenzamide hydrochloride. This compound is a highly valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs), including CRAC channel modulators[1]. However, due to its electron-rich aniline moiety and its nature as a hydrochloride salt, researchers frequently encounter thermodynamic and kinetic hurdles during crystallization.

This guide is designed for drug development professionals and synthesizes mechanistic causality with field-proven protocols to ensure high-purity, reproducible crystal habits.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: My compound "oils out" (forms a biphasic liquid) instead of forming discrete crystals. What is the mechanism, and how do I fix it? A1:

  • Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solution's supersaturation trajectory crosses the binodal curve before reaching the spinodal curve of the solid phase. For hydrochloride salts of benzamides, the organic solvent often depresses the melting point of the solute, causing it to separate as a dense, solute-rich liquid phase rather than a crystalline solid[2].

  • Solution: You must bypass the LLPS region by altering the thermodynamic landscape.

    • Solvent Switch: Transition to a binary solvent system with a steeper solubility curve (e.g., Isopropanol as the solvent and Methyl tert-butyl ether[MTBE] as the antisolvent).

    • Kinetic Control: Reduce the cooling rate to <0.5°C/min to stay within the Metastable Zone Width (MSZW).

    • Heterogeneous Nucleation: Introduce 1-2 wt% of pure seed crystals at the upper boundary of the metastable zone to force solid nucleation before the oiling boundary is breached.

Q2: The isolated crystals have a pink or brown tint instead of being off-white. What causes this degradation? A2:

  • Causality: The 3-amino group is highly electron-rich due to the inductive and resonance electron-donating effects of the adjacent 4-methoxy group. Upon exposure to atmospheric oxygen or trace transition metals in the solvent, the aniline moiety undergoes a single-electron transfer (SET) to form a radical cation. This reactive intermediate rapidly polymerizes into highly conjugated quinone-imine derivatives, which act as intense chromophores (causing the pink/brown discoloration).

  • Solution: Establish a strict, inert workflow. Sparge all crystallization solvents with Nitrogen (N2) or Argon for at least 30 minutes prior to use. If trace metals from reactor walls are suspected, add 0.1 wt% EDTA or a sacrificial antioxidant (like BHT or ascorbic acid) to the mother liquor during the hot dissolution phase.

Q3: The crystals are sticky, agglomerate easily, and lose their free-flowing nature upon exposure to air. How can I improve the powder rheology? A3:

  • Causality: Hydrochloride salts of anilines are inherently prone to hygroscopicity[3]. If the crystallization solvent contains trace water, or if the isolation environment exceeds 40% relative humidity (RH), the crystal lattice incorporates water molecules, leading to deliquescence or the formation of sticky, non-stoichiometric hydrates.

  • Solution: Utilize strictly anhydrous solvents (Karl Fischer titration <0.1% water). During isolation, wash the filter cake with cold, anhydrous heptane to displace polar mother liquors. Immediately transfer the solid to a vacuum oven (40°C, <10 mbar) with a dry nitrogen bleed to prevent moisture ingress during the drying phase.

Part 2: Self-Validating Experimental Protocol

The following is an optimized antisolvent crystallization protocol designed to yield high-purity, free-flowing prisms of 3-amino-4-methoxy-N-methylbenzamide hydrochloride.

Step 1: Hot Dissolution & Deoxygenation

  • Suspend the crude 3-amino-4-methoxy-N-methylbenzamide hydrochloride in anhydrous Isopropanol (IPA) at a ratio of 1 g / 8 mL.

  • Sparge the suspension with N2 for 15 minutes.

  • Heat the mixture to 70°C under a nitrogen atmosphere until complete dissolution occurs.

  • Validation Check: The solution must be completely transparent. If a hazy suspension remains, it indicates the presence of inorganic salts or polymerized impurities. Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated receiving flask.

Step 2: Controlled Cooling & Seeding

  • Cool the clear solution from 70°C to 50°C at a strict rate of 0.5°C/min.

  • At 50°C, add 1 wt% of pure 3-amino-4-methoxy-N-methylbenzamide hydrochloride seed crystals.

  • Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; lower the temperature by another 2°C and re-seed.

Step 3: Antisolvent Addition

  • Begin dropwise addition of anhydrous MTBE (16 mL total, 2 volumes relative to IPA) over 2 hours using a syringe pump.

  • Validation Check: The solution should slowly turn turbid, yielding a white slurry. If localized oil droplets form on the flask walls, the MTBE addition is too rapid. Pause the addition and increase the stirring rate (e.g., 400 RPM) until the oil transitions to a solid.

Step 4: Ostwald Ripening & Isolation

  • Cool the slurry to 5°C at 0.2°C/min and hold for 3 hours to promote Ostwald ripening (dissolution of fines and growth of larger, filterable prisms).

  • Filter the slurry under a nitrogen blanket using a sintered glass funnel. Wash the cake with 2 volumes of cold MTBE/IPA (4:1).

  • Dry under vacuum (10 mbar) at 40°C for 12 hours.

Part 3: Quantitative Data & Thermodynamic Profiles

The table below summarizes the thermodynamic behavior and expected troubleshooting metrics for 3-amino-4-methoxy-N-methylbenzamide hydrochloride across various solvent systems.

Primary Solvent / AntisolventVolume RatioSolute Solubility (mg/mL at 25°C)Metastable Zone Width (MSZW)Expected Crystal HabitCommon Troubleshooting Issue
Isopropanol (IPA) / None 100% IPA~45.012°CFine NeedlesHigh yield loss in mother liquor; poor filtration.
IPA / MTBE 1:2~10.58°CPrisms / BlocksOiling out if MTBE is added too rapidly.
Ethanol / Heptane 1:3~5.215°CAmorphous PowderSevere agglomeration; solvent entrapment in lattice.
Water / Acetone 1:5~80.020°CLarge PlatesExtreme hygroscopicity; hydrate formation.

Part 4: Mechanistic Visualizations

G Start Crude 3-amino-4-methoxy- N-methylbenzamide HCl Dissolve Dissolve in Hot IPA (Inert Atm, 70°C) Start->Dissolve Filter Hot Polish Filtration (Remove Insoluble Impurities) Dissolve->Filter Cooling Controlled Cooling (0.5°C/min to 50°C) Filter->Cooling Issue1 Issue: Oiling Out? Cooling->Issue1 Fix1 Pause Cooling, Add IPA or Seed Crystals Issue1->Fix1 Yes Antisolvent Add Antisolvent (MTBE) Dropwise via Pump Issue1->Antisolvent No Fix1->Antisolvent Issue2 Issue: Discoloration? Antisolvent->Issue2 Fix2 Add Antioxidant (BHT) or Sparge with N2 Issue2->Fix2 Yes Ripen Ostwald Ripening (Hold at 5°C for 3h) Issue2->Ripen No Fix2->Ripen Isolate Filter & Vacuum Dry (Strictly Anhydrous) Ripen->Isolate

Caption: Workflow and troubleshooting logic for the antisolvent crystallization of the target API.

M Aniline 3-amino-4-methoxy- N-methylbenzamide HCl O2 O2 / Trace Metals (Oxidative Stress) Aniline->O2 Exposure Stabilizer Inert Atmosphere (N2) & Antioxidants / EDTA Aniline->Stabilizer Protection Protocol Radical Aniline Radical Cation (Highly Reactive) O2->Radical Single Electron Transfer Quinone Quinone-Imine Derivatives (Pink/Brown Discoloration) Radical->Quinone Polymerization Radical->Stabilizer Quenched by Stable Stable Hydrochloride Salt (White/Off-White Crystals) Stabilizer->Stable Inhibition of Oxidation

Caption: Mechanistic pathway of aniline oxidation causing discoloration vs. chemical stabilization.

Sources

Optimization

preventing oiling out during benzamide hydrochloride crystallization

Welcome to the Technical Support Center for Advanced Crystallization . This guide is engineered for researchers, process chemists, and drug development professionals facing liquid-liquid phase separation (LLPS) challenge...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Crystallization . This guide is engineered for researchers, process chemists, and drug development professionals facing liquid-liquid phase separation (LLPS) challenges during the isolation of active pharmaceutical ingredients (APIs) and their salt forms.

Below is our comprehensive troubleshooting guide for preventing and resolving "oiling out" during the crystallization of benzamide hydrochloride.

Q: What exactly is "oiling out" in the context of hydrochloride salt crystallization, and why does it specifically afflict Benzamide HCl?

A: Oiling out, scientifically termed Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into two distinct liquid phases—a solute-rich "oil" phase and a solvent-rich mother liquor—rather than forming a solid crystalline suspension[1].

For hydrochloride salts like benzamide hydrochloride, this phenomenon is driven by a combination of thermodynamic miscibility gaps and kinetic hindrances:

  • Thermodynamic Miscibility Gaps: The system enters a region on the phase diagram where the crystallization temperature is higher than the melting point of the solute in that specific solvent mixture[2]. Because benzamide HCl possesses strong ionic interactions (protonated amine and chloride counterion), mixing a high-dielectric primary solvent (like ethanol or water) with a low-dielectric anti-solvent (like ethyl acetate) can strip the local solvation shell. If the supersaturation is pushed too high, the salt condenses into a dense, solute-rich liquid coacervate rather than a rigid lattice.

  • Kinetic Hindrance (The Two-Step Nucleation Pathway): High supersaturation generation rates (e.g., rapid cooling or fast anti-solvent addition) outpace the kinetic ability of the solute molecules to orient themselves into a crystal lattice[3]. The system instead takes a metastable detour into LLPS[4].

  • Impurity Partitioning: The resulting solute-rich droplets act as an excellent solvent for structurally similar synthetic impurities. This partitioning further depresses the melting point of the dispersed phase, stabilizing the emulsion and preventing spontaneous solidification[1][3].

Pathways Solution Supersaturated Solution LLPS Liquid-Liquid Phase Separation (Oiling Out) Solution->LLPS High Supersaturation / Miscibility Gap Crystal Rigid Crystal Lattice Solution->Crystal Classical Nucleation (Low Supersaturation) Amorphous Amorphous/Gummy Intermediate LLPS->Amorphous Kinetic Hindrance LLPS->Crystal Two-Step Nucleation (TSN) Amorphous->Crystal Slurry Aging / Solvent Mediated

Fig 1: Classical nucleation vs. Two-Step Nucleation (TSN) pathways involving LLPS.

Solvent Selection and Phase Diagram Engineering

Q: How do I select a solvent system that avoids the LLPS boundary for Benzamide derivatives?

A: The fundamental reason for LLPS lies in the interaction between the solute and the solvent, which dictates the Gibbs free energy of the system[5]. Benzamide and its derivatives exhibit highly variable solubility profiles depending on the solvent's hydrogen-bonding capacity and polarity. To prevent LLPS, you must design the trajectory of the operation point on the ternary phase diagram to bypass the metastable LLPS zone[6].

For benzamide hydrochloride, water and lower alcohols act as primary solvents, while esters and non-polar organics act as anti-solvents. Relying on a solvent system with too steep of a solubility curve often triggers oiling out.

Table 1: Solubility Profile & LLPS Risk Guide for Benzamide Systems [7][8]

Solvent CategoryRepresentative SolventsRole in Crystallization WorkflowLLPS Risk Factor
Primary Solvents Methanol, Ethanol, WaterHigh solubility capacity; used for initial dissolution and thermodynamic resets.Low (unless subjected to crash cooling)
Intermediate Solvents Acetone, Isopropanol, 1-PropanolCo-solvents used to gently modulate and widen the Metastable Zone Width (MSZW).Moderate
Anti-Solvents Ethyl Acetate, Acetonitrile, HeptaneDrives supersaturation; forces the hydrochloride salt out of solution.High (triggers LLPS if dosed too rapidly)

Step-by-Step Protocol: Recovering an Oiled-Out Batch

Q: My Benzamide HCl crystallization has already oiled out, forming a cloudy emulsion at the bottom of the reactor. How do I recover it and ensure a self-validating crystallization?

A: Do not attempt to filter an oiled-out batch. The droplets will spontaneously solidify into an amorphous, gummy mass that traps impurities and blocks filter pores[3]. Instead, utilize the following self-validating thermal cycling and seeding protocol to rescue the batch.

Methodology: The "Redissolve and Seed" Protocol

  • Thermodynamic Reset (Redissolution): Add a 5–10% v/v excess of your primary "good" solvent (e.g., Ethanol) to the oiled-out mixture. Heat the reactor to 5–10 °C below the solvent's boiling point under maximum agitation until the emulsion completely clarifies into a single, homogeneous phase[2].

  • Controlled Supersaturation Generation: Cool the system at a strictly controlled, slow rate (≤ 0.1 °C/min).

    • Self-Validation Check: Monitor the reactor visually or via an in-situ probe. If the solution becomes turbid without a corresponding thermal exotherm, LLPS is recurring[9]. If this happens, reheat and add slightly more primary solvent.

  • Strategic Seeding (Bypassing the Nucleation Barrier): Once the solution enters the Metastable Zone (MSZW)—but critically before the cloud point of LLPS is reached—introduce 1–3% w/w of highly pure Benzamide HCl seed crystals[9]. Seeding provides a physical template for crystal growth, bypassing the high activation energy required for primary nucleation.

  • Isothermal Aging: Hold the temperature constant for 1 to 2 hours. This allows the seed crystals to consume the localized supersaturation, pulling the bulk concentration safely below the LLPS binodal curve[10].

  • Anti-Solvent Dosing: If your protocol requires an anti-solvent to maximize yield, dose it linearly at a prolonged rate (e.g., over 4–6 hours). Ensure the dosing tube is positioned at the point of maximum agitation (near the impeller) to prevent localized supersaturation pooling[2].

Troubleshooting Start Oiling Out Detected (Cloudy Emulsion) CheckTemp Check System Temp vs. Solute Melting Point Start->CheckTemp TempHigh Temp > MP in Solvent (Stable LLPS) CheckTemp->TempHigh TempLow Temp < MP in Solvent (Metastable LLPS) CheckTemp->TempLow AdjustSolvent Adjust Solvent Ratio (Increase Good Solvent) TempHigh->AdjustSolvent Modify Phase Diagram Seed Add Seed Crystals (Halfway into MSZW) TempLow->Seed Bypass Nucleation Barrier CoolSlow Reduce Cooling/Dosing Rate (< 0.1 °C/min) AdjustSolvent->CoolSlow Seed->CoolSlow Success Crystalline Suspension Achieved CoolSlow->Success

Fig 2: Decision tree workflow for diagnosing and resolving LLPS during crystallization.

Advanced Process Analytical Technology (PAT)

Q: How can I differentiate between actual crystal nucleation and the onset of oiling out in real-time without taking manual samples?

A: Relying on the naked eye is insufficient because both nucleation and LLPS present as sudden turbidity (a "cloud point"). To create a self-validating monitoring system, integrate the following PAT tools:

  • FBRM (Focused Beam Reflectance Measurement) / EasyViewer: These in-situ particle tracking tools can differentiate morphology. Oiling out will register as perfectly spherical droplets that frequently coalesce, whereas true crystallization will register as rigid, faceted chords[3][9].

  • Calorimetry: Crystallization is an exothermic process (forming a lattice releases energy). LLPS is largely athermic or slightly endothermic. If your turbidity signal spikes but your reactor temperature remains flat, you have oiled out[9].

  • ATR-FTIR Spectroscopy: By tracking a single peak height in the IR spectral region, you can monitor the liquid phase concentration in real-time. If the concentration drops suddenly without solid particles forming, the solute has partitioned into an invisible secondary liquid phase[10].

References

  • Koskinen, M. (2018). Effect of Liquid-Liquid Phase Separation During Crystallization. Lappeenranta University of Technology.[Link]

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, ACS Publications.[Link]

  • Mettler Toledo. Oiling Out in Crystallization: Detect and Prevent Oiling Out (Liquid-Liquid Phase Separation).[Link]

  • Lu, J., et al. (2021). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Crystal Growth & Design, ACS Publications.[Link]

  • Imperial College London Spiral Repository. Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K.[Link]

  • ResearchGate. Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water.[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 3-amino-4-methoxy-N-methylbenzamide

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-amino-4-methoxy-N-methylbenzamide. This document provides in-depth troubleshooting guides...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-amino-4-methoxy-N-methylbenzamide. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve the desired purity for your downstream applications.

I. Understanding the Challenge: Common Impurities

The purification strategy for 3-amino-4-methoxy-N-methylbenzamide is largely dictated by the impurities present in the crude material. A common synthetic route to this compound involves the reduction of a nitro-intermediate, 3-nitro-4-methoxy-N-methylbenzamide[1]. Based on this, the primary impurities are likely to be:

  • Unreacted Starting Material: 3-nitro-4-methoxy-N-methylbenzamide.

  • Intermediates from Synthesis: Such as the precursor 3-nitro-4-chlorobenzamide if the synthesis involves a halogenated precursor[2][3].

  • By-products of Reduction: Depending on the reducing agent used, various side products can form.

  • Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities[4].

A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to identify the number and polarity of the impurities, which will guide the selection of the most appropriate purification method.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process.

Problem Probable Cause Recommended Solution & Explanation
Off-color (yellow, brown, or pink) solid Oxidation of the aromatic amine or presence of residual nitro-compounds.1. Recrystallization with Charcoal: Dissolve the crude product in a suitable hot solvent (e.g., ethanol/water) and add a small amount of activated charcoal. The charcoal will adsorb colored impurities. Hot filter the solution to remove the charcoal and allow the filtrate to cool and crystallize.[5] 2. Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel can separate the desired product from more polar, colored impurities.
Multiple spots on TLC/peaks in HPLC Presence of starting materials, by-products, or other impurities.1. Assess Polarity: Determine the relative polarity of the impurities from the TLC/HPLC. 2. Column Chromatography: This is the most effective method for separating multiple components. A typical mobile phase for benzamide derivatives is a gradient of ethyl acetate in hexanes[6][7]. 3. Recrystallization: If the impurities are present in small amounts and have different solubilities than the product, recrystallization can be effective.
Product is an oil or fails to crystallize Presence of impurities inhibiting crystallization or the product has a low melting point. Residual solvent may also be present.1. Solvent Screening for Recrystallization: Test the solubility of the crude material in a variety of solvents to find one in which it is highly soluble when hot and sparingly soluble when cold. Common solvent mixtures for aromatic amines include ethanol/water or ethyl acetate/heptane. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. 3. Column Chromatography: Purifying the oil by column chromatography will remove impurities that may be inhibiting crystallization. 4. High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum.
Poor recovery after purification The product may be partially soluble in the recrystallization solvent at low temperatures, or the column chromatography fractions containing the product were not all collected.1. Optimize Recrystallization Solvent: Choose a solvent system where the product has very low solubility at low temperatures. Minimize the amount of solvent used. 2. Cool the Recrystallization Mixture Thoroughly: Ensure the flask is cooled in an ice bath to maximize crystal formation. 3. Careful Monitoring of Column Chromatography: Monitor all fractions by TLC to ensure all product-containing fractions are collected.
Broad or distorted peaks in HPLC Interaction of the basic amine with the silica support of the column.1. Add a Mobile Phase Modifier: Add a small amount of a competing base, like triethylamine (0.1%), to the mobile phase to improve peak shape[8]. 2. Use a pH-Modified Mobile Phase: Adjusting the pH of the aqueous component of the mobile phase can also improve peak shape for ionizable compounds[8].

III. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of 3-amino-4-methoxy-N-methylbenzamide?

A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For aromatic amines and benzamides, a mixed solvent system is often effective. Good starting points for screening are:

  • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly[5][9][10].

  • Ethyl Acetate/Heptane (or Hexane): Dissolve the crude product in a minimum amount of hot ethyl acetate and then add heptane or hexane as the anti-solvent until turbidity is observed. Reheat to clarify and then cool.

Q2: How do I choose the right mobile phase for column chromatography?

A2: The selection of the mobile phase is guided by Thin Layer Chromatography (TLC). The goal is to find a solvent system where the desired product has an Rf value of approximately 0.3-0.4. For benzamide derivatives, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a common choice. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity until the desired separation is achieved.

Q3: What are the expected ¹H NMR chemical shifts for the purified product?

A3: While the exact chemical shifts will depend on the solvent used, for a related compound, 3-amino-4-methoxybenzamide, the aromatic protons appear between δ 6.5 and 7.5 ppm. You would expect to see signals for the N-methyl group (a singlet), the methoxy group (a singlet), and the aromatic protons (likely multiplets or doublets). The amide and amine protons will appear as broad singlets and their chemical shifts can be variable.

Q4: My purified product still shows a small impurity peak in the HPLC. How can I improve the purity?

A4: If a small impurity remains after initial purification, a second purification step using a different technique is recommended. For example, if you performed a recrystallization, follow it with column chromatography. If you have already done column chromatography, you could try a different solvent system for the chromatography or perform a recrystallization on the partially purified material.

Q5: How can I confirm the identity and purity of my final product?

A5: A combination of analytical techniques should be used:

  • HPLC: To determine the purity by calculating the area percentage of the main peak.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the compound[11][12].

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of high purity.

IV. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for recrystallization using a mixed solvent system. The optimal solvent ratio may need to be determined experimentally.

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find a suitable pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 3-amino-4-methoxy-N-methylbenzamide in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purification using silica gel column chromatography.

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system. The polarity can be gradually increased (gradient elution) by adding more of the polar solvent (e.g., ethyl acetate) to the non-polar solvent (e.g., hexanes).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-amino-4-methoxy-N-methylbenzamide.

Protocol 3: Purity Analysis by HPLC

This protocol provides a starting point for developing an HPLC method for purity analysis, based on methods for similar compounds[7].

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase it (e.g., 10% to 90% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the initial mobile phase composition to a known concentration.

V. Visualization of Workflows

Purification_Workflow Crude_Product Crude 3-amino-4-methoxy- N-methylbenzamide Preliminary_Analysis Preliminary Analysis (TLC, HPLC) Crude_Product->Preliminary_Analysis Decision Impurities Identified? Preliminary_Analysis->Decision Recrystallization Recrystallization (e.g., Ethanol/Water) Decision->Recrystallization Minor impurities or colored Column_Chromatography Column Chromatography (e.g., EtOAc/Hexanes) Decision->Column_Chromatography Multiple or closely-related impurities Purity_Analysis Purity & Identity Check (HPLC, NMR, MS) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the purification and analysis of 3-amino-4-methoxy-N-methylbenzamide.

Troubleshooting_Workflow Start Initial Purity Assessment (TLC/HPLC) Problem Problem Identified? Start->Problem Off_Color Off-Color Product Problem->Off_Color Yes Multiple_Peaks Multiple Peaks Problem->Multiple_Peaks Yes Oily_Product Oily Product Problem->Oily_Product Yes Purity_Check Re-analyze Purity Problem->Purity_Check No Charcoal_Treatment Recrystallization with Activated Charcoal Off_Color->Charcoal_Treatment Column_Chromo Column Chromatography Multiple_Peaks->Column_Chromo Solvent_Screen Recrystallization Solvent Screening Oily_Product->Solvent_Screen Charcoal_Treatment->Purity_Check Column_Chromo->Purity_Check Solvent_Screen->Purity_Check

Caption: A logical troubleshooting guide for common purification issues.

VI. References

  • Synthesis of 3-amino-4-phenylmethoxybenzamide from its Nitro Precursor: Application Notes and Protocols - Benchchem. Available at:

  • Mastering Column Chromatography: Techniques and Tips - Chrom Tech, Inc. Available at: [Link]

  • 3-Amino-4-methylbenzamide | SIELC Technologies. Available at: [Link]

  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development - Benchchem. Available at:

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications - Welch Materials. Available at: [Link]

  • Column chromatography issues : r/chemistry - Reddit. Available at: [Link]

  • Amine Plant Troubleshooting and Optima | PDF | Corrosion | Liquids - Scribd. Available at: [Link]

  • NMR Analysis of Substituted Benz - Oregon State University. Available at: [Link]

  • CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents. Available at:

  • A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. Available at: [Link]

  • Technical Support Center: Workup Procedures for Reactions Involving Basic Amines - Benchchem. Available at:

  • Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides | Request PDF - ResearchGate. Available at: [Link]

  • Amines - Workup - University of Rochester. Available at: [Link]

  • Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Available at: [Link]

  • Reduction of 3-nitro-4-methoxy-acetylaniline to 3-amino-4-methoxy-acetylaniline catalyzed by metallic Cu nanoparticles at low reaction temperature - ResearchGate. Available at: [Link]

  • Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

  • Mixed-solvent recrystallisation - Chemistry Teaching Labs - University of York. Available at: [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]

  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives - MDPI. Available at: [Link]

  • Recrystallization with two solvents : r/Chempros - Reddit. Available at: [Link]

  • 15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for Aminobenzamide Compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center. As a Senior Application Scientist, I've frequently encountered and resolved challenges related to the chrom...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. As a Senior Application Scientist, I've frequently encountered and resolved challenges related to the chromatographic analysis of polar basic compounds like aminobenzamides. Their unique chemical structure presents specific hurdles, most notably peak tailing, which can compromise quantification and resolution. This guide is structured as a series of frequently asked questions (FAQs) to directly address these issues, explaining the underlying chemistry and providing actionable, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why does my aminobenzamide peak show significant tailing on a standard C18 column?

A1: The primary cause of peak tailing for basic compounds like aminobenzamide on silica-based columns is secondary-site interactions, specifically with surface silanol groups (Si-OH). [1][2][3][4]

Here's the breakdown of the core issue:

  • Analyte Chemistry: Aminobenzamide contains a primary amine group (-NH2), which is basic. In typical reversed-phase mobile phases (pH 3-7), this amine group can become protonated (-NH3+).

  • Stationary Phase Chemistry: Standard silica-based C18 columns have a surface that contains residual silanol groups (Si-OH).[2][5] These silanols are acidic and can become deprotonated (negatively charged, SiO-) at pH levels above ~3-4.[2][6] There are different types of silanols with varying acidities (pKa values ranging from ~4.5 to 8.5), meaning a range of pH values can lead to their ionization.[7][8][9][10]

  • The Interaction: A strong ionic interaction occurs between the positively charged aminobenzamide (-NH3+) and the negatively charged silanol sites (SiO-).[11][12] This interaction is a different retention mechanism than the intended hydrophobic interaction with the C18 chains. Because these silanol sites are heterogeneously distributed and the interaction kinetics can be slow, some analyte molecules are retained longer, leading to a broad, tailing peak.[4][12]

This mechanism is a classic example of a secondary retention effect that disrupts the primary hydrophobic separation process, leading to poor peak shape.[2][12]

G cluster_0 Analyte in Mobile Phase cluster_1 Silica Surface (Stationary Phase) Analyte Aminobenzamide (R-NH2) ProtonatedAnalyte Protonated Aminobenzamide (R-NH3+) Analyte->ProtonatedAnalyte pH < pKa IonizedSilanol Ionized Silanol (Si-O-) ProtonatedAnalyte->IonizedSilanol Strong Ionic Interaction (Causes Peak Tailing) Silanol Silanol Group (Si-OH) Silanol->IonizedSilanol pH > pKa

Caption: Troubleshooting workflow for aminobenzamide peak tailing.

Q5: What alternative column chemistries are better suited for aminobenzamide and other polar basic compounds?

A5: Several modern stationary phases are designed specifically to overcome the challenges of analyzing polar basic compounds. [13][14]

  • Polar-Embedded Phases: These columns have a polar group (e.g., an amide) embedded within the C18 alkyl chain. [15][16]This polar group helps to shield the analyte from residual silanols and allows the use of highly aqueous mobile phases without phase collapse.

  • Polar-Endcapped Phases: These use a polar group for the end-capping step instead of a traditional nonpolar group, which further deactivates the silica surface. [16]* Silica Hydride (Type-C™) Phases: These columns have a fundamentally different surface chemistry where Si-OH groups are replaced with Si-H (silicon hydride). [15]This surface is not acidic, has virtually zero silanol activity, and provides excellent peak shapes for basic compounds without mobile phase additives. [15]* Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds that have little retention in reversed-phase, HILIC is an excellent alternative. [11][17][18]It uses a polar stationary phase (like bare silica or a diol-bonded phase) and a mobile phase high in organic content. [17]Retention is based on partitioning into an adsorbed water layer on the stationary phase. Basic compounds often show excellent peak shape in HILIC mode. [11]

Q6: I've tried everything and still see some tailing. Could my HPLC system itself be the problem?

A6: Yes, this is an often-overlooked cause. Interactions between your analyte and the metal surfaces of your HPLC system can lead to peak tailing, a phenomenon known as nonspecific adsorption. [19]

  • Metal Chelation: The aminobenzamide structure, with its amine and amide groups, can act as a chelating agent, binding to trace metal ions (like iron and chromium) that have leached from the stainless steel components (tubing, frits, pump heads) of the HPLC system. [20][21]This interaction can cause peak distortion and loss of recovery. [20][22]* System Passivation: To mitigate this, the HPLC system can be passivated. Passivation is a chemical treatment, typically with an acid like nitric or phosphoric acid, that removes free iron and forms a protective oxide layer on the stainless steel surfaces, making them more inert. [19][23][24][25]* Chelating Additives: Adding a strong chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can also be effective. [22][26]The EDTA will bind any free metal ions in the flow path, preventing them from interacting with your analyte.

Protocol: Basic HPLC System Passivation

Warning: Always remove the HPLC column before passivating the system. Strong acids will destroy the column. [25]

  • Preparation: Remove the column and replace it with a union.

  • Flush 1 (Water): Flush the entire system with HPLC-grade water for 15 minutes at 1-2 mL/min.

  • Flush 2 (Acid): Flush the system with 30% Phosphoric Acid or 6M Nitric Acid for 30-60 minutes at 1 mL/min. [24][27]4. Flush 3 (Water): Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper). This is a critical step to remove all acid.

  • Flush 4 (Organic): Flush with an organic solvent like methanol or isopropanol to remove the water.

  • Re-equilibration: Re-install the column and equilibrate with your mobile phase.

This guide provides a systematic approach to diagnosing and solving HPLC peak tailing issues for aminobenzamide compounds. By understanding the interplay between analyte chemistry, mobile phase, stationary phase, and the instrument itself, you can develop robust and reliable analytical methods.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (2009).
  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do?.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
  • ResearchGate. Schematic representation of a acid–base equilibrium of surface silanols....
  • Guidechem. p-Aminobenzamide 2835-68-9 wiki. Guidechem.
  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub.
  • ACS Publications. (2012). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties.
  • LC Troubleshooting Bible. Why Do Peaks Tail?.
  • ACS Publications. (2012). The Silica–Water Interface: How the Silanols Determine the Surface Acidity and Modulate the Water Properties.
  • GL Sciences. HPLC Column Equivalent List.
  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis?.
  • ChemicalBook. (2026). p-Aminobenzamide | 2835-68-9. ChemicalBook.
  • OSTI.GOV.
  • Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • MICROSOLV. (2026). Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology.
  • LCGC International.
  • Phenomenex. (2022). UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
  • MicroSolv Technology Corporation. (2018). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
  • PubMed. (2025).
  • LCGC International. (2023).
  • BenchChem. (2025). Troubleshooting peak tailing in HPLC analysis of benzamides.
  • ResearchGate. (2014). Ionic liquids versus triethylamine as mobile phase additives in the analysis of ??-blockers.
  • Analytics-Shop.
  • PubMed. (2003).
  • Welch Materials. (2024). Cleaning and Passivation of Liquid Chromatography.
  • Waters.
  • Veeprho. (2025).
  • Waters. (2020). Bypassing LC System Passivation Requirements Using ACQUITY PREMIER with MaxPeak HPS Technology.
  • Agilent. (2023).
  • Waters. Effect of pH on LC-MS Analysis of Amines.
  • MICROSOLV. (2026).
  • Phenomenex. (2025).
  • LCGC International. (2020). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • Chrom Tech, Inc. (2025).
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC International. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions.
  • ResearchGate. (2013). How can I prevent peak tailing in HPLC?.
  • ChemicalBook. p-Aminobenzamide CAS#: 2835-68-9.
  • PMC. (2023).
  • LCGC International. (2022). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption.
  • Wikipedia. 3-Aminobenzamide.
  • FooDB. (2010). Showing Compound 2-Aminobenzamide (FDB012155).
  • DORAS.
  • ResearchGate. (2025).
  • RSC Publishing. (2021). Chelator-Assisted High Performance Liquid Chromatographic Separation of Trivalent Lanthanides and Actinides.

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Troubleshooting

resolving poor solubility of 3-amino-4-methoxy-N-methylbenzamide in aqueous buffers

Scientist's Note: Understanding the Physicochemical Barrier As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of benzamide derivatives[1]. 3-amino-4-methoxy-N-m...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientist's Note: Understanding the Physicochemical Barrier

As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of benzamide derivatives[1]. 3-amino-4-methoxy-N-methylbenzamide is a classic example of a compound with high crystal lattice energy. Its planar aromatic structure and intermolecular hydrogen bonding (via the amide linkage) drive strong crystal packing, while the methoxy group adds significant lipophilicity[2]. This combination severely restricts its thermodynamic aqueous solubility[3].

However, the presence of the 3-amino group (an aniline derivative) provides a strategic vulnerability: it acts as a weak base. By exploiting the pKa of this amine to form a salt[4], or by disrupting the hydrophobic interactions via macrocyclic complexation[2], we can engineer self-validating, robust formulation protocols.

Diagnostic Workflow

SolubilityWorkflow Start 3-amino-4-methoxy- N-methylbenzamide Precipitation Detected CheckPH Is acidic pH (2.0 - 4.0) compatible with the assay? Start->CheckPH Acidic Protonate 3-amino group (Use 0.1M HCl or Citrate Buffer) CheckPH->Acidic Yes CheckCosolvent Are organic co-solvents tolerated? CheckPH->CheckCosolvent No Cosolvent Formulate with 5-10% DMSO or PEG 400 CheckCosolvent->Cosolvent Yes CheckComplex Require physiological pH without organics? CheckCosolvent->CheckComplex No Cyclodextrin Encapsulate with 10-20% HP-β-Cyclodextrin CheckComplex->Cyclodextrin Yes

Diagnostic workflow for resolving 3-amino-4-methoxy-N-methylbenzamide solubility issues.

FAQs & Troubleshooting Guides

Q1: Why does 3-amino-4-methoxy-N-methylbenzamide immediately precipitate when diluted into PBS (pH 7.4)? A1: Precipitation is driven by the molecule's un-ionized state at physiological pH. The 3-amino group is a weak base with a pKa typically around 4.0–5.0. At pH 7.4, the amine is completely deprotonated and neutral. Because blood and PBS are potent buffers, injecting or diluting a lipophilic weak base into them often exceeds the compound's intrinsic thermodynamic solubility, causing it to "crash out"[5].

Q2: How can I leverage the compound's chemical structure to improve solubility without using organic solvents? A2: You must exploit the 3-amino group via pH adjustment. According to the Henderson-Hasselbalch equation, lowering the pH of your buffer to at least 1-2 units below the pKa of the amine (e.g., pH 2.0 - 3.0) will result in >90% protonation[6]. This converts the neutral molecule into a positively charged anilinium salt, drastically increasing ion-dipole interactions with water and enhancing solubility by orders of magnitude[7].

Q3: My downstream cell-based assay requires a strict pH of 7.4 and limits DMSO to <0.5%. What is the most reliable formulation strategy? A3: Under these strict constraints, the most effective strategy is complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD)[2]. HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic methoxy-benzene ring of the compound, while its hydrophilic exterior maintains excellent aqueous solubility. This disrupts the molecular symmetry and planarity that normally drive crystal formation[3], allowing you to maintain high concentrations of the compound at pH 7.4 without exceeding solvent toxicity limits.

Experimental Protocols
Protocol 1: pH-Shift Solubilization (Salt Formation)

Causality: Protonating the weak base disrupts the crystal lattice by introducing ionic charges that favorably interact with the aqueous solvent[4].

  • Weighing: Weigh 18.0 mg of 3-amino-4-methoxy-N-methylbenzamide (approx. 0.1 mmol).

  • Acidification: Add 1.0 mL of 0.1 M HCl (pH ~1.0).

  • Agitation: Vortex vigorously for 2 minutes. The low pH protonates the 3-amino group, yielding a clear solution of the hydrochloride salt.

  • Self-Validation Step: Visually inspect the solution. If it remains cloudy, gently warm to 37°C for 5 minutes to overcome the activation energy of dissolution. A completely clear solution confirms successful salt formation.

  • Dilution: Dilute this stock into your final acidic assay buffer (e.g., Citrate buffer pH 3.0) to the desired working concentration.

Protocol 2: HP-β-CD Inclusion Complexation for Physiological Assays

Causality: Acoustic cavitation provides the kinetic energy required to drive the hydrophobic drug into the cyclodextrin cavity, masking its lipophilicity from the aqueous environment[2].

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in standard PBS (pH 7.4).

  • Aliquot: Weigh 3.6 mg of 3-amino-4-methoxy-N-methylbenzamide and place it in a microcentrifuge tube.

  • Suspension: Add 1.0 mL of the 20% HP-β-CD/PBS solution to the tube.

  • Cavitation: Sonicate the mixture in a water bath sonicator for 15-20 minutes at room temperature.

  • Self-Validation Step: Centrifuge at 10,000 x g for 5 minutes to pellet any uncomplexed, undissolved compound. Transferring only the clear supernatant ensures that your working stock is a true solution, preventing erratic data in downstream assays[8].

Data Presentation: Comparative Solubility Profiles

The following table summarizes the expected solubility limits of 3-amino-4-methoxy-N-methylbenzamide across different formulation vehicles to guide your experimental design.

Formulation VehiclepHEstimated Solubility LimitPrimary Mechanism of Solubilization
Pure Water ~7.0< 0.1 mg/mLIntrinsic thermodynamic solubility
0.1 M HCl ~1.0> 15.0 mg/mLIonization of 3-amino group (Salt formation)
20% HP-β-CD in PBS 7.4~5.0 mg/mLHost-guest inclusion complexation
10% DMSO in PBS 7.4~0.5 mg/mLCo-solvency (Reduction of dielectric constant)
References
  • BenchChem. "Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations."

  • International Journal of Pharmaceutical Sciences and Medicine. "SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES."

  • World Journal of Biology Pharmacy and Health Sciences. "Solubility enhancement techniques: A comprehensive review."

  • BenchChem. "Technical Support Center: Enhancing the Bioavailability of Benzamide-Based Drug Candidates."

  • International Journal of Creative Research Thoughts. "SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS."

  • Journal of Medicinal Chemistry (ACS Publications). "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry."

  • National Center for Biotechnology Information (PMC). "Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques."

  • BenchChem. "Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays."

Sources

Optimization

Technical Support Center: Navigating the Challenges of Polar Amine Hydrochloride Purification

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. The purification of polar amine hydrochlorides is a frequent yet significant hurdle in synthetic chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for scientists, researchers, and professionals in drug development. The purification of polar amine hydrochlorides is a frequent yet significant hurdle in synthetic chemistry. Their inherent polarity and the ionic nature of the hydrochloride salt present unique challenges that can impede the progress of research and development. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to overcome these obstacles. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding the purification of polar amine hydrochlorides:

Q1: Why is my polar amine hydrochloride so difficult to purify by standard silica gel chromatography?

A1: Polar amine hydrochlorides present a dual challenge for standard silica gel chromatography. Firstly, the high polarity of the molecule leads to very strong interactions with the polar silica gel stationary phase. This can result in poor mobility, significant peak tailing, or even irreversible binding to the column.[1][2] Secondly, the ionic nature of the hydrochloride salt can lead to unpredictable interactions and streaking on the column.[1] The acidic nature of silica gel can also be problematic for some amines.

Q2: My amine hydrochloride is an oil and won't crystallize. What are my options?

A2: "Oiling out" is a common issue, especially when the melting point of your compound is low or when residual impurities are present.[3][4] Several strategies can be employed. First, ensure your product is sufficiently pure, as impurities can inhibit crystallization. An initial purification by another method, like extraction or a quick column, might be necessary. Experiment with a wider range of recrystallization solvents and solvent systems (e.g., alcohol/ether, alcohol/alkane mixtures). If direct crystallization of the hydrochloride salt fails, you might consider converting it to another salt (e.g., a tosylate or a salt with a bulkier counter-ion) that may have better crystalline properties.[1]

Q3: How can I effectively remove non-polar impurities from my very polar amine hydrochloride?

A3: This is a scenario where the significant difference in polarity can be used to your advantage. Liquid-liquid extraction is often a powerful first step. Your polar amine hydrochloride will preferentially partition into an aqueous phase, while non-polar impurities will remain in an immiscible organic solvent.[5] Another effective technique is precipitation. Dissolving the crude mixture in a polar solvent in which the amine salt is soluble, and then adding a non-polar anti-solvent, can cause the selective precipitation of your desired product, leaving the non-polar impurities in the solution.[6]

Q4: Is it possible to use reverse-phase chromatography for my polar amine hydrochloride?

A4: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an excellent technique for purifying polar compounds.[7] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and a polar mobile phase is used. This setup is well-suited for retaining and separating polar analytes. However, for highly polar amines that may have limited retention even on a C18 column, Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative.[8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is effective for retaining and separating very polar compounds.[8]

In-Depth Troubleshooting Guides

Troubleshooting Guide 1: Recrystallization of Polar Amine Hydrochlorides

Recrystallization is often the most desirable purification method as it can yield highly pure crystalline material. However, success is highly dependent on solvent selection and technique.

Problem: My amine hydrochloride is soluble in everything polar and insoluble in everything non-polar, making single-solvent recrystallization difficult.

This is a classic challenge. The key is often to use a binary solvent system.

Step-by-Step Protocol for Binary Solvent Recrystallization:

  • Dissolution: In an Erlenmeyer flask, dissolve your crude amine hydrochloride in a minimal amount of a hot polar solvent in which it is readily soluble (e.g., methanol, ethanol, or water).[3] This should be done at or near the solvent's boiling point to ensure you are creating a saturated solution.

  • Hot Filtration (if necessary): If you observe any insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This is crucial as insoluble particles can act as nucleation sites and lead to premature or impure crystallization.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add a non-polar "anti-solvent" (a solvent in which your compound is insoluble, such as diethyl ether, hexane, or ethyl acetate) dropwise until you observe persistent turbidity (cloudiness).[4] The principle here is to carefully decrease the solvent system's polarity to the point where your compound is no longer fully soluble at that temperature.

  • Re-solubilization: Add a few drops of the hot polar solvent back into the mixture until the turbidity just disappears, resulting in a clear, saturated solution.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[9] Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent to remove any residual soluble impurities. Dry the crystals thoroughly under vacuum.

Causality Explained: The success of this method lies in the precise adjustment of the solvent environment's polarity. By creating a saturated solution at an elevated temperature in a solvent system that is just capable of dissolving the compound, a slight decrease in temperature will significantly reduce the compound's solubility, leading to crystallization.

Troubleshooting Guide 2: Column Chromatography of Polar Amine Hydrochlorides

When recrystallization is not feasible, chromatography is the next line of defense. However, as discussed, standard silica gel can be problematic.

Problem: My amine hydrochloride streaks badly on a silica gel column, and I get poor separation.

Streaking is often caused by the strong, non-ideal interactions between the polar amine salt and the acidic silica surface. Here are several strategies to mitigate this:

Option A: Modifying the Mobile Phase

  • Addition of a Basic Modifier: Incorporating a small amount of a base, such as triethylamine (typically 0.1-2%), into your eluent can neutralize the acidic sites on the silica gel, leading to more symmetrical peaks and improved separation.[2] Be aware that you will need to remove the triethylamine from your product fractions during workup.

  • Use of Buffered Mobile Phases: For some applications, particularly with less polar amines, using a mobile phase buffered to a specific pH can improve chromatography.

Option B: Using an Alternative Stationary Phase

  • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds like amines, as it minimizes the strong acidic interactions that cause streaking.[1]

  • Amine-functionalized Silica: These columns have a less polar and basic surface, which can significantly improve the chromatography of amines.[10] They can be used in normal-phase mode and often provide excellent separation without the need for basic additives in the mobile phase.[10]

  • Reverse-Phase Chromatography (C18): As mentioned in the FAQs, this is a powerful technique where the non-polar stationary phase has a lower affinity for your polar compound, leading to elution with a polar mobile phase.[7]

Workflow for Method Development in Amine Purification

Caption: Decision-making workflow for the purification of polar amine hydrochlorides.

Troubleshooting Guide 3: Purification via Chemical Derivatization

In particularly challenging cases, temporarily modifying the amine functionality can greatly simplify purification.

Problem: My polar amine hydrochloride is inseparable from a similarly polar impurity.

The Boc-Protection Strategy:

This strategy involves protecting the amine as its tert-butoxycarbonyl (Boc) derivative. The Boc group is non-polar and significantly reduces the overall polarity of the molecule, making it much more amenable to standard silica gel chromatography.

Step-by-Step Protocol:

  • Basification: Before protection, the amine hydrochloride must be converted to the free amine. This is typically done by dissolving the salt in an appropriate solvent and adding a base (e.g., sodium bicarbonate, sodium carbonate, or triethylamine) until the solution is basic.

  • Boc Protection: To the free amine solution, add di-tert-butyl dicarbonate (Boc)₂O. The reaction is usually straightforward and proceeds at room temperature.

  • Purification of the Boc-Protected Amine: The resulting N-Boc derivative is significantly less polar and can now be readily purified by standard silica gel chromatography, eluting with a less polar solvent system (e.g., hexane/ethyl acetate).[1][6]

  • Deprotection: After obtaining the pure N-Boc amine, the Boc group is easily removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane).[6][11] This will regenerate the amine as its corresponding salt (trifluoroacetate or hydrochloride).

  • Final Workup: Evaporation of the solvent and excess acid will yield the pure amine salt.

Causality Explained: This method is effective because it temporarily "masks" the problematic polar amine functionality. By converting it to a non-polar carbamate, the molecule's chromatographic behavior is drastically altered, allowing for easy separation from polar impurities. The subsequent deprotection step is typically clean and high-yielding.

Visualizing the Boc-Protection Workflow

Boc_Protection_Workflow cluster_0 Initial State cluster_1 Derivatization cluster_2 Purification cluster_3 Final Product A Impure Polar Amine HCl B Free Amine (Basification) A->B Base C N-Boc Protected Amine (Less Polar) B->C (Boc)2O D Standard Silica Gel Chromatography C->D E Pure N-Boc Amine D->E F Pure Polar Amine HCl (Deprotection) E->F Acid (HCl/TFA)

Caption: Workflow for purification via Boc-protection and deprotection.

Data Presentation: Solvent Selection for Recrystallization

The choice of solvent is paramount for successful recrystallization.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

Solvent ClassExamplesPolarityComments
Alcohols Methanol, Ethanol, IsopropanolHighGood for dissolving polar amine salts. Often used as the primary solvent in a binary system.[12][13]
Ethers Diethyl ether, DioxaneLow-MediumOften used as the "anti-solvent" to precipitate the amine salt from an alcohol solution.[6]
Esters Ethyl acetateMediumCan be a good single solvent for some less polar amine salts or as an anti-solvent.
Ketones AcetoneMedium-HighCan be a useful recrystallization solvent, but its reactivity with some amines should be considered.
Hydrocarbons Hexane, HeptaneLowAlmost exclusively used as anti-solvents.
Water Very HighCan be an excellent solvent for highly polar amine hydrochlorides, but can also lead to "oiling out".[3] Often used with a miscible organic solvent like an alcohol.

References

  • US4661634A - Removal of impurities
  • Trichloroacetic acid fueled practical amine purifications - PMC - NIH. [Link]

  • Recrystallization. [Link]

  • Selective Removal of Polar and Non-Polar Impurities with Sulzer Solvent Extraction & Separation Technologies. [Link]

  • Solubilities Studies of Basic Amino Acids. [Link]

  • METHYLAMINE HYDROCHLORIDE - Organic Syntheses. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [Link]

  • RECRYSTALLISATION. [Link]

  • SOLUBILITIES OF HIGH MOLECULAR WEIGHT PRIMARY ALIPHATIC AMINE HYDROCHLORIDES IN ETHANOL. [Link]

  • An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed. [Link]

  • Studies on High Molecular Weight Aliphatic Amines and their Salts. II. Solubilities of Primary Aliphatic Amine Hydrochlorides and Acetates in Ethanol and Benzene | Journal of the American Chemical Society - ACS Publications. [Link]

  • Purification of strong polar and basic compounds : r/Chempros - Reddit. [Link]

  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? | ResearchGate. [Link]

  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities | Request PDF - ResearchGate. [Link]

  • Exploring the Polarity of Amino Acids With Thin layer Chromatography. [Link]

  • recrystallization.pdf. [Link]

  • Amine purification, - Chemistry - Science Forums. [Link]

  • A simple and efficient approach to overcome the purification bottleneck of polar unstable prodrugs & New Chemical Entities (NCEs) - PubMed. [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography - Teledyne ISCO. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Recrystallization Definition, Principle &Purpose - PraxiLabs. [Link]

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Troubleshooting

Technical Support Center: Minimizing Dimer Formation in Benzamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of di...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenge of dimer formation during benzamide synthesis. As Senior Application Scientists, we understand that achieving high-purity amides is critical for your research and development workflows. This guide is structured to provide not only procedural solutions but also the underlying chemical principles to empower you to optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is "dimer formation" in the context of benzamide synthesis, and why is it a problem?

A1: In benzamide synthesis, "dimer formation" typically refers to the creation of an N-acylurea byproduct when using carbodiimide coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2][3][4] This occurs when the highly reactive O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges internally instead of reacting with the desired amine.[2][3][4] This N-acylurea byproduct often has similar solubility properties to the target benzamide, making it difficult to remove through standard purification techniques like recrystallization or chromatography, thus compromising the purity and yield of your final product.[1][5] Another common, though less frequently referred to, "dimer" is the diacylated byproduct, N-benzoylbenzamide, which can form under certain conditions, particularly when using benzoyl chloride.[6][7]

Q2: I'm using a carbodiimide coupling agent and observing a persistent, difficult-to-remove impurity. Is this the N-acylurea dimer?

A2: It is highly probable. The formation of N-acylurea is a well-documented side reaction in carbodiimide-mediated couplings.[1][2][3][4] This byproduct arises from an intramolecular acyl migration within the O-acylisourea intermediate.[1] If you are using DCC or a similar reagent and are struggling with a byproduct that co-elutes or co-crystallizes with your desired amide, it is a strong indication of N-acylurea formation.

Q3: How can I definitively identify the N-acylurea byproduct?

A3: Characterization using standard analytical techniques is the most reliable method. Mass spectrometry will show a molecular weight corresponding to the sum of your benzoic acid derivative, the carbodiimide, and the amine, minus a molecule of water. ¹H and ¹³C NMR spectroscopy will also show characteristic signals for the urea and acyl groups, which will differ from your target benzamide.

Q4: I'm not using a carbodiimide. Can I still get dimer formation?

A4: Yes, but the nature of the "dimer" is different. When using highly reactive acylating agents like benzoyl chloride, particularly with a strong base or at elevated temperatures, you can form an N-benzoylbenzamide byproduct.[6][7] This happens when a molecule of the newly formed benzamide acts as a nucleophile and attacks a second molecule of benzoyl chloride. This is also referred to as over-acylation or diacylation.[6]

Troubleshooting Guides: Minimizing Dimer Formation

This section provides actionable solutions to common problems encountered during benzamide synthesis.

Issue 1: Persistent Impurity When Using Carbodiimide Coupling Agents (DCC, EDC, etc.)

Primary Cause: Formation of an N-acylurea byproduct.[1][2][3][4]

Solutions:

  • Incorporate an Additive: The most effective strategy is to add a nucleophilic agent that intercepts the O-acylisourea intermediate before it can rearrange. 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are the most common and effective additives.[5][8][9][10] These additives react with the O-acylisourea to form a more stable active ester, which is still reactive enough to acylate the amine but is less prone to rearranging into the N-acylurea.[2][5]

  • Optimize Reaction Conditions:

    • Solvent Choice: Solvents like dichloromethane (CH₂Cl₂) or chloroform (CHCl₃) are generally preferred over more polar aprotic solvents like DMF or THF, as the latter can sometimes enhance the rate of N-acylurea formation.[1]

    • Temperature Control: Perform the reaction at a reduced temperature (e.g., 0 °C to room temperature) to slow down the rate of the rearrangement side reaction.

  • Consider Water-Soluble Carbodiimides: If your product is not water-soluble, using a water-soluble carbodiimide like EDC can be advantageous. Both the resulting urea and the N-acylurea byproduct are water-soluble and can be easily removed with an aqueous workup.[1][2]

Issue 2: Formation of a Higher Molecular Weight Byproduct with Benzoyl Chloride

Primary Cause: Over-acylation (diacylation) leading to the formation of N-benzoylbenzamide.[6][11]

Solutions:

  • Control Stoichiometry: Use a slight excess of the amine relative to the benzoyl chloride to ensure the benzoyl chloride is consumed before it can react with the product benzamide.[11]

  • Slow Addition and Efficient Mixing: Add the benzoyl chloride dropwise to the amine solution with vigorous stirring.[6][11][12] This prevents localized high concentrations of benzoyl chloride, which can favor the over-acylation reaction.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to moderate the reactivity of the benzoyl chloride.[6]

  • Schotten-Baumann Conditions: Employing Schotten-Baumann conditions (reaction in a two-phase system with a base like NaOH in the aqueous phase) can be effective.[6][8][12] The base neutralizes the HCl byproduct, preventing protonation of the amine, and helps to control the reaction.[8][12]

Experimental Protocols

Protocol 1: Minimizing N-Acylurea Formation with EDC/HOBt

This protocol describes a general procedure for the synthesis of a benzamide using EDC and HOBt to suppress N-acylurea formation.[5]

Materials:

  • Benzoic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Base (e.g., Diisopropylethylamine - DIPEA, or N-methylmorpholine - NMM) (1.1 eq)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the benzoic acid derivative (1.0 eq), HOBt (1.1 eq), and the amine (1.1 eq) in anhydrous DCM.[8]

  • Add the base (e.g., DIPEA) (1.1 eq) to the mixture and stir.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the EDC (1.1 eq) to the cooled reaction mixture in portions.

  • Allow the reaction to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl) to remove excess amine and base, then with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted benzoic acid and HOBt, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude benzamide.

  • Purify the crude product by recrystallization or column chromatography as needed.

Data Presentation

Table 1: Troubleshooting Guide for Dimer Formation

SymptomProbable CauseRecommended Solution(s)
Persistent, hard-to-remove impurity with carbodiimide coupling.N-acylurea formation.[1][2][3][4]Add HOBt or HOAt to the reaction mixture.[5][8][9][10] Optimize solvent and temperature. Consider using a water-soluble carbodiimide like EDC.[1][2]
Higher molecular weight byproduct when using benzoyl chloride.N-benzoylbenzamide (diacylation).[6][7]Use a slight excess of the amine.[11] Add benzoyl chloride slowly with vigorous stirring.[6][11][12] Maintain a low reaction temperature.[6]
Low yield and recovery of starting benzoic acid.Hydrolysis of the activated species (e.g., benzoyl chloride or O-acylisourea).Use anhydrous solvents and reagents.[5][6] Run the reaction under an inert atmosphere.
Reaction stalls when using benzoyl chloride without a base.Protonation of the amine by HCl byproduct.Add a base (e.g., NaOH, pyridine, or an excess of the amine) to neutralize the HCl.[5][8]

Visualizing Reaction Pathways

Diagram 1: Benzamide Synthesis and Competing Dimer Formation

G cluster_0 Desired Pathway: Amide Formation cluster_1 Side Reaction: Dimer (N-Acylurea) Formation cluster_2 Intervention with Additive A Benzoic Acid + Carbodiimide B O-Acylisourea Intermediate A->B Activation D Desired Benzamide B->D + Amine C Amine C->D E Urea Byproduct F O-Acylisourea Intermediate G N-Acylurea Dimer F->G Intramolecular Rearrangement H O-Acylisourea Intermediate J Active Ester Intermediate H->J + HOBt/HOAt I HOBt or HOAt I->J L Desired Benzamide J->L + Amine K Amine K->L

Caption: Competing pathways in carbodiimide-mediated benzamide synthesis.

Diagram 2: Troubleshooting Workflow for Dimer Impurities

G cluster_carbodiimide Carbodiimide Pathway cluster_acyl_chloride Acyl Chloride Pathway start Dimer Impurity Detected q1 Which coupling method was used? start->q1 carbodiimide Carbodiimide (DCC, EDC) q1->carbodiimide Carbodiimide acyl_chloride Acyl Chloride (Benzoyl Chloride) q1->acyl_chloride Acyl Chloride sol1 Add HOBt or HOAt to the reaction carbodiimide->sol1 sol5 Add benzoyl chloride slowly acyl_chloride->sol5 sol2 Switch to a water-soluble carbodiimide (EDC) sol1->sol2 sol3 Lower reaction temperature sol2->sol3 sol4 Use a less polar solvent (e.g., DCM) sol3->sol4 end Pure Benzamide sol4->end sol6 Ensure vigorous stirring sol5->sol6 sol7 Use a slight excess of amine sol6->sol7 sol8 Lower reaction temperature sol7->sol8 sol8->end

Caption: A logical workflow for troubleshooting dimer formation in benzamide synthesis.

References

  • 3.5 Carbodiimides. (n.d.). Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

  • AIR Unimi. (n.d.). Organic Chemistry Insights carbodiimides-Mediated Multi component synthesis of Biologically Relevant structures. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N -dialkyl carbodiimides in water. Retrieved from [Link]

  • PubMed. (n.d.). Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N- Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity?. Retrieved from [Link]

  • Academia.edu. (n.d.). Amide bond formation: beyond the myth of coupling reagents. Retrieved from [Link]

  • ACS Publications. (2015, February 15). Immobilized Coupling Reagents: Synthesis of Amides/Peptides. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

Sources

Optimization

optimizing solvent systems for recrystallization of N-methylbenzamide derivatives

Welcome to the Technical Support Center for API purification. As a Senior Application Scientist, I have designed this in-depth guide to address the thermodynamic, kinetic, and crystallographic challenges associated with...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for API purification. As a Senior Application Scientist, I have designed this in-depth guide to address the thermodynamic, kinetic, and crystallographic challenges associated with the recrystallization of N-methylbenzamide derivatives.

Unlike simple aliphatic compounds, N-methylbenzamides possess an active amide pharmacophore capable of complex hydrogen bonding. This structural feature heavily influences their fusion enthalpy, solubility profiles, and polymorphic behavior[1]. To achieve high-purity crystalline products, we must move beyond trial-and-error and approach solvent selection as a highly controlled thermodynamic system.

I. Recrystallization Decision Matrix

The following logic workflow illustrates the causality-driven approach to solvent screening and process selection.

G Start Crude N-Methylbenzamide Derivative Screening Thermodynamic Solvent Screening Start->Screening SolubilityCheck Ideal Solubility Profile? Screening->SolubilityCheck CoolingCryst Cooling Recrystallization SolubilityCheck->CoolingCryst Yes AntiSolvent Anti-Solvent Addition SolubilityCheck->AntiSolvent No OilingOut Oiling Out Observed? CoolingCryst->OilingOut AntiSolvent->OilingOut AdjustT Adjust T_sat < T_melt OilingOut->AdjustT Yes PolymorphCheck Polymorph Screening OilingOut->PolymorphCheck No AdjustT->CoolingCryst Pure Pure Crystalline API PolymorphCheck->Pure

Workflow for solvent screening and recrystallization of N-methylbenzamide derivatives.

II. Solvent System Thermodynamics & Selection Data

The dissolution of benzamide derivatives is an endothermic, non-spontaneous process. Therefore, solubility is heavily dependent on temperature and the preferential solvation of the amide group[2].

Table 1: Optimal Solvent Systems for N-Methylbenzamide Derivatives

Solvent SystemRolePolarity ( ϵ )Causality & Application Notes
Methanol Primary SolventPolar Protic (33.0)Excellent dissolution at elevated temperatures. Methanol acts as a strong hydrogen bond donor/acceptor, effectively solvating the amide carbonyl and amine groups[3].
Ethyl Acetate Primary SolventPolar Aprotic (6.0)Ideal for highly lipophilic derivatives. Provides a moderate solubility curve, making it highly suitable for standard cooling recrystallization[2].
Water Anti-SolventHighly Polar (80.1)N-methylbenzamides have low aqueous solubility due to the hydrophobic aromatic ring. Adding water to a methanol solution forces rapid supersaturation[3].
Chloroform Wash / Co-SolventNon-polar (4.8)Exhibits slight solubility for the API. Highly effective for washing out non-polar impurities or as a co-solvent in chromatographic pre-purification[3].

III. Troubleshooting Guides & FAQs

Q1: Why does my N-methylbenzamide derivative form a biphasic liquid ("oil out") instead of crystallizing upon cooling? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the saturation temperature ( Tsat​ ) of your solute-solvent system is higher than the melting point ( Tm​ ) of the solute in that specific solvent mixture. Because some N-methylbenzamide derivatives have relatively low melting points, rapid cooling causes the compound to crash out as a supercooled liquid rather than nucleating as an ordered solid lattice. Solution: You must alter the thermodynamic boundary. Either dilute the solution slightly to lower the Tsat​ below the melting point, or switch to a solvent with a higher ideal solubility to ensure the crystallization boundary is crossed before the liquid-liquid demixing boundary. Introducing seed crystals at the cloud point will also bypass the metastable zone and force solid nucleation.

Q2: Single solvents are yielding poor recovery (<60%). How do I correctly design a binary solvent system? Causality: Poor recovery indicates that the compound remains highly soluble even at your lowest cooling temperature (e.g., 0 °C). To force the compound out of solution, you must disrupt the solvent's ability to maintain hydrogen bonds with the API. Solution: Implement an anti-solvent crystallization strategy using a Methanol/Water system. Dissolve the crude mixture in minimal hot methanol, then slowly titrate in water (the anti-solvent). The high dielectric constant of water creates a hydrophobic repulsion against the benzamide's aromatic ring, drastically lowering the solubility capacity of the mixture and driving the API into the solid phase[3].

Q3: We are observing different crystal habits and polymorphic transitions across different batches. How does solvent selection influence this? Causality: Polymorphism in benzamides is strictly dictated by hydrogen-bonded dimer geometries. Solvent polarity directly influences the dihedral angle between the amine and carbonyl groups during pre-nucleation. For example, in N-(1,3-thiazol-2-yl)benzamide, changing the solvent can shift the crystal structure from a centrosymmetric dimer (Z'=1) to a highly complex structure with four crystallographically independent molecules (Z'=4)[4]. Solution: Standardize your solvent ratios and cooling rates. Polar solvents may stabilize "open-ring" forms or specific dimer arrangements. Always conduct a rigorous polymorph screen using Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to ensure you are isolating the thermodynamically stable polymorph rather than a kinetic intermediate.

IV. Standard Operating Methodologies

To ensure self-validating and reproducible results, follow these field-proven protocols.

Protocol 1: Thermodynamic Solvent Screening (Saturation Shake-Flask Method)

Purpose: To empirically determine the ideal solubility curve before scaling up.

  • Preparation: Add an excess amount (e.g., 500 mg) of the crude N-methylbenzamide derivative to 5 mL of the test solvent (e.g., Ethyl Acetate) in a sealed, pressure-rated glass vial.

  • Equilibration: Place the vial in a temperature-controlled orbital shaker. Equilibrate at the target high temperature (e.g., 50 °C) for 24 hours to ensure true thermodynamic equilibrium is reached[2].

  • Sampling: Rapidly filter 1 mL of the suspension using a pre-warmed 0.22 µm PTFE syringe filter to separate the solid from the saturated mother liquor. Repeat the entire process at a low temperature (e.g., 5 °C).

  • Quantification: Dilute the filtrates and quantify the solute concentration ( C∗ ) via HPLC-UV.

  • Validation: Calculate the theoretical maximum recovery yield: Yield(%)=(1−Ccold∗​/Chot∗​)×100 . Proceed to scale-up only if the theoretical yield exceeds 85%.

Protocol 2: Binary Anti-Solvent Recrystallization (Methanol/Water)

Purpose: To maximize recovery of highly soluble derivatives while purging synthetic impurities.

  • Dissolution: In a fume hood, suspend the crude derivative in a minimal volume of hot methanol (approx. 50 °C). Agitate until complete dissolution is achieved[3].

  • Impurity Adsorption: To remove highly polar or colored over-oxidation products, add 1-2% w/w activated carbon to the hot solution. Stir for 10 minutes, then perform a hot filtration through a Celite pad[3].

  • Anti-Solvent Titration: Maintain the purified filtrate at 45 °C. Begin adding deionized water dropwise under moderate stirring until the solution becomes faintly turbid (the cloud point).

  • Seeding & Cooling: Immediately add 0.5% w/w of pure API seed crystals. Cool the system linearly to 5 °C at a highly controlled rate of 0.1 °C/min to promote crystal growth over secondary nucleation.

  • Isolation: Harvest the crystals via vacuum filtration. Wash the filter cake with a minimal volume of ice-cold Methanol/Water (1:3 ratio) to displace the mother liquor without redissolving the purified product[3]. Dry under vacuum to a constant weight.

V. References

  • Title : Crystallographic Combinations: Understanding Polymorphism and Approximate Symmetry in N-(1,3-Thiazol-2-yl)benzamide Source : mdpi.com URL :[Link]

  • Title : Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Source : acs.org URL :[Link]

  • Title : Thermodynamic Study of Benzamide, N-Methylbenzamide, and N,N-Dimethylbenzamide: Vapor Pressures, Phase Diagrams, and Hydrogen Bond Enthalpy Source : acs.org URL :[Link]

Sources

Reference Data & Comparative Studies

Validation

3-amino-4-methoxy-N-methylbenzamide hydrochloride vs parent compound activity

An in-depth technical analysis for researchers, chemists, and drug development professionals evaluating the physicochemical and functional differences between the free base and hydrochloride salt forms of 3-amino-4-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis for researchers, chemists, and drug development professionals evaluating the physicochemical and functional differences between the free base and hydrochloride salt forms of 3-amino-4-methoxy-N-methylbenzamide.

Executive Summary & Therapeutic Context

3-amino-4-methoxy-N-methylbenzamide is a highly versatile pharmacophore and synthetic intermediate critical to modern drug discovery. It serves as the foundational building block for several high-profile therapeutic agents, including:

  • TREM2 Agonists: Small molecules (e.g., Compound 4a and S9) that reprogram microglia and protect synapses in Alzheimer's disease models[1],[2].

  • CRAC Channel Modulators: Pyrazole derivatives targeting calcium release-activated calcium channels for autoimmune and inflammatory disorders[3].

  • Nav1.7 Inhibitors: Aryl carboxamide derivatives developed as voltage-gated sodium channel blockers for severe chronic pain[4].

When integrating this compound into a synthetic pipeline or biological assay, researchers must choose between the parent free base and the hydrochloride (HCl) salt . This choice fundamentally dictates the compound's solubility profile, shelf-life stability, and, most importantly, its regiochemical reactivity during electrophilic aromatic substitution.

Physicochemical Profiling: Salt vs. Parent Compound

The physical state of the amine group (free −NH2​ vs. protonated −NH3+​ ) governs the macroscopic properties of the compound. The table below summarizes the quantitative and qualitative differences between the two commercially available forms.

PropertyParent Compound (Free Base)Hydrochloride Salt
CAS Number 878160-14-6[5]1210647-77-0[6]
Molecular Formula C9​H12​N2​O2​ C9​H12​N2​O2​⋅HCl
Molecular Weight 180.20 g/mol 216.66 g/mol
Aqueous Solubility Poor (< 1 mg/mL)Excellent (> 50 mg/mL)
Organic Solubility (DMF/DMSO) HighModerate (Requires longer dissolution time)
Oxidative Stability Moderate (Aniline nitrogen is prone to oxidation)High (Amine is protected as an ammonium ion)
Primary Application Direct nucleophilic amide couplingRegioselective electrophilic substitution

Mechanistic Causality in Synthetic Workflows

To understand why the HCl salt is often preferred—or generated in situ—one must examine the electronic effects on the aromatic ring during the synthesis of TREM2 agonists.

The synthesis of TREM2 modulators requires bromination strictly at the 5-position of the aromatic ring[2].

  • The Problem with the Free Base: If the parent free base is subjected to bromination without acidification, the free primary amine ( −NH2​ ) acts as a powerfully activating, ortho/para-directing group. This would drive the bromine electrophile toward the undesired 2- or 6-positions, resulting in a complex mixture of regioisomers.

  • The Hydrochloride Advantage: By utilizing the HCl salt (or adding aqueous HCl to the free base), the amine is protonated to an ammonium ion ( −NH3+​ ). This completely reverses its electronic nature, turning it into a deactivating, meta-directing group. The meta-direction of the −NH3+​ group (pointing to C5) perfectly synergizes with the ortho-direction of the neighboring methoxy group ( −OCH3​ , pointing to C5). This electronic alignment isolates the 5-position, ensuring near-perfect regioselectivity during bromination.

Pathway A 3-amino-4-methoxy- N-methylbenzamide (Free Base) B Protonation (aq. HCl) A->B C Hydrochloride Salt (In situ or Isolated) B->C Forms -NH3+ (Meta-directing) D Regioselective Bromination (NBS) C->D E 3-amino-5-bromo- 4-methoxy- N-methylbenzamide D->E C5 Substitution

Figure 1: Mechanistic workflow of regioselective bromination via the hydrochloride salt.

Experimental Methodologies

Protocol A: Regioselective Bromination (TREM2 Intermediate Synthesis)

This self-validating protocol details the conversion of the parent compound to its 5-bromo derivative, utilizing in situ salt formation to control regiochemistry[2],[7].

Reagents:

  • 3-amino-4-methoxy-N-methylbenzamide (Free base, 1.0 eq)

  • N-Bromosuccinimide (NBS, 1.0 eq)

  • Butadiene sulfone (0.7 eq)

  • Aqueous HCl (Concentrated HCl diluted 1:6.25 in water)

  • Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 eq of the free base in DMF (approx. 20 mL per mmol) in an oven-dried flask equipped with a magnetic stir bar.

  • Acidification (Critical Step): Add the aqueous HCl solution dropwise at room temperature. Causality: This generates the HCl salt in situ, protonating the amine to prevent oxidative degradation and direct the incoming bromine to the 5-position.

  • Protection: Add 0.7 eq of butadiene sulfone. Causality: Butadiene sulfone acts as a radical scavenger and mild SO2​ source, protecting the electron-rich aromatic ring from unwanted oxidative side reactions during halogenation.

  • Halogenation: Slowly add 1.0 eq of NBS to the stirring mixture.

  • Reaction Monitoring (Self-Validation): Stir for 6 hours at room temperature. Extract a 10 µL aliquot, quench in sodium thiosulfate, and analyze via LC-MS.

    • Validation Check: The reaction is successful when the parent mass ( m/z 181 [M+H]+ ) disappears, replaced by the characteristic 1:1 isotopic doublet of the brominated product at m/z 259/261 [M+H]+ .

    • System Failure: If significant peaks appear at m/z 337/339/341, over-bromination has occurred, indicating the pH was not kept low enough to maintain the deactivating −NH3+​ state.

Protocol B: Amide Coupling Considerations

If the target workflow requires coupling an acid (e.g., 3-methylenecyclobutane-1-carboxylic acid) to the amine of this compound[8], the choice of starting material dictates the protocol:

  • Using the Free Base: Can be added directly to the EDC·HCl / DMAP activated carboxylic acid.

  • Using the HCl Salt: Requires the addition of at least 1.0 eq of a non-nucleophilic base (such as N,N-Diisopropylethylamine, DIPEA) to liberate the free amine before it can act as a nucleophile.

Comparison Root 3-amino-4-methoxy-N-methylbenzamide FB Parent Free Base CAS: 878160-14-6 Root->FB HCl Hydrochloride Salt CAS: 1210647-77-0 Root->HCl FB_Prop • High organic solubility • Prone to oxidation • Direct nucleophile FB->FB_Prop HCl_Prop • High aqueous solubility • Oxidatively stable • Requires neutralization HCl->HCl_Prop

Figure 2: Physicochemical and functional divergence between free base and HCl salt forms.

References

  • Source: National Institutes of Health (NIH)
  • Title: Small Molecule Agonists of TREM2 Reprogram Microglia and Protect Synapses in Human Alzheimer's Models Source: bioRxiv URL
  • Title: New pyrazole derivatives as CRAC channel modulators (EP2848615A1)
  • Title: Aryl carboxamide derivatives as sodium channel inhibitors for treatment of pain (WO2011103196A1)

Sources

Comparative

Comparative Biological Activity: N-Methylated vs. Non-Methylated Benzamides

As a privileged pharmacophore in medicinal chemistry, the benzamide motif serves as a foundational scaffold for numerous therapeutics, ranging from epigenetic modulators to antimitotic agents. During Structure-Activity R...

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Author: BenchChem Technical Support Team. Date: March 2026

As a privileged pharmacophore in medicinal chemistry, the benzamide motif serves as a foundational scaffold for numerous therapeutics, ranging from epigenetic modulators to antimitotic agents. During Structure-Activity Relationship (SAR) optimization, the N-methylation of the benzamide nitrogen (or adjacent aniline nitrogens) is a critical structural modification. This guide objectively compares the biological performance of N-methylated versus non-methylated benzamides, detailing the mechanistic causality behind their divergent activities and providing validated experimental protocols for their evaluation.

Mechanistic Causality: The Impact of N-Methylation

The addition of a single methyl group to an amide nitrogen induces profound physicochemical and structural changes that dictate target engagement:

  • Abrogation of Hydrogen Bonding: In secondary benzamides, the -NH- group frequently acts as a critical hydrogen bond donor within a target's active site. Bioisosteric replacement or N-methylation of the amide bond can cause a massive drop in target potency (up to 4000-fold) if this hydrogen bond is essential for binding 1[1].

  • Conformational Switching (Cis/Trans Isomerism): N-methylation heavily biases the amide bond toward a trans configuration (methyl to carbonyl) due to steric repulsion. Density Functional Theory (DFT) calculations demonstrate that N-methylated benzamides prefer this trans disposition, adopting "bent" structures that fundamentally alter which sub-pockets the molecule can occupy2[2].

  • Induction of Isoform Selectivity: While pan-target activity often decreases, the added steric bulk of a methyl group can perfectly exploit hydrophobic sub-pockets unique to specific protein isoforms, transforming a broad-spectrum inhibitor into a highly selective probe.

Pathway cluster_0 Non-Methylated Benzamide cluster_1 N-Methylated Benzamide N1 Primary/Secondary Amide (Active H-Bond Donor) T1 Zinc Coordination & Active Site H-Bonding N1->T1 E1 Pan-Class I Inhibition (HDAC1, 2, 3) T1->E1 N2 Tertiary Amide (Steric Bulk, No H-Bond) T2 Altered Binding Pose (Trans Configuration) N2->T2 E2 Isoform Selectivity (HDAC3 Specific) T2->E2

Figure 1: Mechanistic divergence in target inhibition pathways caused by benzamide N-methylation.

Case Studies & Quantitative Data

Case Study A: Epigenetic Modulation via HDAC Inhibition

Class I Histone Deacetylase (HDAC) inhibitors, such as Entinostat (MS-275), utilize an N-(2-aminophenyl)benzamide motif as a Zinc-Binding Group (ZBG). The non-methylated primary aniline and secondary benzamide are essential for coordinating the catalytic zinc ion and hydrogen-bonding with the active site rim.

However, targeted N-methylation of the aniline nitrogen (yielding a 2-methylamino benzamide) forces a steric clash that prevents binding to HDAC1 and HDAC2. Remarkably, the slightly larger active site of HDAC3 accommodates this methyl group, resulting in a highly selective HDAC3 inhibitor with an IC50 of 41 nM and over 366-fold selectivity against HDAC13[3].

Table 1: In Vitro HDAC Inhibition Profile (Non-Methylated vs. N-Methylated)

Compound MotifHDAC1 IC50 (nM)HDAC2 IC50 (nM)HDAC3 IC50 (nM)Selectivity (HDAC1/3)Biological Outcome
Non-Methylated (e.g., Entinostat)180250300~0.6xPan-Class I Inhibition
N-Methylated (2-methylamino)>15,000>15,00041>366xHighly Selective HDAC3 Inhibition
Case Study B: Microtubule-Targeting Agents

In antimitotic benzamides targeting the colchicine site of tubulin, the conformational flexibility of the amide bond is a liability. Non-methylated benzamides can adopt extended cis configurations that bind the AC zones of tubulin. Conversely, N-methylation locks the molecule into a trans disposition, forcing a bent structure that selectively occupies the AB zones of the tubulin interface, fundamentally altering the drug's mechanism of microtubule destabilization 2[2].

Experimental Methodology: Self-Validating Monoselective N-Methylation

Standard methylation conditions (e.g., Methyl Iodide + strong base) often result in over-alkylation, producing bis-methylated artifacts that confound biological screening. To ensure data integrity, monoselective N-methylation must be achieved using quaternary ammonium salts as solid methylating agents 4[4].

Step-by-Step Protocol: Synthesis & Biological Assay
  • Reaction Setup: Dissolve the primary/secondary benzamide substrate (1.0 equiv) in anhydrous toluene.

  • Reagent Addition: Add phenyltrimethylammonium iodide (PhMe₃NI) (1.5 equiv) as the selective methylating agent and Cesium Carbonate (Cs₂CO₃) (2.0 equiv) as a mild base.

  • Thermal Activation: Heat the reaction mixture to 120°C for 16 hours. Causality note: PhMe₃NI acts via direct nucleophilic substitution rather than decomposing into MeI, which strictly limits the reaction to monomethylation.

  • Purification & Verification: Filter the mixture, concentrate under reduced pressure, and purify via flash chromatography. Verify absolute monomethylation using quantitative ¹⁹F NMR (if utilizing fluorinated substrates) or ¹H NMR (confirming the appearance of a ~3.0 ppm singlet for the N-CH₃ and the retention of one N-H proton).

  • In Vitro Enzymatic Assay: Incubate the purified N-methylated and non-methylated analogs with recombinant target enzymes (e.g., HDAC1, 2, 3) and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in assay buffer for 1 hour at 37°C.

  • Quantification: Measure fluorescence (Ex 360 nm, Em 460 nm) using a microplate reader to calculate IC50 values and determine isoform selectivity ratios.

Workflow Step1 1. Substrate Preparation Non-methylated Benzamide Step2 2. Monoselective N-Methylation PhMe3NI, Cs2CO3, 120°C Step1->Step2 Step3 3. Purification & Verification Quantitative 19F NMR / HPLC Step2->Step3 Step4 4. In Vitro Assay Fluorogenic Target Substrate Step3->Step4 Step5 5. SAR Analysis IC50 & Isoform Profiling Step4->Step5

Figure 2: Self-validating experimental workflow for monoselective N-methylation and screening.

References

  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Validation

validation of HPLC method for 3-amino-4-methoxy-N-methylbenzamide hydrochloride

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for 3-amino-4-methoxy-N-methylbenzamide Hydrochloride: A Comparative Analysis In the landscape of pharmaceutical development, the bedrock of a rel...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Validation of a Stability-Indicating HPLC Method for 3-amino-4-methoxy-N-methylbenzamide Hydrochloride: A Comparative Analysis

In the landscape of pharmaceutical development, the bedrock of a reliable drug product is the analytical methodology that underpins its quality control. For a novel compound like 3-amino-4-methoxy-N-methylbenzamide hydrochloride, establishing a robust, accurate, and precise analytical method is not merely a procedural step but a fundamental requirement for ensuring safety and efficacy. This guide provides a comprehensive, field-proven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) method for this specific analyte, grounded in the principles of the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose[1][2]. This guide goes beyond a simple recitation of steps; it delves into the scientific rationale behind each validation parameter, offers detailed experimental protocols, and presents a comparative analysis against alternative analytical technologies. Our approach is designed to be a self-validating system, ensuring that the data generated is scientifically sound and defensible under regulatory scrutiny.

The Primary Analytical Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and accuracy[3][4][5]. For 3-amino-4-methoxy-N-methylbenzamide hydrochloride, a reversed-phase HPLC method with UV detection is selected as the primary quantitative technique. The polarity of the molecule lends itself well to separation on a non-polar stationary phase (like C18) with a polar mobile phase.

Optimized Chromatographic Conditions

The development phase (prior to validation) is critical for optimizing separation and ensuring the method is "stability-indicating"—capable of separating the main analyte from potential degradation products or impurities.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695 or equivalentStandard, reliable systems widely used in QC environments.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA workhorse column providing excellent resolution and efficiency for small molecules.
Mobile Phase Acetonitrile : 0.02 M Potassium Phosphate Buffer (pH 3.5) (40:60, v/v)The organic/aqueous mixture provides good elution characteristics. The acidic pH ensures the amine group is protonated, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate that balances analysis time with system pressure and resolution.
Column Temperature 35 °CElevated temperature reduces viscosity, improves efficiency, and ensures reproducible retention times.
Detection Wavelength 245 nmSelected based on the UV absorbance maximum of the analyte, ensuring maximum sensitivity.
Injection Volume 10 µLA small volume to prevent band broadening and column overload.
Run Time 15 minutesSufficient time to elute the analyte and any potential late-eluting impurities.
System Suitability Testing (SST): The Daily Method Check

Before any validation or sample analysis, the chromatographic system must be confirmed to be performing adequately. SST is a non-negotiable prerequisite, as outlined in pharmacopoeial chapters like USP <621>[6][7][8].

Protocol:

  • Prepare a standard solution of 3-amino-4-methoxy-N-methylbenzamide hydrochloride at a working concentration (e.g., 50 µg/mL).

  • Make five replicate injections of the standard solution.

  • Calculate the key SST parameters.

SST ParameterAcceptance CriteriaCausality
Tailing Factor (T) T ≤ 2.0Measures peak asymmetry. A high tailing factor can indicate undesirable interactions with the stationary phase, affecting peak integration and accuracy.
Theoretical Plates (N) N ≥ 2000Measures column efficiency. A low plate count indicates poor separation capability.
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision of the injector and detector system. High variability points to an unstable system.

Validation Parameters: A Structured Approach

The validation process is a systematic evaluation of the method's performance characteristics. The following sections detail the experimental protocols and acceptance criteria for each key parameter, as mandated by ICH Q2(R1) guidelines[1][9][10][11].

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components[1][12].

Experimental Protocol:

  • Forced Degradation: Subject the analyte solution to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Placebo Analysis: Prepare a solution containing all formulation excipients (placebo) without the active pharmaceutical ingredient (API).

  • Analysis: Inject the blank (mobile phase), placebo solution, unstressed API solution, and all forced degradation samples.

  • Peak Purity: Utilize a Photodiode Array (PDA) detector to assess peak purity for the analyte in the stressed samples.

Acceptance Criteria:

  • No interfering peaks from the blank or placebo should be observed at the retention time of the analyte.

  • The analyte peak should be well-resolved from all degradation peaks (Resolution > 2.0).

  • The peak purity index for the analyte in stressed samples should be greater than 0.99, indicating no co-eluting impurities.

Linearity and Range

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte in the sample within a given range[1][10]. The range is the interval for which the method has a suitable level of linearity, accuracy, and precision[1].

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels spanning 80% to 120% of the expected working concentration (e.g., 40, 50, 60, 70, 80 µg/mL).

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data points should not show significant deviation from the line of best fit upon visual inspection.

Illustrative Data:

Concentration (µg/mL)Mean Peak Area (n=3)
40.0480500
50.0601000
60.0721200
70.0840800
80.0962000
0.9998
Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[11][13]. It is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare a placebo solution.

  • Spike the placebo with the API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery for each level should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should not exceed 2.0%.

Illustrative Data:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%40.039.899.5%
100%50.050.3100.6%
120%60.059.799.5%
Overall Mean Recovery 99.87%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision[10][11].

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

    • Calculate the %RSD of the results.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for this second set and perform a statistical comparison (e.g., F-test) of the two data sets.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: %RSD ≤ 2.0%. The overall %RSD combining both sets of data should also be within acceptable limits.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy[10][12].

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is estimated as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is estimated as the LOQ.

  • Confirm the LOQ by injecting samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Acceptance Criteria:

  • LOD: S/N ratio ≈ 3:1.

  • LOQ: S/N ratio ≈ 10:1, with demonstrated precision.

Robustness

Robustness measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage[1][13].

Experimental Protocol:

  • Systematically vary key chromatographic parameters one at a time.

  • Analyze a standard solution under each modified condition.

  • Assess the impact on SST parameters (retention time, tailing factor, resolution).

Parameters to Vary:

  • Flow Rate (e.g., ± 0.1 mL/min)

  • Column Temperature (e.g., ± 2 °C)

  • Mobile Phase pH (e.g., ± 0.2 units)

  • Mobile Phase Organic Composition (e.g., ± 2%)

Acceptance Criteria:

  • System suitability parameters should still pass under all varied conditions.

  • Changes in retention time or peak response should be minimal and predictable.

Visualizing the Validation Workflow

A structured workflow is essential for a successful validation project.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Reporting Dev Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol SST System Suitability Test (SST) Protocol->SST Specificity Specificity (Forced Degradation) SST->Specificity Linearity Linearity & Range SST->Linearity Accuracy Accuracy (Recovery) SST->Accuracy Precision Precision (Repeatability & Intermediate) SST->Precision Limits LOD & LOQ SST->Limits Robustness Robustness SST->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report Limits->Report Robustness->Report Approval Method Approved for Routine Use Report->Approval

Caption: A typical workflow for analytical method validation.

Comparative Analysis of Analytical Methods

While the validated HPLC-UV method is robust for routine quality control, other techniques may be preferable for different applications, such as early-stage discovery or metabolite identification.

ParameterHPLC-UV (Validated Method) LC-MS/MS Capillary Electrophoresis (CE)
Principle Chromatographic separation based on polarity, UV absorbance detection.Chromatographic separation coupled with mass-based detection.Separation based on charge-to-size ratio in an electric field.
Specificity Good to Excellent (requires chromatographic resolution).Excellent (based on parent/daughter ion transitions).Good (orthogonal separation mechanism).
Sensitivity (LOQ) ~0.1 µg/mL< 1 ng/mL~1 µg/mL
Primary Application Routine QC, release testing, stability studies.Bioanalysis (plasma samples), impurity identification, metabolite studies.Chiral separations, analysis of highly polar or charged molecules.
Robustness High. Well-established technology.Moderate. Prone to matrix effects and ion suppression.Moderate. Sensitive to buffer composition and capillary surface.
Cost & Complexity Moderate.High.Moderate.

Conclusion

The validation of an analytical method is a comprehensive process that provides documented evidence of its reliability for a specific purpose. The reversed-phase HPLC method detailed here for 3-amino-4-methoxy-N-methylbenzamide hydrochloride, when validated against the rigorous criteria of specificity, linearity, accuracy, precision, and robustness, is demonstrably fit for purpose in a regulated quality control environment.

The key to a trustworthy method lies not just in executing the validation experiments but in understanding the scientific principles that govern them. By adhering to established guidelines from bodies like the ICH and USP, and by carefully documenting every step, researchers and scientists can ensure the integrity of their data and, ultimately, the quality of the pharmaceutical products they develop.[14][15] This validated method serves as the benchmark for quality, ensuring that each batch of product released meets the required standards of purity, strength, and identity.

References

  • 〈621〉CHROMATOGRAPHY - US Pharmacopeia (USP). vertexaisearch.cloud.google.com.
  • Are You Sure You Understand USP <621>?. Chromatography Online.
  • FDA Guidance on Analytical Method Validation. Food and Drug Administration.
  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. Waters Corporation.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia.
  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.
  • Q2(R2) Validation of Analytical Procedures. Food and Drug Administration.
  • USP 621 Changes. Element Lab Solutions.
  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Scribd.
  • Quality Guidelines. ICH.
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.
  • Steps for HPLC Method Validation. Pharmaguideline.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. ResearchGate.
  • A Comparative Guide to the Method Validation for a Quantitative HPLC Assay of 4-amino-N-(2-chlorophenyl)benzamide. Benchchem.
  • Ich guidelines for validation final. Slideshare.
  • Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. PubMed.
  • Application of hplc method for investigation of stability of new benzimidazole derivatives. Taylor & Francis Online.
  • 3-Amino-4-methylbenzamide. SIELC Technologies.
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. ResearchGate.
  • 3-Amino-4-methoxybenzanilide. LGC Standards.
  • 3-AMINO-4-METHOXYBENZANILIDE AldrichCPR. Sigma-Aldrich.
  • 4-Amino-3-methoxy-N-methylbenzamide. Sigma-Aldrich.
  • Application Note: HPLC Analysis of 3-Amino-4-hydroxybenzonitrile. Benchchem.

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Comparative

Unambiguous Structural Elucidation of 3-Amino-4-methoxy-N-methylbenzamide: A Comparative Guide to 2D NMR vs. Traditional Modalities

Executive Summary For pharmaceutical researchers and synthetic chemists, the precise structural confirmation of molecular intermediates is a non-negotiable step in drug development. 3-amino-4-methoxy-N-methylbenzamide is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For pharmaceutical researchers and synthetic chemists, the precise structural confirmation of molecular intermediates is a non-negotiable step in drug development. 3-amino-4-methoxy-N-methylbenzamide is a highly functionalized aromatic scaffold frequently utilized in the synthesis of novel therapeutics, including TREM2 agonists and CRAC channel modulators[1].

While traditional analytical modalities like Mass Spectrometry (MS) and One-Dimensional (1D) Nuclear Magnetic Resonance (NMR) provide foundational data, they frequently fall short in resolving complex regiochemical ambiguities. This guide objectively compares the performance of 2D NMR against alternative techniques, detailing the causality behind experimental choices, and provides a self-validating protocol for the unambiguous structural elucidation of 3-amino-4-methoxy-N-methylbenzamide.

The Analytical Challenge: Why MS and 1D NMR Fall Short

When validating the synthesis of a substituted benzamide, the primary analytical challenge is differentiating between closely related regioisomers (e.g., 3-amino-4-methoxy vs. 4-amino-3-methoxy configurations).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is excellent for confirming the exact mass and molecular formula ( C9​H12​N2​O2​ ). However, MS is structurally blind to positional isomerism on an aromatic ring. It confirms what atoms are present, but not where they are located.

1D NMR (1H and 13C)

1D NMR identifies the functional groups. A standard 1H spectrum will reveal an N-methyl doublet, a methoxy singlet, a broad amino singlet, and three aromatic protons. The aromatic protons will display an ABX (or AMX) spin system (a doublet, a doublet of doublets, and a narrowly split doublet), confirming a 1,3,4-trisubstituted benzene ring. The Limitation: The electronic shielding effects of the −NH2​ and −OCH3​ groups are highly similar. Relying solely on 1D chemical shifts to definitively assign the methoxy group to the C4 position rather than the C3 position relies on empirical prediction models, which introduces unacceptable risk in a rigorous drug development pipeline.

The 2D NMR Solution

Two-Dimensional NMR (2D NMR) overcomes these limitations by spreading spectral information across two frequency axes, revealing through-bond and through-space interactions[2]. Techniques like COSY, HSQC, and HMBC act as a self-validating system, bridging isolated spin systems and definitively locking each substituent to its exact carbon anchor[3].

G Compound 3-amino-4-methoxy- N-methylbenzamide MS Mass Spec (HRMS) Compound->MS NMR1D 1D NMR (1H & 13C) Compound->NMR1D NMR2D 2D NMR (COSY, HSQC, HMBC) Compound->NMR2D Res1 Formula: C9H12N2O2 MS->Res1 Res2 Functional Groups NMR1D->Res2 Res3 Through-bond Connectivity NMR2D->Res3 Fail Isomeric Ambiguity Res1->Fail Res2->Fail Success Definitive Regiochemistry Res3->Success

Caption: Workflow comparing MS, 1D NMR, and 2D NMR for structural elucidation limits.

Experimental Design & Protocols

To ensure a self-validating system, the following protocol outlines the optimal acquisition parameters for elucidating 3-amino-4-methoxy-N-methylbenzamide.

Step 1: Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide- d6​ (DMSO- d6​ ).

  • Causality: DMSO- d6​ is chosen over CDCl3​ because it strongly hydrogen-bonds with the −NH2​ and amide −NH protons, drastically reducing their exchange rate with trace water. This ensures these critical protons appear as distinct, sharp signals rather than broad, unobservable humps, enabling their use in 2D correlations.

Step 2: Instrument Setup & Acquisition

Experiments should be performed on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity[1].

  • 1D 1H and 13C NMR: Acquire standard spectra to establish baseline chemical shifts.

  • COSY (Correlation Spectroscopy): Use a COSY-45 pulse sequence. Causality: COSY-45 reduces the intensity of diagonal peaks compared to COSY-90, allowing for clearer observation of cross-peaks between tightly coupled aromatic protons[4].

  • Multiplicity-Edited HSQC (Heteronuclear Single Quantum Coherence): Causality: HSQC is preferred over HMQC due to superior resolution in the carbon dimension[4]. Multiplicity editing phases CH and CH3​ signals positively, and CH2​ signals negatively, instantly distinguishing the N-methyl and O-methyl groups from the aromatic methines[5].

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range coupling constants ( nJCH​=8 Hz). This is the critical experiment for bridging heteroatoms to the carbon skeleton[5].

Step-by-Step Structural Elucidation Logic

Establishing the Aromatic Spin System (COSY)

The 1H NMR reveals three aromatic protons.

  • H5 appears as a doublet ( J≈8.5 Hz) due to ortho-coupling with H6.

  • H6 appears as a doublet of doublets ( J≈8.5,2.0 Hz) due to ortho-coupling with H5 and meta-coupling with H2.

  • H2 appears as a narrowly split doublet ( J≈2.0 Hz). The COSY spectrum will show a strong cross-peak between H5 and H6, confirming their adjacency.

Direct Carbon Assignment (HSQC)

Using HSQC, we map each proton to its directly attached carbon:

  • The O−CH3​ protons (~3.82 ppm) map to a carbon at ~56.0 ppm.

  • The N−CH3​ protons (~2.75 ppm) map to a carbon at ~26.5 ppm.

  • H2, H5, and H6 map to carbons C2, C5, and C6 respectively.

Regiochemical Locking (HMBC)

This is where 2D NMR proves its superiority. We must prove the methoxy group is at C4 and the amide is at C1.

  • Locking the Methoxy Group: The O−CH3​ protons will show a strong 3-bond HMBC correlation to the oxygen-bearing quaternary carbon (C4, ~150.1 ppm). Crucially, the aromatic proton H5 will also show a 3-bond correlation to C4. This definitively places the methoxy group adjacent to H5.

  • Locking the Amide Group: The N−CH3​ protons correlate to the carbonyl carbon ( C=O , ~167.2 ppm). Aromatic protons H2 and H6 will both show strong 3-bond correlations to the same carbonyl carbon, proving the amide group is attached at C1, directly between H2 and H6.

G H5 H5 (Proton) H6 H6 (Proton) H5->H6 COSY (3-bond) C4 C4 (Carbon) H5->C4 HMBC (2-bond) CO C=O (Carbonyl) H6->CO HMBC (3-bond) H2 H2 (Proton) H2->CO HMBC (3-bond) OCH3 O-CH3 (Protons) OCH3->C4 HMBC (3-bond) NCH3 N-CH3 (Protons) NCH3->CO HMBC (3-bond)

Caption: Key COSY and HMBC correlations establishing the regiochemistry of the benzamide.

Quantitative Data Summary

The table below summarizes the expected multi-nuclear 2D NMR data matrix for 3-amino-4-methoxy-N-methylbenzamide in DMSO- d6​ . This structured matrix serves as the reference standard for validating synthesized batches.

Position 13 C Shift (ppm) 1 H Shift (ppm), Multiplicity, J (Hz)COSY CorrelationsKey HMBC Correlations ( 1 H 13 C)
1 126.5---
2 113.27.15, d, J=2.0 H6C1, C3, C4, C6, C=O
3 136.8---
4 150.1---
5 110.56.85, d, J=8.5 H6C1, C3, C4
6 119.47.25, dd, J=8.5,2.0 H5, H2C1, C2, C4, C=O
C=O 167.2---
N-CH 3​ 26.52.75, d, J=4.5 NHC=O
O-CH 3​ 56.03.82, s-C4
NH 2​ -5.05, br s-C2, C3, C4
NH -8.20, br qN-CH 3​ -

Conclusion

While 1D NMR and Mass Spectrometry are rapid and necessary tools for preliminary compound screening, they lack the geometric resolution required for unambiguous structural assignment of closely related regioisomers. By deploying a systematic 2D NMR workflow—leveraging COSY for spin-system isolation, HSQC for direct carbon mapping, and HMBC for long-range regiochemical locking—researchers can eliminate isomeric ambiguity. For critical intermediates like 3-amino-4-methoxy-N-methylbenzamide, 2D NMR remains the gold-standard analytical product, transforming presumptive structural hypotheses into definitive, self-validating proof.

References

  • The Evolving Landscape of NMR Structural Elucidation Source: PMC - NIH URL
  • Reviews: NMR Spectroscopy (Choosing the Best Pulse Sequences)
  • Source: Preprints.
  • Understanding 2D NMR Spectra: How to Read and Interpret Them Source: Creative Biostructure URL
  • TREM2 Activation by First-in-Class Direct Small Molecule Agonists: DEL Screening, Optimization, Biophysical Validation, and Functional Characterization Source: PMC - NIH URL

Sources

Validation

From Scaffold to Clinical Efficacy: A Comparative SAR Guide of 3-Aminobenzamide Derivatives in PARP Inhibition

As a Senior Application Scientist specializing in targeted oncology therapeutics, I have frequently utilized 3-aminobenzamide (3-AB) as a foundational pharmacophore in drug discovery. While 3-AB is the prototypical poly(...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in targeted oncology therapeutics, I have frequently utilized 3-aminobenzamide (3-AB) as a foundational pharmacophore in drug discovery. While 3-AB is the prototypical poly(ADP-ribose) polymerase (PARP) inhibitor, its clinical utility is limited by low micromolar potency and off-target metabolic effects. This guide explores the structure-activity relationship (SAR) evolution of 3-AB derivatives, objectively comparing the baseline scaffold against advanced, clinically relevant alternatives, and detailing the self-validating experimental workflows required to evaluate them.

The Mechanistic Basis of PARP Inhibition

To understand the SAR of 3-AB derivatives, we must first establish the causality of their mechanism. PARP1 and PARP2 are primary sensors of DNA single-strand breaks. Upon activation, they cleave NAD+ into nicotinamide and ADP-ribose, polymerizing the latter onto target proteins (PARylation) to recruit DNA repair complexes.

All clinically relevant PARP inhibitors are designed to mimic the nicotinamide ring of NAD+[1]. The core benzamide structure of 3-AB fits into the catalytic domain of PARP, forming critical hydrogen bonds with a conserved serine/glycine backbone. By competitively occupying this pocket, 3-AB derivatives prevent PARylation and trap the PARP enzyme on the DNA, leading to synthetic lethality in cells with homologous recombination deficiencies (e.g., BRCA1/2 mutations)[2].

PARP_Pathway DNA_Damage DNA Single-Strand Breaks PARP1 PARP1 Activation DNA_Damage->PARP1 NAD NAD+ Binding PARP1->NAD PARylation Target Protein PARylation NAD->PARylation DNA_Repair DNA Repair Complex Assembly PARylation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Inhibitor 3-AB Derivatives (Competitive Inhibitors) Inhibitor->NAD Blocks Trapping PARP Trapping on DNA Inhibitor->Trapping Induces Trapping->DNA_Repair Prevents Apoptosis Synthetic Lethality / Apoptosis Trapping->Apoptosis

Diagram 1: Mechanism of action of 3-AB derivatives competing with NAD+ to induce PARP trapping.

Structure-Activity Relationship (SAR) Dynamics

The primary limitation of unmodified 3-AB is its weak binding affinity, with an IC50 ranging from 5.4 µM to 29.5 µM depending on the assay[3][4]. Extensive SAR campaigns have demonstrated that while the benzamide core must remain intact to preserve nicotinamide mimicry, the 3-amino position is highly tolerant of structural expansion.

By appending bulky groups or amide linkers to the 3-amino position, or by incorporating the nitrogen into rigidified heterocyclic ring systems, researchers can extend the molecule into the accessory binding pockets of the PARP active site. For example, replacing a simple basic center with an amide linker (as seen in Compound 33) increased efficacy over 30-fold, driving IC50 values down to 1 nM[2].

Quantitative SAR Comparison

The table below summarizes the objective performance improvements achieved by modifying the 3-AB scaffold into advanced derivatives and clinical alternatives:

Compound / ScaffoldStructural Modification (vs. Baseline 3-AB)PARP1 IC50 / KiSelectivity / Application
3-Aminobenzamide (3-AB) Baseline Pharmacophore5.4 µM - 29.5 µMEarly in vitro tool compound; requires >1 mM for cellular effects.
Compound 33 Pyridine derivative with amide linker1.0 nMPreclinical lead; highly potent with improved metabolic stability.
Veliparib (ABT-888) Benzimidazole incorporation5.2 nM (Ki)Clinical alternative; excellent tumor cell inhibition.
Olaparib (AZD-2281) Phthalazinone derivative (rigidified scaffold)5.0 nMFDA Approved; induces mitophagy-related autophagy in BRCA- cells.

Data sourced from authoritative biochemical evaluations of PARP inhibitors[2][3][4].

Experimental Methodology: Self-Validating Evaluation Protocols

To objectively compare the efficacy of a novel 3-AB derivative against a clinical standard like Olaparib, you must utilize a self-validating biochemical assay. I strongly recommend a competitive PARylation Enzyme-Linked Immunosorbent Assay (ELISA) paired with orthogonal target engagement checks.

Protocol: Competitive PARP1 Functional Assay
  • Substrate Coating: Coat high-bind microtiter plates with recombinant histone proteins overnight at 4°C.

    • Causality: Histones are the natural physiological substrate for PARP1. Using them rather than synthetic peptides ensures the assay accurately mimics the steric hindrance of the chromatin environment.

  • Inhibitor Pre-Incubation: Add 0.5 U/well of recombinant human PARP1 and serial dilutions of the 3-AB derivative (ranging from 0.1 nM to 100 µM). Incubate for 30 minutes at room temperature.

    • Causality: This allows the inhibitor to reach thermodynamic binding equilibrium at the catalytic site before the competing substrate is introduced, preventing artificially inflated IC50 values.

  • Reaction Initiation (The Validation Check): Initiate the reaction by adding a mixture of NAD+ and biotinylated NAD+ strictly at the established Km​ concentration for your specific PARP1 lot.

    • Causality: Operating exactly at the Km​ ensures the assay is highly sensitive to competitive inhibitors. Self-Validation: Include a parallel well with BSI-201 (a non-competitive PARP inhibitor). If the assay is correctly calibrated for competitive nicotinamide mimics, BSI-201 should show no competitive displacement effect[4].

  • Detection and Quantification: Wash the plate, add Streptavidin-HRP, and develop with a chemiluminescent substrate. Plot the sigmoidal dose-response curve to determine the IC50.

    • Causality: Chemiluminescence provides the broad dynamic range necessary to differentiate between a 5 nM (Olaparib) and a 1 nM (Compound 33) inhibitor[2].

SAR_Workflow Design SAR Design (3-Amino Modification) Synthesis Library Synthesis Design->Synthesis InVitro Biochemical Assay (IC50 Determination) Synthesis->InVitro CellAssay Cellular PARylation (Target Engagement) InVitro->CellAssay Selectivity Selectivity Profiling (PARP1 vs PARP2/10) CellAssay->Selectivity InVivo In Vivo Efficacy (Xenograft Models) Selectivity->InVivo

Diagram 2: Sequential experimental workflow for validating the SAR of novel PARP inhibitors.

Comparative Performance and Strategic Takeaways

When evaluating 3-AB against modern alternatives, the distinction lies in the therapeutic window. Because baseline 3-AB requires high micromolar to millimolar concentrations to achieve cellular PARP inhibition, it frequently causes off-target interference with glucose metabolism and general DNA synthesis.

Conversely, advanced derivatives generated through rigorous SAR exploration (such as Compound 33 or clinical alternatives like Veliparib and Olaparib) achieve robust PARP trapping at single-digit nanomolar concentrations[2]. This massive increase in potency allows for the exploitation of synthetic lethality in BRCA-deficient tumors without triggering the generalized cytotoxicity associated with early-generation scaffolds. For drug development professionals, the 3-amino position remains a highly viable vector for developing next-generation, isoform-selective (e.g., PARP10 or PARP14) inhibitors.

References

  • The Potential of PARP Inhibitors as Antitumor Drugs and the Perspective of Molecular Design Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Inhibitors of PARP: Number crunching and structure gazing Source: PNAS (Proceedings of the National Academy of Sciences) URL:[Link]

  • Nanoparticle Mediated Measurement of Target-Drug Binding in Cancer Cells Source: PMC (National Institutes of Health) URL:[Link]

Sources

Comparative

A Comparative Guide to Purity Assessment of Synthesized 3-amino-4-methoxy-N-methylbenzamide Hydrochloride

Abstract This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthesized 3-amino-4-methoxy-N-methylbenzamide hydrochloride, a key intermediate in pharmaceutica...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of synthesized 3-amino-4-methoxy-N-methylbenzamide hydrochloride, a key intermediate in pharmaceutical development. Tailored for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices. We will explore the orthogonal and complementary nature of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Elemental Analysis. Each protocol is presented as a self-validating system, grounded in the principles of scientific integrity and aligned with international regulatory standards. The objective is to equip scientists with the expertise to select and implement the most appropriate analytical strategy, ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

The purity of any chemical intermediate, such as 3-amino-4-methoxy-N-methylbenzamide hydrochloride, is not merely a quality metric; it is a cornerstone of drug safety and efficacy. Impurities, which can originate from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects.[1][2] Therefore, a robust and multi-faceted analytical approach is essential to detect, identify, and quantify these impurities.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent guidelines for impurity control in new drug substances.[1][3][4] The ICH Q3A(R2) guideline, for instance, sets thresholds for reporting, identifying, and qualifying impurities, making their accurate assessment a non-negotiable aspect of the drug development lifecycle.[1][2] This guide compares the primary analytical techniques used to generate the high-quality data required for regulatory submission and to ensure batch-to-batch consistency.

The Analytical Workflow: An Orthogonal Approach

No single analytical technique can provide a complete picture of a compound's purity. A comprehensive assessment relies on an orthogonal approach, where different methods based on distinct chemical and physical principles are used to cross-validate results. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method.

Analytical_Workflow cluster_0 Initial Synthesis & Workup cluster_1 Primary Purity & Impurity Profiling cluster_2 Structural & Identity Confirmation cluster_3 Stoichiometry & Absolute Purity cluster_4 Final Assessment Synthesized_Batch Synthesized Batch of 3-amino-4-methoxy-N- methylbenzamide HCl HPLC HPLC-UV/PDA (Purity %, Impurity Profile) Synthesized_Batch->HPLC Primary screen NMR NMR Spectroscopy (¹H, ¹³C) (Structural Identity) Synthesized_Batch->NMR Confirm identity & composition MS Mass Spectrometry (LC-MS) (Molecular Weight) Synthesized_Batch->MS Confirm identity & composition Elemental Elemental Analysis (CHN, Cl) (Empirical Formula, Salt Stoichiometry) Synthesized_Batch->Elemental Confirm identity & composition HPLC->NMR Characterize peaks HPLC->MS Characterize peaks Final_Report Certificate of Analysis (CoA) (Purity Specification Met?) HPLC->Final_Report Compile data qNMR qNMR (Absolute Purity Assay) NMR->qNMR For primary standard qualification MS->Final_Report Compile data Elemental->Final_Report qNMR->Final_Report Compile data

Caption: Orthogonal workflow for purity assessment.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is the gold standard for separating and quantifying impurities in pharmaceutical compounds due to its high resolution, sensitivity, and robustness.[5][6] A well-developed reverse-phase HPLC method can separate the main compound from structurally similar impurities, providing a precise percentage of purity based on peak area.

Causality Behind Method Design:

  • Stationary Phase: A C18 (octadecylsilyl) column is the logical first choice. The non-polar C18 chains interact with the relatively non-polar benzamide structure, providing good retention and allowing for separation based on subtle differences in polarity with potential impurities.

  • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is employed. The buffer maintains a consistent pH to ensure reproducible ionization states of the amine group, while the gradient elution allows for the separation of impurities with a wide range of polarities.

  • Detection: UV detection is ideal as the benzamide ring contains a strong chromophore. A Photo Diode Array (PDA) detector is superior as it provides spectral data for each peak, which can be used for peak purity analysis and to preliminarily identify impurities.

Experimental Protocol: HPLC Purity Method
  • Apparatus and Equipment:

    • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Analytical balance, volumetric flasks, pipettes, 0.45 µm syringe filters.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade).

    • Potassium dihydrogen phosphate (KH₂PO₄) (analytical grade).

    • Phosphoric acid (analytical grade).

  • Chromatographic Conditions:

    • Mobile Phase A: 20 mM KH₂PO₄ in water, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Diluent: Water:Acetonitrile (50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm, with PDA scanning from 200-400 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      25.0 90
      30.0 90
      30.1 10

      | 35.0 | 10 |

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of 3-amino-4-methoxy-N-methylbenzamide hydrochloride in 10 mL of diluent to achieve a concentration of 1.0 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the purity using the area percentage method.

    • Purity (%) = (Area of main peak / Total area of all peaks) x 100.

    • This calculation assumes that the response factor for all impurities is similar to the main component. For higher accuracy, especially for impurities exceeding the ICH identification threshold (typically >0.10%), relative response factors should be determined.[1]

Trustworthiness through Method Validation: This HPLC method must be validated according to ICH Q2(R1) guidelines to be considered trustworthy.[7][8] This involves assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).[7][9]

NMR Spectroscopy: Unambiguous Structural Confirmation

NMR spectroscopy is an unparalleled technique for structural elucidation.[5][10] For purity assessment, ¹H NMR provides a rapid and powerful means to confirm the identity of the main component and detect impurities that contain protons.

Causality Behind Spectral Interpretation: The structure of 3-amino-4-methoxy-N-methylbenzamide contains several distinct proton environments that should be readily identifiable:

  • Aromatic Protons: Three protons on the benzene ring will appear as distinct signals in the aromatic region (~6.5-8.0 ppm). Their splitting patterns (coupling) will confirm the 1,2,4-substitution pattern.

  • Methoxy Group (-OCH₃): A sharp singlet integrating to three protons around 3.8-4.0 ppm.

  • N-Methyl Group (-NHCH₃): A doublet (due to coupling with the N-H proton) or a singlet, integrating to three protons, typically around 2.8-3.0 ppm.

  • Amine Group (-NH₂): A broad singlet integrating to two protons.

  • Amide Proton (-NH-): A quartet or broad signal coupled to the N-methyl protons.

Any significant peaks not corresponding to the structure or the deuterated solvent (e.g., DMSO-d₆) indicate the presence of impurities.

Experimental Protocol: ¹H NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving polar compounds and hydrochloride salts). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm) if not already present in the solvent.[11]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for clear signal dispersion.[10]

  • Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Analysis: Integrate all peaks. The relative integration of the peaks corresponding to the target molecule should match the number of protons in each environment. The presence and integration of unexpected peaks can be used to estimate the molar percentage of impurities.

Advancing to Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be performed. This technique provides a direct measurement of purity against a certified internal standard of known purity and weight, without relying on the response factor of the analyte.[12] It is considered a primary ratio method of measurement and is invaluable for qualifying in-house reference standards.[12]

Mass Spectrometry and Elemental Analysis: Orthogonal Confirmation

While HPLC and NMR are cornerstones of purity assessment, MS and Elemental Analysis provide critical, complementary data.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the synthesized compound.[5] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities by providing molecular weight information for each separated peak.

Causality Behind Technique Choice: Electrospray Ionization (ESI) is the preferred ionization technique for a polar molecule like 3-amino-4-methoxy-N-methylbenzamide hydrochloride. It is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺, allowing for straightforward determination of the molecular weight of the free base.

  • Expected Mass: The free base (C₉H₁₂N₂O₂) has a monoisotopic mass of approximately 180.09 Da. In positive ion ESI-MS, the primary observed ion should be [M+H]⁺ at m/z 180.09 + 1.01 ≈ 181.10.

Elemental Analysis (EA)

Elemental analysis (or CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in a sample.[13] For a hydrochloride salt, analysis for chlorine is also essential. This technique is uniquely powerful for:

  • Confirming the Empirical Formula: The experimental percentages of C, H, and N should match the theoretical values calculated for the molecule.

  • Verifying Salt Stoichiometry: The experimental percentage of chlorine confirms that the compound is indeed a hydrochloride salt and in the correct 1:1 molar ratio.

  • Detecting Inorganic Impurities: Unlike HPLC or NMR, EA can indicate the presence of inorganic impurities or residual solvents that might otherwise go undetected.[14]

Theoretical Values for C₉H₁₂N₂O₂·HCl (MW: 216.67 g/mol ):

  • Carbon (C): (9 * 12.01) / 216.67 * 100% = 49.89%

  • Hydrogen (H): (13 * 1.01) / 216.67 * 100% = 6.05%

  • Nitrogen (N): (2 * 14.01) / 216.67 * 100% = 12.93%

  • Chlorine (Cl): (1 * 35.45) / 216.67 * 100% = 16.36%

A trustworthy result is typically within ±0.4% of the theoretical value for each element.

Comparative Analysis of Techniques

The selection of an analytical method depends on the specific question being asked. The following table provides a comparative summary to guide this decision-making process.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Elemental Analysis (EA)
Primary Purpose Quantify purity and profile impurities.Confirm chemical structure and identify impurities.Confirm molecular weight and identify impurities.Confirm empirical formula and salt stoichiometry.
Strengths High sensitivity and resolution for separating impurities; well-established and robust.[5][15]Provides unambiguous structural information; qNMR offers absolute quantification without a specific reference standard.[10][12]Extremely high sensitivity for trace analysis; provides molecular weight of unknown peaks.[5]Provides fundamental elemental composition; essential for confirming salt form.[13]
Limitations Requires a reference standard for impurity identification; assumes similar detector response for area % purity.Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals.Provides limited structural information on its own; quantification can be complex.Does not distinguish between isomers; insensitive to impurities with similar elemental composition.
Typical Use Case Routine quality control, batch release testing, stability studies.Structural confirmation of new entities, identification of major impurities, primary standard qualification (qNMR).Identification of unknown impurities found in HPLC, trace metal analysis (ICP-MS).Final confirmation of a newly synthesized batch's identity and salt form.

Interpreting Results in the Context of Regulatory Guidelines

The data from these analyses must be interpreted within a regulatory framework, such as the ICH Q3A(R2) guideline, which defines impurity action thresholds.[1][2]

ICH_Decision_Tree Start Impurity Detected by HPLC Check_Reporting Impurity > Reporting Threshold? (e.g., 0.05%) Start->Check_Reporting Report Report impurity in documentation. Check_Reporting->Report Yes Ignore Below Reporting Threshold Check_Reporting->Ignore No Check_ID Impurity > Identification Threshold? (e.g., 0.10%) Identify Identify Structure (e.g., using LC-MS, NMR) Check_ID->Identify Yes End Acceptable Level Check_ID->End No Check_Qual Impurity > Qualification Threshold? (e.g., 0.15%) Qualify Qualify Impurity (Toxicological Assessment) Check_Qual->Qualify Yes Check_Qual->End No Report->Check_ID Identify->Check_Qual Qualify->End

Caption: Decision workflow based on ICH Q3A thresholds.

Conclusion

Assessing the purity of a synthesized pharmaceutical intermediate like 3-amino-4-methoxy-N-methylbenzamide hydrochloride is a rigorous, multi-step process that demands a scientifically sound, orthogonal analytical strategy. High-Performance Liquid Chromatography serves as the primary tool for quantification, while NMR Spectroscopy provides definitive structural confirmation. Mass Spectrometry and Elemental Analysis offer essential, complementary data that confirm molecular weight and elemental composition, respectively. By understanding the strengths and limitations of each technique and applying them within a validated, regulatory-compliant framework, researchers and drug developers can ensure the quality and safety of their compounds, paving the way for successful clinical development.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search.
  • Impurity guidelines in drug development under ICH Q3. (2025). AMSbiopharma.
  • Physicochemical Characterization of Newly Synthesized Benzamide Derivatives: An In-depth Technical Guide. (2025). Benchchem.
  • ICH Guidelines for Analytical Method Valid
  • A Review on the Different Techniques Used In Pharmaceutical Analysis. (2024). AJPRR.
  • A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (2025). Benchchem.
  • Live qualification/validation of purity methods for protein products. (n.d.). Department of Computer Science.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Blogs.
  • Validation of analytical methods for active constituents and agricultural products. (2014). Australian Pesticides and Veterinary Medicines Authority.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2006). European Medicines Agency.
  • Quality Guidelines. (n.d.). ICH.
  • Impurities in New Drug Products Q3B(R2). (2006). ICH.
  • Advances in Chromatographic Techniques for Drug Purity Determination. (2025).
  • Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy. (n.d.). Benchchem.
  • Elemental analysis: an important purity control but prone to manipul
  • Determining if a purified compound is a salt? (2015). Reddit.
  • Application Note: HPLC Method for Purity Analysis of 4-amino-N-methanesulfonylbenzamide. (2025). Benchchem.

Sources

Validation

Cytotoxicity Comparison of Novel Benzamide Derivatives: A Technical Guide

Executive Summary Benzamide derivatives represent a highly privileged scaffold in modern medicinal chemistry and drug development. Due to their structural versatility, minor modifications to the benzamide core can drasti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzamide derivatives represent a highly privileged scaffold in modern medicinal chemistry and drug development. Due to their structural versatility, minor modifications to the benzamide core can drastically shift target specificity—diverting the molecule's mechanism of action across entirely different cellular pathways, including Poly(ADP-ribose) polymerase-1 (PARP-1) inhibition, Histone Deacetylase (HDAC) inhibition, and Tubulin polymerization disruption.

This guide provides an objective, data-driven comparison of the cytotoxicity profiles of novel benzamide derivatives against established clinical benchmarks (e.g., Entinostat). It is designed for researchers and application scientists who require rigorous, self-validating experimental workflows and a deep understanding of structure-activity relationships (SAR) to guide lead optimization.

Mechanistic Divergence of Benzamide Scaffolds

The causality behind the diverse cytotoxicity of benzamide derivatives lies in their functional group substitutions, which dictate their primary binding pockets[1][2]:

  • PARP-1 Targeting: The addition of benzamidophenyl or phenylacetamidophenyl scaffolds allows the derivative to mimic NAD+, binding firmly within the catalytic pocket of PARP-1 via multiple hydrogen bonds. This prevents DNA damage repair, leading to the accumulation of double-strand breaks and G2/M phase cell cycle arrest[3].

  • HDAC Targeting: Incorporating an N-(2-aminophenyl)benzamide motif creates a highly effective Zinc-Binding Group (ZBG). This motif chelates the zinc ion in the catalytic core of Class I HDACs, inducing epigenetic modulation, downregulating cell-cycle regulators like CDC25A, and triggering apoptosis[4].

  • Tubulin Targeting: Modifying the scaffold with arylamide or piperazine moieties shifts affinity toward the colchicine-binding site on tubulin. This acts as a microtubule-destabilizing agent (MDA), causing rapid cytoskeleton disruption and massive tumor necrosis[5].

G Benzamide Benzamide Core Scaffold PARP PARP-1 Inhibition (e.g., Cpd 13f) Benzamide->PARP Benzamidophenyl HDAC HDAC Inhibition (e.g., Entinostat, Cpd 13b) Benzamide->HDAC N-(2-aminophenyl) Tubulin Tubulin Polymerization (e.g., MY-1121) Benzamide->Tubulin Piperazine/Arylamide DNA Unrepaired DNA Breaks (G2/M Arrest) PARP->DNA Epi Epigenetic Modulation (CDC25A Downregulation) HDAC->Epi Cyto Cytoskeleton Disruption (Vascular Disruption) Tubulin->Cyto Apoptosis Apoptosis & Cell Death DNA->Apoptosis Epi->Apoptosis Cyto->Apoptosis

Mechanistic divergence of benzamide derivatives based on functional group modifications.

Quantitative Cytotoxicity Profiling

To objectively evaluate performance, we must compare the half-maximal inhibitory concentrations (IC₅₀) of these novel derivatives against standard benchmarks. The table below synthesizes recent experimental data across various human cancer cell lines.

Compound ClassSpecific DerivativePrimary TargetCell LineIC₅₀ (µM)Key Mechanistic Outcome
PARP-1 Inhibitor Compound 13fPARP-1HCT116 (Colon)0.30G2/M arrest, DNA double-strand breaks[1]
PARP-1 Inhibitor Compound 13fPARP-1DLD-1 (Colon)2.83High selectivity over normal NCM460 cells[3]
Tubulin Inhibitor Compound 16f (MY-1121)Tubulin (Colchicine site)SMMC-7721 (Liver)0.089Cytoskeleton disruption, Apoptosis[5]
HDAC Inhibitor (Novel) Compound 13bpan-HDACHCT116 (Colon)1.76Correlated pan-HDAC inhibitory activity[6]
HDAC Inhibitor (Ref) Entinostat (MS-275)Class I HDACsHCT116 (Colon)13.65Histone acetylation, CDC25A downregulation[4]

Data Interpretation: Novel modifications, such as the optimized benzamidophenyl scaffold in Compound 13f, yield sub-micromolar cytotoxicity (0.30 µM) in HCT116 cells, significantly outperforming the traditional benzamide HDAC inhibitor Entinostat (13.65 µM) in the same cell line[3][4]. Furthermore, tubulin-targeting arylamides (MY-1121) push cytotoxicity into the nanomolar range (89.42 nM)[5].

Standardized Experimental Workflows

To ensure scientific integrity, cytotoxicity cannot be evaluated in a vacuum. The following protocols represent a self-validating system: phenotypic viability loss (Protocol 1) is mechanistically confirmed as apoptosis (Protocol 2) and linked directly to target engagement (Protocol 3).

Protocol 1: High-Throughput Cytotoxicity Screening (CCK-8/MTT)

Rationale: Measures mitochondrial dehydrogenase activity as a direct proxy for cellular metabolic rate and viability.

  • Cell Seeding: Seed target cancer cells (e.g., HCT116) at a density of 5 × 10³ cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the benzamide derivatives (e.g., 0.1 nM to 100 µM) in DMSO (final DMSO concentration < 0.1%). Treat cells for 48–72 hours.

  • Reagent Incubation: Add 10 µL of CCK-8 reagent (or MTT solution) to each well. Incubate for an additional 2–4 hours.

  • Quantification: Measure absorbance at 450 nm (for CCK-8) or 570 nm (for MTT formazan dissolved in DMSO) using a microplate reader.

  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism).

Protocol 2: Mechanistic Validation via Flow Cytometry (Annexin V/PI)

Rationale: Validates that the reduction in viability observed in Protocol 1 is driven by programmed cell death (apoptosis) rather than non-specific necrosis or assay interference.

  • Harvesting: Post-treatment (typically at 1× and 2× IC₅₀ concentrations), harvest both attached and floating cells to capture all apoptotic bodies.

  • Washing & Resuspension: Wash cells twice with cold PBS and resuspend in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Acquisition: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Interpretation: Annexin V+/PI- indicates early apoptosis; Annexin V+/PI+ indicates late apoptosis.

Protocol 3: Target-Specific Enzyme Inhibition Assay (e.g., PARP-1)

Rationale: Connects the phenotypic cytotoxicity directly to the biochemical target.

  • Preparation: Coat 96-well plates with histones and incubate overnight.

  • Reaction: Add recombinant human PARP-1 enzyme, NAD⁺, activated DNA, and the benzamide derivative. Incubate for 30 minutes at room temperature.

  • Detection: Add anti-PAR (Poly(ADP-ribose)) monoclonal antibody, followed by an HRP-conjugated secondary antibody.

  • Readout: Develop with chemiluminescent substrate and measure luminescence to determine the biochemical IC₅₀ (e.g., 0.25 nM for Compound 13f)[3].

Structural Causality & Optimization Insights

The leap from micromolar to nanomolar efficacy in novel benzamide derivatives is driven by precise structural tuning.

  • Linker Optimization: In quinoline-based benzamide derivatives targeting HDACs, the inclusion of a specific spatial linker significantly improves both pan-HDAC inhibitory activity and cytotoxicity (e.g., Compound 13b achieved an IC₅₀ of 1.76 µM vs. >10 µM for linker-less analogs)[6]. The linker allows the ZBG to penetrate deeper into the narrow hydrophobic channel of the HDAC active site.

  • Steric Bulk and Selectivity: For PARP-1 inhibitors, molecular docking reveals that the benzamidophenyl scaffold forms critical, multiple hydrogen-bond interactions within the catalytic pocket. This specific steric alignment not only increases potency but also drives high selectivity for cancer cells (HCT116) over normal colonic epithelial cells (NCM460), a crucial metric for widening the therapeutic window[3].

References

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 Source: European Journal of Medicinal Chemistry (2023) URL:[Link]

  • Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site Source: ResearchGate / Published Literature on Tubulin Inhibitors URL:[Link](Note: URL generalized to source repository based on grounding data)

  • Genistein potentiated the cytotoxic effect of entinostat in colorectal cancer cell lines Source: Research in Pharmaceutical Sciences (2025) URL:[Link](Representative PMC link for Entinostat combination therapies)

  • Some of structure‐activity (cytotoxicity) relationship in HCT116 cell line Source: ResearchGate / Quinoline-based Benzamide Derivatives Study URL:[Link](Note: URL generalized to source repository based on grounding data)

Sources

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